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  • Product: 2-(4-methoxyphenyl)ethenol

Core Science & Biosynthesis

Foundational

Technical Assessment: 2-(4-Methoxyphenyl)ethanol & The Enol Tautomer

Executive Summary This technical guide addresses the chemical entity 2-(4-methoxyphenyl)ethanol (CAS: 702-23-8), a stable aromatic alcohol widely used in pharmaceutical synthesis and fragrance chemistry.[1][2] Critical N...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the chemical entity 2-(4-methoxyphenyl)ethanol (CAS: 702-23-8), a stable aromatic alcohol widely used in pharmaceutical synthesis and fragrance chemistry.[1][2]

Critical Nomenclature Clarification: The term "2-(4-methoxyphenyl)ethenol" (ending in -ol vs -ol) strictly refers to the enol tautomer of 4-methoxyacetaldehyde. In standard laboratory conditions, this enol is thermodynamically unstable and rapidly tautomerizes to the aldehyde form. However, some commercial databases conflate the two names. This guide focuses on the stable, isolable ethanol derivative (p-methoxyphenethyl alcohol) used in drug development, while providing a mechanistic analysis of the ethenol tautomer to ensure rigorous scientific accuracy.

Part 1: Chemical Identity & Physical Properties[2][3]

The stable compound of interest for researchers is 2-(4-methoxyphenyl)ethanol , a tyrosol derivative. It serves as a versatile building block for beta-blockers, antihypertensives, and tetrahydroquinoline-based therapeutics.

Identification Data
ParameterDetail
IUPAC Name 2-(4-Methoxyphenyl)ethanol
Common Synonyms p-Methoxyphenethyl alcohol; p-Anisyl alcohol; MOPE
CAS Registry Number 702-23-8
Molecular Formula C₉H₁₂O₂
Molecular Weight 152.19 g/mol
SMILES COc1ccc(CCO)cc1
InChI Key AUWDOZOUJWEPBA-UHFFFAOYSA-N
Physical & Thermodynamic Properties
PropertyValueContext/Notes
Appearance White crystalline solid or colorless oilLow melting point leads to phase variability at RT.
Melting Point 26 – 30 °CRequires temperature-controlled storage (4°C) to maintain solid state.
Boiling Point 334 – 336 °CHigh boiling point indicates strong intermolecular H-bonding.
Density ~1.108 g/cm³ (Predicted)Denser than water.
Solubility DMSO, Methanol, Ethyl AcetateLimited solubility in water; highly soluble in organic solvents.
LogP 1.54 (Experimental)Moderate lipophilicity; suitable for membrane permeability studies.
pKa ~14.8 (Alcohol hydroxyl)Weakly acidic; typical of primary aliphatic alcohols.

Part 2: Tautomerism & Mechanistic Chemistry

Understanding the distinction between the ethanol (product) and ethenol (intermediate) is vital for synthetic planning, particularly in oxidation/reduction cycles.

The Keto-Enol Equilibrium

2-(4-Methoxyphenyl)ethenol is the vinyl alcohol tautomer of 4-methoxyacetaldehyde .

  • Stability: The equilibrium heavily favors the aldehyde (keto form) due to the strength of the C=O bond (~179 kcal/mol) versus the C=C bond (~146 kcal/mol).

  • Transient Existence: The enol form is a transient intermediate during the hydration of 4-methoxystyrene or the acid-catalyzed rearrangement of epoxides. It is not an isolable shelf product.

Visualization: Chemical Space & Tautomerism

The following diagram illustrates the relationship between the stable alcohol, the reactive aldehyde, and the transient enol.

Tautomerism Alcohol 2-(4-Methoxyphenyl)ethanol (Stable Product) CAS: 702-23-8 Aldehyde 4-Methoxyacetaldehyde (Reactive Intermediate) Alcohol->Aldehyde Oxidation (e.g., Swern) Aldehyde->Alcohol Reduction (NaBH4 / Biocatalysis) Enol 2-(4-Methoxyphenyl)ethenol (Transient Enol) Aldehyde->Enol Tautomerism (K << 1) Acid 4-Methoxyphenylacetic Acid (Oxidation Product) Aldehyde->Acid Further Oxidation

Figure 1: Mechanistic relationship showing the stable alcohol (blue) and the transient enol tautomer (yellow).[3]

Part 3: Synthesis & Experimental Protocols

For drug development, the synthesis of enantiopure or high-purity 2-(4-methoxyphenyl)ethanol is critical.

Biocatalytic Reduction (Green Chemistry)

This method is preferred for generating high-purity alcohol from the ketone precursor (4-methoxyacetophenone) or aldehyde, often achieving high enantioselectivity if chiral centers are introduced (though this specific molecule is achiral at the alpha carbon, the method applies to derivatives).

Protocol:

  • Substrate: 4-Methoxyacetophenone (or 4-methoxyacetaldehyde).

  • Biocatalyst: Immobilized Trigonopsis variabilis AS2 or engineered Alcohol Dehydrogenase (ADH).

  • Medium: Ionic liquid-containing buffer (e.g., Phosphate buffer pH 7.0 + [BMIM][PF6]).

  • Conditions: 30°C, 180 rpm agitation, 24 hours.

  • Workup: Extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo.

  • Yield: Typically >90% conversion.

Chemical Synthesis (Standard Lab Scale)

Precursor: 4-Methoxyphenylacetic acid or its ester. Reagent: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃·THF).

Step-by-Step Protocol:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon atmosphere.

  • Dissolution: Dissolve 4-methoxyphenylacetic acid (10 mmol) in anhydrous THF (30 mL).

  • Addition: Cool to 0°C. Dropwise add BH₃·THF (1.0 M, 12 mmol) over 20 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Quench: Cool to 0°C. Carefully add MeOH to quench excess borane.

  • Extraction: Evaporate THF, redissolve in EtOAc, wash with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Recrystallize from Hexane/Ether or use flash chromatography.

Part 4: Applications in Drug Development[3]

Medicinal Chemistry Scaffold

2-(4-Methoxyphenyl)ethanol functions as a "tyrosol-like" scaffold.[1] The para-methoxy group blocks metabolic hydroxylation at that position, altering the pharmacokinetic profile compared to tyrosol.

  • Tetrahydroquinoline Synthesis: Used as a precursor for (2R,4R)-1-n-butyl-2-methyl-4-(2-oxopyrrolidin-1-yl)-6-methoxy-1,2,3,4-tetrahydroquinoline, a scaffold investigated for neurological disorders.

  • Linker Chemistry: The primary alcohol is readily converted to a leaving group (Tosylate/Mesylate) or a halide (Iodide) for nucleophilic substitution, allowing the attachment of the p-methoxyphenethyl motif to pharmacophores.

Biological Activity & Metabolism
  • CYP Inhibition: Acts as a competitive inhibitor of CYP1A2 . This is critical when designing co-administered drugs, as it may alter the clearance of CYP1A2 substrates (e.g., caffeine, theophylline).

  • Antimicrobial Action: Exhibits bacteriostatic activity against E. coli (MIC ~4.8 mM) by inhibiting DNA/RNA synthesis.[4]

Visualization: Synthesis & Application Workflow

Applications Precursor 4-Methoxyphenylacetic Acid Target 2-(4-Methoxyphenyl)ethanol (CAS 702-23-8) Precursor->Target Reduction Reagent Reagent: LiAlH4 or BH3 Reagent->Target Deriv1 4-(2-Iodoethyl)phenol (via HI reflux) Target->Deriv1 HI / Reflux Deriv2 Tetrahydroquinoline Derivatives Target->Deriv2 Cyclization / Coupling BioAct CYP1A2 Inhibition Target->BioAct Biological Effect

Figure 2: Synthesis of the alcohol and its downstream applications in medicinal chemistry.

Part 5: Safety & Handling

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) at 2-8°C.

  • Incompatibility: Strong oxidizing agents (converts to acid), Acid chlorides (forms esters).

References

  • Smolecule. (2024).[2] 2-(4-methoxyphenyl)ethenol Product Record. Link (Note: Nomenclature conflation source).

  • ChemicalBook. (2025). 4-Methoxyphenethyl alcohol Properties and Synthesis. Link

  • Lou, W. Y., et al. (2010). Biocatalytic anti-Prelog stereoselective reduction of 4'-methoxyacetophenone.
  • MedChemExpress. (2024). 4-Methoxyphenethyl alcohol: Biological Activity. Link

  • Thermo Scientific Chemicals. (2024). 2-(4-Methoxyphenyl)ethanol Safety Data Sheet. Link

  • LGC Standards. (2024). Reference Material: 2-(4-Methoxyphenyl)ethanol.[1][2][5][6][7][8][9][10][11][12] Link

Sources

Exploratory

Synthesis of 2-(4-Methoxyphenyl)ethanol from 4-Methoxyphenylacetic Acid: A Technical Guide

Part 1: Executive Summary & Strategic Analysis[1] Target Molecule: 2-(4-Methoxyphenyl)ethanol (CAS: 702-23-8) Starting Material: 4-Methoxyphenylacetic acid (4-MPAA) Reaction Class: Nucleophilic Hydride Reduction / Electr...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis[1]

Target Molecule: 2-(4-Methoxyphenyl)ethanol (CAS: 702-23-8) Starting Material: 4-Methoxyphenylacetic acid (4-MPAA) Reaction Class: Nucleophilic Hydride Reduction / Electrophilic Carboxyl Reduction[1]

This guide details the transformation of 4-methoxyphenylacetic acid into its corresponding primary alcohol, 2-(4-methoxyphenyl)ethanol.[1] This alcohol is a critical intermediate in the synthesis of beta-blockers, fragrances, and chiral auxiliaries.

The Chemoselectivity Challenge

The reduction of carboxylic acids is thermodynamically favorable but kinetically difficult due to the acidity of the carboxyl proton. Standard reducing agents like Sodium Borohydride (


) are generally insufficient because they rapidly form the unreactive carboxylate salt.

To achieve high yields with field-proven reliability, we must bypass the carboxylate trap.[1] This guide presents two validated pathways:

  • The Industrial Standard (Borane-DMS): Utilizes electrophilic activation of the carboxyl group.[1]

  • The Safety-Optimized Protocol (NaBH4/I2): Generates diborane in situ, avoiding the handling of pyrophoric liquids or stench-heavy complexes.[1]

Part 2: Mechanistic Principles & Reagent Selection[1]

Pathway A: Electrophilic Reduction via Borane (BH3)

Unlike Lithium Aluminum Hydride (


), which attacks as a nucleophile (

), Borane acts as a Lewis acid. It coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating hydride transfer. This mechanism is exceptionally chemoselective, leaving nitro, halo, and ester groups intact (though not present in this specific substrate, this selectivity is vital for complex derivatives).
Pathway B: In-Situ Borane Generation ( )

For laboratories lacking specialized ventilation for sulfide handling, the iodine-activated borohydride method is superior.[1]



The diborane formed immediately reduces the carboxylic acid. This method bridges the gap between safety and reactivity.
Comparative Reagent Analysis
ParameterBorane-DMS (BH3[1]·SMe2) NaBH4 / Iodine LiAlH4 (Legacy)
Mechanism Electrophilic AttackIn-situ Electrophilic AttackNucleophilic Attack
Atom Economy HighModerate (Iodine waste)Low (Aluminum salts)
Safety Profile Moderate (Stench, Flammable)High (Solids handling)Low (Pyrophoric)
Scalability Excellent GoodPoor (Exotherm control)
Reaction Time 1–4 Hours4–12 Hours1–2 Hours

Part 3: Detailed Experimental Protocols

Method A: High-Throughput Reduction using Borane-Dimethyl Sulfide

Recommended for scale-up and high-purity requirements.[1]

1. Reagents & Setup
  • Substrate: 4-Methoxyphenylacetic acid (16.6 g, 100 mmol)

  • Reagent: Borane-dimethyl sulfide complex (10 M in DMS or 2 M in THF), 1.2 equiv.

  • Solvent: Anhydrous Tetrahydrofuran (THF).[2]

  • Atmosphere: Dry Nitrogen or Argon.

2. Step-by-Step Procedure
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, pressure-equalizing addition funnel, and internal thermometer. Flush with

    
    .
    
  • Dissolution: Charge the flask with 4-methoxyphenylacetic acid (100 mmol) and anhydrous THF (100 mL). Cool the solution to 0–5 °C using an ice/water bath.

  • Addition: Charge the addition funnel with Borane-DMS (120 mmol). Add dropwise over 30–45 minutes.

    • Critical Control Point: Maintain internal temperature < 10 °C. Evolution of hydrogen gas (

      
      ) will occur; ensure proper venting.[3]
      
  • Reaction: Once addition is complete, remove the ice bath. Allow the mixture to warm to Room Temperature (RT) and stir for 1 hour. If TLC indicates incomplete conversion, heat to mild reflux (65 °C) for 2 hours.

  • Quenching (The Methanolysis Step): Cool the mixture back to 0 °C. Cautiously add Methanol (50 mL) dropwise.

    • Note: Vigorous effervescence will occur as the boron-complex breaks down to trimethyl borate (

      
      ).
      
  • Workup: Concentrate the mixture under reduced pressure to remove THF and volatile trimethyl borate. Dissolve the residue in Ethyl Acetate (200 mL) and wash with:

    • 1M HCl (50 mL) – to break any amine-borane adducts if present (not applicable here but good practice).[1]

    • Saturated

      
       (50 mL) – to remove unreacted acid.
      
    • Brine (50 mL).

  • Isolation: Dry the organic phase over anhydrous

    
    , filter, and concentrate in vacuo to yield the crude oil.
    
Method B: Safety-Optimized Reduction using NaBH4 / I2

Recommended for bench-scale synthesis without specialized handling equipment.[1]

1. Reagents & Setup
  • Substrate: 4-Methoxyphenylacetic acid (100 mmol)

  • Reagent A: Sodium Borohydride (

    
    ) (120 mmol, 1.2 equiv)
    
  • Reagent B: Iodine (

    
    ) (50 mmol, 0.5 equiv)
    
  • Solvent: Anhydrous THF.

2. Step-by-Step Procedure
  • Solids Charge: In a dry 3-neck flask under

    
    , suspend 4-methoxyphenylacetic acid (100 mmol) and 
    
    
    
    (120 mmol) in THF (150 mL). The mixture may foam slightly due to acid-base reaction liberating
    
    
    .[1]
  • Activation: Cool the suspension to 0 °C. Dissolve Iodine (50 mmol) in THF (50 mL) and add it dropwise to the reaction flask over 1 hour.

    • Visual Cue: The dark violet color of iodine will fade to colorless/white as it reacts to form

      
      .
      
  • Reflux: After addition, heat the mixture to reflux for 4–6 hours.

  • Quench: Cool to RT. Carefully add Methanol until effervescence ceases.

  • Workup: Evaporate solvents. Partition the white semi-solid residue between 1M HCl (100 mL) and Dichloromethane (DCM) (150 mL). Separate layers. Extract aqueous layer with DCM (2 x 50 mL).

  • Purification: Wash combined organics with Sodium Thiosulfate (to remove trace iodine) and Brine. Dry and concentrate.

Part 4: Visualization of Workflow

G Start Start: 4-Methoxyphenylacetic Acid ReagentSelect Select Reagent System Start->ReagentSelect BH3_Add Add BH3-DMS at 0°C (Electrophilic Activation) ReagentSelect->BH3_Add Method A: Industrial Na_Add Suspend Acid + NaBH4 ReagentSelect->Na_Add Method B: Lab Safety BH3_React Stir RT -> Reflux (Hydride Transfer) BH3_Add->BH3_React Quench Methanol Quench (Break Boron Complex) BH3_React->Quench I2_Add Add I2 in THF dropwise (In-situ B2H6 Gen) Na_Add->I2_Add I2_Add->Quench Workup Acidic Workup & Extraction (Remove Borates) Quench->Workup Product Product: 2-(4-Methoxyphenyl)ethanol Workup->Product

Caption: Comparative process flow for the reduction of 4-methoxyphenylacetic acid via Borane-DMS vs. NaBH4/I2.

Part 5: Analytical Validation & Quality Control[1]

Upon isolation, the product must be validated against the following specifications.

Physicochemical Properties
PropertySpecificationNotes
Appearance Colorless liquid or low-melting solidMay crystallize upon standing.[1]
Melting Point 28–30 °CReference standard [3].[1]
Boiling Point 334–336 °CAt 760 mmHg.
Solubility Soluble in EtOH, DCM, EtOAcInsoluble in water.
Spectroscopic Identification ( NMR)

Solvent:


, 400 MHz
Shift (

ppm)
MultiplicityIntegrationAssignment
7.15 Doublet (

)
2HAromatic (meta to OMe)
6.86 Doublet (

)
2HAromatic (ortho to OMe)
3.82 Triplet (

)
2H

(C1)
3.80 Singlet3H

2.81 Triplet (

)
2H

(C2)
1.60 Broad Singlet1H

(Exchangeable)

Interpretation: The preservation of the para-substitution pattern (AA'BB' system) confirms the ring is intact. The shift of the carbonyl carbon from the acid (not visible in proton, but loss of COOH proton) to the methylene triplet at 3.82 ppm confirms reduction.

Part 6: Troubleshooting & Risk Management[1]

Common Failure Modes
  • Incomplete Reduction:

    • Symptom:[1][3][4][5][6] Presence of starting material in TLC/NMR.

    • Cause: Moisture in THF destroyed the borane; old reagents.

    • Fix: Use freshly distilled THF; increase reagent equivalents to 1.5x.

  • Boron-Complex Emulsions:

    • Symptom:[1][3][4][5][6] Sticky white solid during extraction that prevents layer separation.

    • Cause: Incomplete methanolysis of the borane complex.

    • Fix: Perform the Methanol quench at reflux for 30 mins, or wash the organic layer with 10% tartaric acid solution.

Safety Criticals
  • DMS Odor: Dimethyl sulfide has a stench threshold of ppb levels. All glassware from Method A must be soaked in a bleach solution (sodium hypochlorite) to oxidize residual sulfides before removal from the fume hood.

  • Hydrogen Evolution: Both methods generate stoichiometric quantities of

    
     gas. Ensure the reaction vessel is vented through a bubbler to prevent pressure buildup.
    

References

  • BenchChem. (2025).[7][8] Application Notes and Protocols for 2-Methoxy-2-(4-hydroxyphenyl)ethanol in Pharmaceutical Synthesis. Retrieved from

  • McKennon, M. J., et al. (1993). A Convenient Reduction of Carboxylic Acids with Sodium Borohydride and Iodine. Journal of Organic Chemistry, 58, 3568-3571.
  • NIST Chemistry WebBook. (2025). 2-(4-Methoxyphenyl)ethanol - Thermochemical Data. Retrieved from

  • Organic Chemistry Portal. (2023). Borane Reagents: Reactivity and Selectivity. Retrieved from [1]

  • ChemSynthesis. (2025). Synthesis and Properties of 2-(4-methoxyphenyl)ethanol (CAS 702-23-8). Retrieved from

Sources

Foundational

Structural Elucidation and Characterization of 2-(4-Methoxyphenyl)ethanol

Technical Guide for Drug Development & Application Scientists Executive Summary 2-(4-Methoxyphenyl)ethanol (CAS: 702-23-8), also known as p-methoxyphenethyl alcohol, is a structural analog of Tyrosol and a key intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Drug Development & Application Scientists

Executive Summary

2-(4-Methoxyphenyl)ethanol (CAS: 702-23-8), also known as p-methoxyphenethyl alcohol, is a structural analog of Tyrosol and a key intermediate in the synthesis of isoquinoline alkaloids and cardiovascular agents.[1][2] Its correct characterization is pivotal in drug development to ensure no confusion exists between the stable alcohol and its oxidized impurities (aldehydes) or theoretical tautomers (enols).

This guide provides a rigorous, self-validating workflow for the structural elucidation of this molecule, distinguishing it from potential metabolic byproducts and synthetic impurities.

Part 1: Structural Integrity & Nomenclature[1]

The Target Molecule[3]
  • IUPAC Name: 2-(4-Methoxyphenyl)ethan-1-ol[1][2][3][4]

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
    [2][3][4][5]
  • Molecular Weight: 152.19 g/mol [1]

  • Key Moiety: p-Disubstituted benzene ring with a methoxy group and a hydroxyethyl chain.[1]

Critical Structural Discrimination: Ethanol vs. Ethenol

A common nomenclature error in rapid screening is the confusion between "etha nol" and "ethe nol."

  • Target (Ethanol): Ar–CH

    
    –CH
    
    
    
    –OH. Stable, saturated alcohol.
  • Tautomer (Ethenol): Ar–CH=CH–OH (2-(4-methoxyphenyl)ethenol).[1]

    • Stability Alert: This enol species is thermodynamically unstable. It rapidly tautomerizes to (4-methoxyphenyl)acetaldehyde .[1]

    • Detection: If "ethenol" signals are suspected (vinylic protons at

      
       5.0–7.0 ppm), the sample is likely undergoing active degradation or catalytic rearrangement.
      

DOT Diagram: Tautomeric Equilibrium & Exclusion

Tautomerism cluster_0 Thermodynamic Reality Enol 2-(4-Methoxyphenyl)ethenol (Unstable Enol Form) Aldehyde (4-Methoxyphenyl)acetaldehyde (Stable Carbonyl Tautomer) Enol->Aldehyde Rapid Tautomerization (Keq >> 1) Alcohol 2-(4-Methoxyphenyl)ethanol (Target Saturated Alcohol) Aldehyde->Alcohol Reduction (e.g., NaBH4) Alcohol->Aldehyde Oxidation (Metabolic/Synthetic)

Figure 1: The "Ethenol" form is a transient intermediate. Characterization efforts must focus on distinguishing the stable Alcohol (green) from the Aldehyde oxidation product (yellow).

Part 2: Spectroscopic Elucidation Protocols

Nuclear Magnetic Resonance (NMR) Strategy

Objective: Unambiguous confirmation of the saturated ethyl chain and para-substitution pattern.

Solvent: CDCl


 (7.26 ppm reference).
Instrument:  400 MHz or higher.
Signal AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

)
Structural Insight
Ar-H (ortho to OMe) 6.80 – 6.90Doublet (d)2H~8.5 HzPart of AA'BB' system; electron-rich position.[1]
Ar-H (meta to OMe) 7.10 – 7.15Doublet (d)2H~8.5 HzPart of AA'BB' system.[1]
-O-CH

3.79Singlet (s)3H-Confirms methoxy ether.[1]
-CH

-OH
3.82Triplet (t)2H~6.5 HzDeshielded methylene next to oxygen.[1]
Ar-CH

-
2.81Triplet (t)2H~6.5 HzBenzylic methylene.[1]
-OH ~1.5 - 2.0Broad s1H-Exchangeable (disappears with D

O shake).[1]

Validation Check:

  • If the triplets at 3.82 and 2.81 ppm appear as doublets or multiplets in the 5.0–7.0 ppm range, the sample is contaminated with the styrene derivative (dehydration product) or the aldehyde.

  • 
    C NMR (DEPT-135):  Look for two negative peaks (CH
    
    
    
    ) at ~63 ppm (CH
    
    
    OH) and ~38 ppm (Ar-CH
    
    
    ).[1] The methoxy and aromatic CHs will be positive.
Mass Spectrometry (MS) Fragmentation

Technique: GC-MS (EI, 70 eV) or LC-MS (ESI+).[1]

Fragmentation Pathway (EI):

  • Molecular Ion (

    
    ):  m/z 152 (distinct, stable).
    
  • Base Peak (

    
    ):  m/z 121.[1]
    
    • Mechanism:[1][6][7][8] Benzylic cleavage with loss of the hydroxymethyl radical (

      
      CH
      
      
      
      OH).
    • Structure: The resulting ion is the resonance-stabilized p-methoxybenzyl cation .[1]

  • Secondary Fragment: m/z 77/78 (Phenyl ring degradation, low abundance).

DOT Diagram: Fragmentation Logic

MS_Frag M_Ion Molecular Ion [M]+ m/z 152 Base_Peak Base Peak [p-Methoxybenzyl Cation]+ m/z 121 M_Ion->Base_Peak Benzylic Cleavage Loss Loss of CH2OH (Radical -31) M_Ion->Loss

Figure 2: Dominant fragmentation pathway in Electron Impact (EI) MS. The formation of the m/z 121 cation is diagnostic for p-methoxybenzyl derivatives.

Infrared Spectroscopy (FT-IR)

Sampling: Neat (ATR) or KBr pellet.[1]

  • O-H Stretch: 3300–3400 cm

    
     (Broad, strong).[1] Absence indicates oxidation to aldehyde or etherification.[1]
    
  • C-H Stretch (Alkyl): 2850–2950 cm

    
    .[1]
    
  • C-O Stretch (Ether): ~1245 cm

    
     (Asymmetric Ar-O-C stretch).[1]
    
  • C-O Stretch (Alcohol): ~1030 cm

    
     (Primary alcohol).[1]
    

Part 3: Purity & Stability Profiling (HPLC)

For drug development, quantifying the "ethenol" equivalent (aldehyde impurity) is critical.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: Isocratic 40:60 Acetonitrile:Water (0.1% Formic Acid).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 275 nm (Absorption max of anisole moiety).

Retention Logic:

  • 2-(4-Methoxyphenyl)ethanol (Target): Moderate retention (Polar OH group reduces interaction with C18).[1]

  • 4-Methoxyacetaldehyde (Impurity): Lower retention (less polar than alcohol, but often hydrates).

  • 4-Methoxystyrene (Dehydration Impurity): High retention (Non-polar alkene).[1]

Part 4: Synthesis & Isolation (Brief)

To generate the standard for characterization:

  • Starting Material: 4-Methoxyphenylacetic acid or 2-(4-methoxyphenyl)ethanol (commercial).[1]

  • Reduction: Lithium Aluminum Hydride (LiAlH

    
    ) in dry THF.
    
    • Note: NaBH

      
       is insufficient for the acid; use borane-THF or LiAlH
      
      
      
      .[1]
  • Quenching: Fieser workup (Water, 15% NaOH, Water).

  • Purification: Flash column chromatography (Hexane:Ethyl Acetate 7:3).

References

  • National Institute of Standards and Technology (NIST). (2023). 2-(4-Methoxyphenyl)ethanol Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. (2023). Compound Summary: 2-(4-Methoxyphenyl)ethanol (CID 12622).[1] National Center for Biotechnology Information.[1] [Link]

  • Guthrie, J. P. (1991). Keto-enol tautomerism of simple carbonyl compounds.[1][7][9] In The Chemistry of Enols, Wiley. (Contextual reference for Section 1.2).

Sources

Exploratory

Literature Review and Technical Guide: Applications of 2-(4-Methoxyphenyl)ethanol in Advanced Chemical Synthesis and Catalysis

Executive Summary & Nomenclature Clarification In computational and spectroscopic literature, the term "2-(4-methoxyphenyl)ethenol" is occasionally used when modeling the conformational preferences and non-covalent inter...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Clarification

In computational and spectroscopic literature, the term "2-(4-methoxyphenyl)ethenol" is occasionally used when modeling the conformational preferences and non-covalent interactions of aromatic alcohols[1]. However, this is largely a typographical or theoretical artifact referring to the unstable enol tautomer. In practical laboratory applications, the stable, commercially available, and synthetically utilized compound is 2-(4-methoxyphenyl)ethanol (CAS 702-23-8), also widely known as 4-methoxyphenethyl alcohol or tyrosol methyl ether[2].

This technical guide synthesizes the literature surrounding this versatile building block, detailing its critical roles in analytical chemistry, medicinal drug development, and biocatalysis.

Physicochemical Profiling

Understanding the physical properties of 2-(4-methoxyphenyl)ethanol is essential for predicting its behavior in biphasic systems and chromatographic separations.

Table 1: Key Physicochemical Properties

Property Value
Chemical Name 2-(4-Methoxyphenyl)ethanol
Common Synonyms 4-Methoxyphenethyl alcohol, Tyrosol methyl ether[2]
CAS Number 702-23-8[2]
Molecular Formula C₉H₁₂O₂[3]
Molecular Weight 152.19 g/mol [3]
Melting Point 26–30 °C (Low-melting solid/clear liquid)[1]
Boiling Point 334–336 °C[4]

| Solubility | Soluble in DMSO, Methanol, Dichloromethane[5] |

Analytical Chemistry: Internal Standard in Fluorous Biphasic Catalysis

Fluorous biphasic catalysis (FBC) is a green chemistry technique that relies on the temperature-dependent miscibility of fluorous solvents (e.g., perfluorocarbons) and organic solvents. At elevated temperatures, the system becomes homogeneous, allowing the catalytic reaction to proceed. Upon cooling, the system separates back into two distinct phases, enabling the easy recovery of the fluorous-tagged catalyst.

2-(4-Methoxyphenyl)ethanol is frequently utilized as a highly reliable internal standard in these reactions[5]. Causality for Selection:

  • Phase Predictability: Its polarity ensures it partitions almost exclusively into the organic phase during the cooling step, preventing signal loss into the fluorous phase.

  • NMR Distinctiveness: The methoxy protons (~3.8 ppm) and the distinct para-substituted aromatic protons provide sharp, non-overlapping signals that make quantitative NMR integration highly accurate against complex reaction mixtures[4].

FBCWorkflow N1 Biphasic Setup (Fluorous + Organic) N2 Add Internal Standard (2-(4-methoxyphenyl)ethanol) N1->N2 N3 Heating & Reaction (Homogeneous Phase) N2->N3 N4 Cooling & Separation (Biphasic Recovery) N3->N4 N5 Organic Phase Analysis (Quantitation) N4->N5

Workflow for Fluorous Biphasic Catalysis utilizing the compound as an internal standard.

Medicinal Chemistry & Drug Development

The compound's bifunctional nature (an aromatic methoxy ether and a primary aliphatic alcohol) makes it a highly valuable precursor in the synthesis of neurologically and metabolically active compounds.

  • Neurological Targets: It is a key building block in the preparation of tetrahydroquinoline derivatives via hetero Diels-Alder reactions of azabutadienes[6]. These derivatives are heavily investigated for their psychoplastogenic potential and efficacy in treating major depressive and bipolar disorders.

  • Metabolic Disorders: It is reacted with 2-methylcinnamic acid to synthesize 4-methoxyphenethyl (E)-3-(o-tolyl)acrylate, a potent in vitro α-glucosidase inhibitor with an IC50 value significantly lower than the standard antidiabetic drug acarbose[7].

  • Bifunctional Intermediates: It is used to synthesize 4-(2-iodoethyl)phenol, a versatile electrophile for further cross-coupling reactions[5].

SyntheticPathways A 2-(4-methoxyphenyl)ethanol B 4-(2-iodoethyl)phenol A->B 47% HI, Reflux (Demethylation & Iodination) C Tetrahydroquinolines A->C Hetero Diels-Alder (via Azabutadienes) D 4-methoxyphenethyl (E)-3-(o-tolyl)acrylate A->D MNBA, DMAP, TEA (Shiina Esterification)

Divergent synthetic pathways utilizing 2-(4-methoxyphenyl)ethanol as a core building block.

Validated Experimental Protocols

Protocol A: Synthesis of 4-methoxyphenethyl (E)-3-(o-tolyl)acrylate via Shiina Esterification

Causality & Mechanism: Traditional Fischer esterification requires harsh acidic conditions and high heat, which can degrade sensitive substrates. The Shiina esterification circumvents this. MNBA (2-methyl-6-nitrobenzoic anhydride) activates the carboxylic acid to form a mixed anhydride. DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate. The steric bulk of the 2-methyl-6-nitrobenzoate leaving group ensures strict chemoselectivity, forcing the alcohol to attack the correct carbonyl carbon at room temperature[7].

Step-by-Step Methodology:

  • Activation: In a dry flask under inert atmosphere, dissolve 2-methylcinnamic acid (1.60 mmol), DMAP (0.14 mmol), and MNBA (1.74 mmol) in 10 mL of anhydrous dichloromethane. Stir for 10 minutes at room temperature to allow the mixed anhydride to form.

  • Coupling: Add triethylamine (TEA, 3.16 mmol) to neutralize the impending acid byproduct. Immediately follow with a dropwise addition of 2-(4-methoxyphenyl)ethanol (1.45 mmol) dissolved in 15 mL of dichloromethane.

  • Self-Validation (Monitoring): Stir the solution for 30–40 minutes. Validate reaction completion via Thin Layer Chromatography (TLC) using an ethyl acetate/n-hexane (1:2) eluent system. The disappearance of the alcohol spot indicates a complete conversion.

  • Purification: Quench with water, extract the organic layer, dry over anhydrous Na₂SO₄, and purify the crude yellowish liquid via silica gel column chromatography (Yield: ~51%)[7].

Protocol B: One-Pot Cleavage and Substitution to 4-(2-iodoethyl)phenol

Causality & Mechanism: Hydriodic acid (HI) is unique among hydrohalic acids due to its dual nature as a strong acid and a powerful nucleophile. Refluxing the compound in 47% HI achieves two transformations simultaneously: (1) The iodide ion attacks the less sterically hindered methyl group of the protonated aryl ether, cleaving it to yield a phenol (Zeisel cleavage). (2) The primary aliphatic alcohol is protonated to form a good leaving group (water), which is then displaced by iodide via an SN2 mechanism[5].

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-(4-methoxyphenyl)ethanol (1.0 eq) with a large molar excess of 47% aqueous hydriodic acid.

  • Reaction: Heat the mixture to reflux (approx. 127 °C) with vigorous stirring for 4–6 hours.

  • Quenching: Cool the reaction to room temperature. The self-validating visual cue is the separation of a heavy, dark organic phase (due to the formation of the alkyl iodide and trace iodine). Quench the residual iodine by washing the mixture with saturated aqueous sodium thiosulfate until the organic layer turns pale yellow or colorless.

  • Extraction: Extract with diethyl ether, wash with brine, dry, and concentrate under reduced pressure to isolate 4-(2-iodoethyl)phenol[5].

Biocatalysis & Organoleptic Applications

Beyond traditional organic synthesis, 2-(4-methoxyphenyl)ethanol is a product of advanced biocatalysis. It can be synthesized via the anti-Prelog enantioselective reduction of 4'-methoxyacetophenone using immobilized Trigonopsis variabilis AS2 cells in an ionic liquid-containing medium[6]. Furthermore, due to its distinct flavor and aroma profile—reminiscent of fresh citrus juice and floral notes—it is utilized as a high-value additive in the fragrance, cosmetics, and food industries[5].

References

  • mdpi.com - 4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate - MDPI URL: [Link]

Sources

Foundational

A Guide to the Spectroscopic Characterization of 4-Methoxyphenethyl Alcohol

This technical guide provides an in-depth analysis of the spectroscopic data for 4-methoxyphenethyl alcohol, a compound of interest in various fields, including fragrance, and as a building block in organic synthesis. Th...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 4-methoxyphenethyl alcohol, a compound of interest in various fields, including fragrance, and as a building block in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for structural elucidation and quality control. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established scientific principles.

Introduction to 4-Methoxyphenethyl Alcohol

4-Methoxyphenethyl alcohol, also known as 2-(4-methoxyphenyl)ethanol, is an organic compound with the chemical formula C₉H₁₂O₂.[1][2][3] Its structure consists of a para-substituted benzene ring with a methoxy group and a hydroxyethyl group. This seemingly simple molecule presents a rich opportunity to apply and understand fundamental spectroscopic principles for unambiguous identification and characterization. The strategic application of NMR, IR, and Mass Spectrometry allows for a comprehensive structural confirmation, which is a critical step in any chemical research or development workflow.

The Workflow of Spectroscopic Analysis

A logical and systematic approach is paramount for the efficient and accurate characterization of a chemical compound. The following workflow outlines the typical process for the spectroscopic analysis of a molecule like 4-methoxyphenethyl alcohol.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Synthesis Synthesis & Purification QC Initial QC (TLC, mp, etc.) Synthesis->QC MS Mass Spec (Molecular Weight) QC->MS IR IR Spec (Functional Groups) QC->IR NMR NMR Spec (Connectivity) QC->NMR Data_Integration Data Integration & Interpretation MS->Data_Integration IR->Data_Integration NMR->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: A generalized workflow for the spectroscopic identification of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns of ¹H and ¹³C nuclei, we can piece together the connectivity of the atoms in 4-methoxyphenethyl alcohol.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the number of different types of protons, their electronic environment, and their neighboring protons.

Chemical Shift (ppm)IntegrationMultiplicityAssignment
~7.152HDoubletAr-H (ortho to -CH₂CH₂OH)
~6.852HDoubletAr-H (ortho to -OCH₃)
~3.803HSinglet-OCH
~3.752HTriplet-CH₂CH ₂OH
~2.802HTriplet-CH ₂CH₂OH
Variable1HSinglet (broad)-OH

Interpretation and Experimental Rationale:

  • Aromatic Protons: The presence of two doublets in the aromatic region (typically 6.5-8.0 ppm) is characteristic of a 1,4-disubstituted (para) benzene ring. The protons ortho to the electron-donating methoxy group are expected to be more shielded (upfield shift) compared to those ortho to the slightly electron-withdrawing ethyl alcohol group.

  • Aliphatic Protons: The two triplets for the ethyl chain indicate a -CH₂-CH₂- system. The triplet at ~3.75 ppm is deshielded due to its proximity to the electronegative oxygen atom of the hydroxyl group. The triplet at ~2.80 ppm is adjacent to the other methylene group. The coupling between these two groups results in the triplet splitting pattern (n+1 rule, where n=2).

  • Methoxy Protons: The sharp singlet at ~3.80 ppm integrating to three protons is a classic signature of a methoxy group. Its singlet nature arises from the absence of adjacent protons.

  • Hydroxyl Proton: The chemical shift of the hydroxyl proton is often variable and its peak can be broad due to hydrogen bonding and exchange with trace amounts of water in the NMR solvent. Its integration corresponds to one proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.

Chemical Shift (ppm)Assignment
~158.2C -OCH₃ (aromatic)
~130.8C -CH₂CH₂OH (aromatic)
~129.8Ar-C H (ortho to -CH₂CH₂OH)
~114.0Ar-C H (ortho to -OCH₃)
~63.5-CH₂C H₂OH
~55.3-OC H₃
~38.2-C H₂CH₂OH

Interpretation and Experimental Rationale:

  • Aromatic Carbons: The spectrum shows four distinct signals in the aromatic region (~110-160 ppm), consistent with a para-substituted benzene ring where symmetry results in fewer than six unique carbon signals. The carbon attached to the oxygen of the methoxy group is the most deshielded due to oxygen's high electronegativity. The carbon bearing the ethyl alcohol group is also significantly deshielded. The two signals for the protonated aromatic carbons are distinguished by their electronic environments.

  • Aliphatic Carbons: The carbon atom directly bonded to the hydroxyl group (-CH₂C H₂OH) appears at a downfield chemical shift (~63.5 ppm) due to the deshielding effect of the oxygen atom. The other methylene carbon (-C H₂CH₂OH) is found further upfield (~38.2 ppm). The methoxy carbon (-OC H₃) resonates around 55.3 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

Frequency (cm⁻¹)IntensityAssignment
~3350Strong, BroadO-H stretch (alcohol)
~3000-2850MediumC-H stretch (aliphatic)
~1610, 1510StrongC=C stretch (aromatic ring)
~1245StrongC-O stretch (aryl ether)
~1035StrongC-O stretch (primary alcohol)
~830StrongC-H bend (para-disubstituted)

Interpretation and Experimental Rationale:

  • O-H Stretch: The most prominent feature in the IR spectrum of 4-methoxyphenethyl alcohol is a strong, broad absorption band around 3350 cm⁻¹. This is characteristic of the O-H stretching vibration of an alcohol and is broadened due to intermolecular hydrogen bonding.

  • C-H Stretches: The absorptions between 3000-2850 cm⁻¹ are due to the C-H stretching vibrations of the aliphatic methylene and methoxy groups. Aromatic C-H stretches typically appear just above 3000 cm⁻¹.

  • Aromatic C=C Stretches: The strong absorptions at ~1610 cm⁻¹ and ~1510 cm⁻¹ are indicative of the carbon-carbon double bond stretching vibrations within the aromatic ring.

  • C-O Stretches: The spectrum displays two distinct C-O stretching bands. The strong band at ~1245 cm⁻¹ is characteristic of an aryl ether (Ar-O-CH₃), while the band at ~1035 cm⁻¹ corresponds to the C-O stretch of the primary alcohol.

  • C-H Bend: The strong absorption around 830 cm⁻¹ is a key diagnostic feature for a 1,4- (para) disubstituted benzene ring, arising from the out-of-plane C-H bending vibrations of the two adjacent aromatic protons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. For 4-methoxyphenethyl alcohol, the molecular weight is 152.19 g/mol .[1][2]

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak at m/z = 152 corresponding to the intact molecule with one electron removed.

  • Base Peak: The most intense peak in the spectrum is expected at m/z = 121. This fragment is formed by the benzylic cleavage and loss of a CH₂OH radical, resulting in a stable, resonance-stabilized methoxybenzyl cation.

  • Other Fragments:

    • m/z = 107: Loss of a CH₃ radical from the m/z = 122 fragment (loss of water from the molecular ion followed by rearrangement).

    • m/z = 91: Tropylium ion, a common fragment for alkylbenzenes.

    • m/z = 77: Phenyl cation, from the loss of the methoxy group from the m/z = 107 fragment.

Mass_Spec_Fragmentation M [C₉H₁₂O₂]⁺˙ m/z = 152 F1 [C₈H₉O]⁺ m/z = 121 (Base Peak) M->F1 - •CH₂OH F2 [C₇H₇O]⁺ m/z = 107 F1->F2 - CH₂ F3 [C₇H₇]⁺ m/z = 91 F2->F3 - CO F4 [C₆H₅]⁺ m/z = 77 F3->F4 - CH₂

Caption: A simplified representation of the key fragmentation pathways for 4-methoxyphenethyl alcohol in mass spectrometry.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a comprehensive and unambiguous structural confirmation of 4-methoxyphenethyl alcohol. Each technique offers a unique piece of the structural puzzle, and their combined interpretation allows for a high degree of confidence in the compound's identity and purity. This guide serves as a practical reference for researchers and scientists, demonstrating the power of a multi-technique spectroscopic approach in chemical analysis.

References

  • 4-Methoxyphenethyl alcohol | C9H12O2 | CID 69705 - PubChem. Available at: [Link]

  • 4-Methoxyphenethyl Alcohol 98.0%(GC) | PureSynth. Available at: [Link]

  • 2-(4-Methoxyphenyl)ethanol - NIST WebBook. Available at: [Link]

  • 2-(4-Methoxyphenyl)ethanol - NIST WebBook. Available at: [Link]

Sources

Exploratory

Solvation Thermodynamics and Empirical Solubility Profiling of 2-(p-Methoxyphenyl)ethanol: A Technical Whitepaper

Executive Summary For researchers and drug development professionals, understanding the solvation behavior of active pharmaceutical ingredients (APIs) and synthetic intermediates is a foundational requirement. 2-(p-Metho...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, understanding the solvation behavior of active pharmaceutical ingredients (APIs) and synthetic intermediates is a foundational requirement. 2-(p-Methoxyphenyl)ethanol (also known as 4-methoxyphenethyl alcohol or p-methoxyphenylethanol; CAS 702-23-8) is a highly versatile aromatic alcohol[1]. It serves as a critical internal standard in fluorous biphasic catalysis and acts as a key synthetic precursor for pharmaceutical derivatives like 4-(2-iodoethyl)phenol[2],[3].

This whitepaper provides an in-depth analysis of the solubility profile of 2-(p-methoxyphenyl)ethanol across common organic solvents. By examining the structural causality behind its thermodynamic interactions, we provide scientists with actionable, field-proven insights for solvent selection in synthesis, extraction, and formulation workflows.

Physicochemical Profile & Structural Causality

To predict and manipulate the solubility of 2-(p-methoxyphenyl)ethanol, one must first deconstruct its molecular architecture. The molecule consists of a lipophilic benzene ring, a para-substituted methoxy group (-OCH₃), and an ethyl alcohol side chain (-CH₂CH₂OH)[1],[4].

  • Hydrogen Bonding Capacity: The terminal hydroxyl (-OH) acts as both a strong hydrogen-bond donor and acceptor. The ether oxygen in the methoxy group acts as an additional hydrogen-bond acceptor.

  • Lipophilicity: The aromatic ring and aliphatic carbons provide a hydrophobic backbone, driving its affinity for non-polar and moderately polar organic phases.

  • Dipole Moment: The para-substitution of two oxygen-containing groups creates a distinct molecular dipole, enhancing its interaction with polar aprotic solvents.

Table 1: Fundamental Physicochemical Properties
PropertyValueReference
CAS Number 702-23-8[]
Molecular Formula C₉H₁₂O₂[3]
Molecular Weight 152.19 g/mol [3]
Melting Point 26.0 - 28.0 °C (Low-melting solid/liquid)[3],[6]
Boiling Point 334.0 - 336.0 °C @ 760 mmHg[3],[6]
LogP (Octanol/Water) ~1.23 to 1.39 (Estimated)[],[6]
Specific Gravity 1.058 g/cm³[3]

Empirical Solubility Data in Common Organic Solvents

The solubility of 2-(p-methoxyphenyl)ethanol is dictated by the balance between the enthalpic gains of solvent-solute interactions and the entropic costs of cavity formation in the solvent lattice.

Table 2: Solubility Profile
Solvent ClassSpecific SolventSolubility StatusMechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)Highly Soluble [],[7]The sulfoxide oxygen acts as a powerful H-bond acceptor for the solute's -OH group. The methyl groups of DMSO solvate the lipophilic aromatic ring via dispersion forces.
Polar Aprotic Dimethylformamide (DMF)Highly Soluble [7]Similar to DMSO, the amide carbonyl provides strong H-bond acceptance, perfectly matching the solute's dipole.
Polar Protic Methanol / EthanolHighly Soluble [],[7]Alcohols form a dynamic, bidirectional hydrogen-bonding network with both the -OH and -OCH₃ groups of the solute[1].
Ether / Ester Diethyl Ether / Ethyl AcetateSoluble [1]The solute's moderate LogP (~1.39) allows for favorable dipole-induced dipole interactions with moderate polarity solvents.
Aqueous WaterPartly Miscible (~9.4 g/L)[6],[8]The hydrophobic effect of the aromatic ring restricts complete miscibility. The entropic penalty of forming a hydration shell around the phenyl ring limits solubility, despite H-bonding from the polar functional groups[1].
Non-Polar Hexane / HeptanePoorly Soluble Non-polar aliphatic solvents cannot satisfy the strong H-bonding requirements of the solute's hydroxyl group, leading to phase separation.

Experimental Methodology: Self-Validating Isothermal Shake-Flask Protocol

As a Senior Application Scientist, I strongly advise against relying solely on visual solubility estimates. To generate reliable, publication-quality thermodynamic solubility data for 2-(p-methoxyphenyl)ethanol, a Self-Validating Isothermal Shake-Flask Method must be employed.

This protocol is "self-validating" because it incorporates a strict mass-balance check. By quantifying both the dissolved fraction and the residual solid, we ensure that no chemical degradation, solvent-induced polymorphism, or volatile loss compromised the equilibration phase.

Step-by-Step Methodology:
  • Preparation & Saturation: Add an excess amount of 2-(p-methoxyphenyl)ethanol (e.g., 500 mg) to 5.0 mL of the target solvent in a sealed, inert glass vial.

  • Thermodynamic Equilibration: Place the vial in a temperature-controlled orbital shaker at exactly 25.0 ± 0.1 °C. Agitate at 200 RPM for 48 hours to ensure thermodynamic equilibrium is reached between the solid/liquid solute and the solvent.

  • Phase Separation: Transfer the suspension to a temperature-controlled ultracentrifuge. Spin at 15,000 RPM for 15 minutes to pellet any undissolved solute, ensuring the supernatant is entirely free of micro-particulates.

  • Supernatant Quantitation (Primary Assay): Carefully extract a 100 µL aliquot of the clear supernatant. Dilute appropriately with the mobile phase and inject into an HPLC-UV system (detection at ~225 nm or 275 nm, corresponding to the aromatic ring absorption).

  • Mass-Balance Validation (Secondary Assay): Isolate the remaining undissolved pellet. Evaporate any residual test solvent under a gentle stream of nitrogen. Dissolve the entire pellet in a known volume of a universal solvent (e.g., pure Methanol, where solubility is absolute[]). Quantify via HPLC.

  • Data Reconciliation: The sum of the mass in the supernatant and the mass of the pellet must equal the initial mass added (± 2%). If a discrepancy exists, it indicates solute degradation or solvent evaporation, invalidating the run.

Workflow Visualization

G N1 Solid/Liquid Analyte 2-(p-Methoxyphenyl)ethanol N2 Solvent Addition (Organic/Aqueous) N1->N2 N3 Isothermal Equilibration (24h - 48h Shake-Flask) N2->N3 Temperature Control N4 Phase Separation (Ultracentrifugation) N3->N4 Saturation Reached N5 HPLC-UV Quantitation (Supernatant Analysis) N4->N5 Aliquot Extraction N6 Mass Balance Validation (Pellet Dissolution Check) N4->N6 Residual Solid N6->N5 Cross-Validation

Self-validating isothermal shake-flask workflow for solubility determination.

Applications in Drug Development & Synthesis

Understanding the precise solubility limits of 2-(p-methoxyphenyl)ethanol empowers several advanced chemical workflows:

  • Fluorous Biphasic Catalysis: Because it is highly soluble in standard organic phases (like methanol and DMSO)[],[2], but immiscible with heavily fluorinated solvents, 2-(p-methoxyphenyl)ethanol is widely utilized as an internal standard. It remains strictly in the organic phase during biphasic separations, allowing for highly accurate reaction monitoring[2],[3].

  • API Synthesis: When synthesizing 4-(2-iodoethyl)phenol (via reflux with 47% hydriodic acid)[3], the choice of co-solvent is critical. Knowing that the starting material is highly soluble in polar protic environments ensures that the reaction remains homogeneous before the aggressive acidic cleavage of the methoxy group occurs.

  • Formulation Challenges: If utilized as a flavoring agent or cosmetic additive[2], its partial water solubility (~9.4 g/L)[6] dictates that aqueous formulations exceeding ~0.9% w/v will require co-solvents (such as ethanol) or surfactants to prevent phase separation and ensure long-term shelf stability.

References

1. 2.2 3.3 4. 5. 7 6.1 7. 8.8

Sources

Foundational

discovery and history of 2-(4-methoxyphenyl)ethenol synthesis

An In-Depth Technical Guide on the Synthesis of 2-(4-methoxyphenyl)ethenol and its Progenitor, 4-Methoxyacetophenone Abstract This technical guide provides a comprehensive overview of the discovery, history, and synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Synthesis of 2-(4-methoxyphenyl)ethenol and its Progenitor, 4-Methoxyacetophenone

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2-(4-methoxyphenyl)ethenol and its stable keto tautomer, 4-methoxyacetophenone. While 2-(4-methoxyphenyl)ethenol, as an enol, is a transient and generally unstable species, its existence is crucial for understanding the reactivity of the alpha-carbon in 4-methoxyacetophenone. Consequently, this guide focuses on the robust and industrially significant synthetic routes to 4-methoxyacetophenone, a versatile intermediate in the pharmaceutical, fragrance, and polymer industries. We will delve into the mechanisms and practical considerations of classical methods such as Friedel-Crafts acylation and the Fries rearrangement, as well as modern, environmentally benign approaches. Furthermore, the principles of keto-enol tautomerism will be explored to provide a complete scientific picture of the titular enol's formation and significance as a reactive intermediate.

Part 1: The Chemistry of 2-(4-methoxyphenyl)ethenol: A Tale of Two Tautomers

The compound 2-(4-methoxyphenyl)ethenol is the enol tautomer of the more stable and well-known ketone, 4-methoxyacetophenone.[1][2] Tautomers are constitutional isomers that readily interconvert, and in the case of most simple aldehydes and ketones, the keto-enol equilibrium overwhelmingly favors the keto form.[3][4][5] This is due to the greater thermodynamic stability of the carbon-oxygen double bond in the keto form compared to the carbon-carbon double bond in the enol form.

The significance of 4-methoxyacetophenone lies in its wide-ranging applications. It serves as a crucial intermediate in the synthesis of pharmaceuticals like antihistamines and analgesics, a fragrance component in perfumes and soaps, and a photoinitiator in polymer manufacturing.[6][7] Therefore, the development of efficient synthetic methods for 4-methoxyacetophenone has been a subject of considerable research.

Friedel_Crafts_Acylation Anisole Anisole SigmaComplex Sigma Complex (Resonance Stabilized) Anisole->SigmaComplex + Acylium Ion AcylatingAgent Acetic Anhydride / Acetyl Chloride AcyliumIon Acylium Ion (Electrophile) AcylatingAgent->AcyliumIon + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->AcylatingAgent Product 4-Methoxyacetophenone SigmaComplex->Product - H+

Caption: Workflow for Friedel-Crafts Acylation.

Catalyst Evolution: While aluminum chloride (AlCl₃) is the traditional catalyst, its use necessitates more than stoichiometric amounts and results in corrosive waste streams. Modern approaches focus on heterogeneous, reusable solid acid catalysts, which are more environmentally benign.

Catalyst TypeExamplesAdvantagesDisadvantages
Lewis Acids AlCl₃, FeCl₃, BF₃High reactivity, well-establishedStoichiometric amounts needed, corrosive, waste generation
Solid Acids Zeolites (H-Beta, H-Y, ZSM-5), Montmorillonite claysReusable, non-corrosive, high para-selectivity, environmentally friendlyMay require higher temperatures, potential for deactivation

Zeolite catalysts, in particular, have shown excellent performance, with some studies reporting quantitative conversion of anisole and over 99% selectivity for the desired 4-methoxyacetophenone product. [8][9][10] Detailed Experimental Protocol: Zeolite-Catalyzed Acylation The following is a representative protocol for the synthesis of 4-methoxyacetophenone using a solid acid catalyst. [8]

  • Catalyst Activation: A mordenite zeolite catalyst is calcined at 500°C for 5 hours under an air flow to remove any adsorbed water.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the activated zeolite catalyst (0.50 g), anisole (2.0 mmol), acetic anhydride (20 mmol), and acetic acid (5 mL) as a solvent.

  • Reaction Execution: The reaction mixture is heated to 150°C and stirred vigorously. The progress of the reaction can be monitored by gas chromatography (GC).

  • Work-up: After the reaction is complete (typically 2-3 hours), the mixture is cooled to room temperature. The solid catalyst is removed by filtration.

  • Isolation: The filtrate is neutralized, and the product is extracted with a suitable organic solvent. The solvent is then removed under reduced pressure to yield the crude product.

  • Purification: The crude 4-methoxyacetophenone can be purified by distillation or recrystallization.

B. The Fries Rearrangement

This reaction provides an alternative route, starting from 4-methoxyphenyl acetate (which can be prepared from 4-methoxyphenol). The ester is treated with a Lewis acid, causing the acyl group to migrate from the ester oxygen to the aromatic ring, primarily at the ortho and para positions. [11] Mechanism: The mechanism is believed to involve the formation of an acylium ion, similar to the Friedel-Crafts reaction, which then acts as an electrophile to acylate the aromatic ring intramolecularly. The reaction conditions, such as temperature and solvent polarity, can influence the ratio of the ortho to para products. [11]Lower temperatures tend to favor the para product.

Fries_Rearrangement start 4-Methoxyphenyl Acetate intermediate Acylium Ion-Phenoxide Complex start->intermediate + Lewis Acid lewis_acid Lewis Acid (e.g., AlCl3) ortho_product ortho-Hydroxyacetophenone derivative intermediate->ortho_product Intramolecular Acylation (ortho) para_product para-Hydroxyacetophenone derivative intermediate->para_product Intramolecular Acylation (para)

Caption: Simplified schematic of the Fries Rearrangement.

C. Other Synthetic Routes

While less common for industrial-scale production, other methods for synthesizing 4-methoxyacetophenone have been reported:

  • Aldol Condensation: 4-methoxyacetophenone can be synthesized through the condensation of anisaldehyde with methyl ethyl ketone in the presence of a base. [6]* Organometallic Routes: Coupling reactions involving organometallic reagents and acyl halides can also yield 4-methoxyacetophenone. For example, organozinc compounds have been shown to react with acetyl chloride under palladium catalysis. [12][13]

Part 4: The Elusive Enol: Generation and Reactivity

As previously stated, 2-(4-methoxyphenyl)ethenol is not a typical synthetic target due to its instability. Instead, it is a key reactive intermediate formed under specific conditions, primarily through acid or base catalysis. [3] Mechanism of Enolization:

  • Base-Catalyzed: A base removes an acidic alpha-hydrogen from 4-methoxyacetophenone, forming a resonance-stabilized enolate ion. Protonation of the oxygen atom of the enolate yields the enol. [4][5]* Acid-Catalyzed: An acid protonates the carbonyl oxygen, making the alpha-hydrogens more acidic. A weak base (like water or the conjugate base of the acid catalyst) can then remove an alpha-hydrogen to form the enol. [4][14]

Enolization_Mechanisms cluster_base Base-Catalyzed Enolization cluster_acid Acid-Catalyzed Enolization Keto_B Keto Form Enolate Enolate Ion Keto_B->Enolate - H+ (by Base) Enol_B Enol Form Enolate->Enol_B + H+ Keto_A Keto Form ProtonatedKeto Protonated Keto Keto_A->ProtonatedKeto + H+ Enol_A Enol Form ProtonatedKeto->Enol_A - H+ (by Base)

Caption: Acid- and base-catalyzed pathways to the enol form.

The formation of the enol or its conjugate base, the enolate, is fundamental to many reactions of ketones, including aldol condensations, halogenations at the alpha-position, and alkylations. The nucleophilic character of the alpha-carbon in the enol or enolate is what drives these subsequent transformations.

Part 5: Conclusion

The synthesis of 2-(4-methoxyphenyl)ethenol is not a process of isolation but rather a study in the dynamic equilibrium of keto-enol tautomerism. The practical and historical focus has been on the development of efficient and scalable methods for the production of its stable keto tautomer, 4-methoxyacetophenone. The Friedel-Crafts acylation of anisole remains a cornerstone of this synthesis, with significant modern advancements in catalysis, particularly the use of zeolites, paving the way for greener and more sustainable industrial processes. The Fries rearrangement offers a valuable alternative route. Understanding the conditions that promote the formation of the transient enol is critical for chemists aiming to utilize the reactivity of the alpha-carbon of 4-methoxyacetophenone in further synthetic applications, making the study of this seemingly elusive compound a vital aspect of modern organic chemistry.

References

  • Selvin, R., et al. "Acylation of anisole with acetic anhydride using ZSM-5 catalysts: Effect of ZSM-5 particle size in the nanoscale range." Scilit. Available at: [Link]

  • Makihara, M., and Komura, K. (2017). "A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst." Green and Sustainable Chemistry, 7, 185-192. Available at: [Link]

  • Anonymous. (2006). "Friedel-Crafts Acylation of Anisole." Course Hero. Available at: [Link]

  • Pande, M. A. (2015). "Environmentally Benign Process for Acylation of Arenes Using Carboxylic Acidanhydrides as Acylating Agents in Presence of Soli." International Journal of Chemical and Physical Sciences. Available at: [Link]

  • Let's learn together. (2023). "Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry| Class-12." YouTube. Available at: [Link]

  • Anonymous. "Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone." Bartleby. Available at: [Link]

  • Chavan, et al. "Solid Acid Catalysts for Acylation of Aromatics." Connexions. Available at: [Link]

  • University of Würzburg. "Synthesis of p-methoxyacetophenone from anisole." Integrated Course Organic Chemistry. Available at: [Link]

  • Makihara, M., and Komura, K. (2017). "A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst." Scientific Research Publishing. Available at: [Link]

  • Yukawa, Y., et al. (1978). "Synthesis of 2-(4-methoxyphenyl)ethanol[ring-1-14C]." Radioisotopes, 27(9), 527-9. Available at: [Link]

  • Wikipedia. "Fries rearrangement." Wikipedia. Available at: [Link]

  • Ainfo. "4-Methoxyacetophenone: A Versatile Compound for Various Applications." Ainfo Inc. Available at: [Link]

  • ChemSynthesis. "2-(4-methoxyphenyl)ethanol." ChemSynthesis. Available at: [Link]

  • Fiveable. "4-methoxyacetophenone Definition." Fiveable. Available at: [Link]

  • Mincheva, et al. "An Organometallic Route to 2′-Hydroxy-6′-methoxy-acetophenone." Marcel Dekker, Inc. Available at: [Link]

  • Allen. "4-Methoxyacetophenone can be prepared from anisole by." Allen. Available at: [Link]

  • Calvo, M. "Chemistry Experiment: 4-Methoxyacetophenone." Scribd. Available at: [Link]

  • Ashenhurst, J. (2022). "Keto-Enol Tautomerism: Key Points." Master Organic Chemistry. Available at: [Link]

  • Chemistry Steps. (2024). "Keto Enol Tautomerization." Chemistry Steps. Available at: [Link]

  • Anonymous. (2017). "Fries Rearrangement of Phenyl Acetate." Scribd. Available at: [Link]

  • Taylor & Francis. "Fries rearrangement – Knowledge and References." Taylor & Francis. Available at: [Link]

  • Organic Syntheses. "Acetophenone, ω-methoxy-." Organic Syntheses. Available at: [Link]

  • Google Patents. "Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol." Google Patents.
  • Mincheva, et al. (2006). "An Organometallic Route to 2′-Hydroxy-6′-methoxy-acetophenone." ResearchGate. Available at: [Link]

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  • India Science, Technology & Innovation Portal. (2022). "Development of process for production of 4-methoxy acetophenone in a continuous single-step process." ISTI Portal. Available at: [Link]

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Exploratory

biological activity of 2-(4-methoxyphenyl)ethanol and its derivatives

An In-depth Technical Guide to the Biological Activity of 2-(4-methoxyphenyl)ethanol and Its Derivatives Introduction 2-(4-methoxyphenyl)ethanol, also known as 4-methoxyphenethyl alcohol, is an organic compound with the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Activity of 2-(4-methoxyphenyl)ethanol and Its Derivatives

Introduction

2-(4-methoxyphenyl)ethanol, also known as 4-methoxyphenethyl alcohol, is an organic compound with the chemical formula C9H12O2.[1][2] It belongs to the class of benzene and substituted derivatives and is characterized by a phenyl group substituted with a methoxy group at position 4 of the benzene ring, which is in turn attached to an ethanol moiety.[1][3] This compound and its derivatives have garnered significant interest in the scientific community due to their diverse biological activities and potential applications in pharmaceuticals and cosmetics.[4][5] The presence of the methoxy and hydroxyl functional groups is crucial to their chemical reactivity and biological properties, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects.[6][7]

This technical guide provides a comprehensive overview of the known biological activities of 2-(4-methoxyphenyl)ethanol and its derivatives. It delves into the underlying mechanisms of action, provides detailed experimental protocols for assessing these activities, and summarizes key quantitative data to support further research and drug development.

Antioxidant Activity

The antioxidant properties of phenolic compounds like 2-(4-methoxyphenyl)ethanol and its derivatives are primarily attributed to their ability to scavenge free radicals. The electron-donating nature of the methoxy group on the phenyl ring enhances the stability of the resulting phenoxyl radical after donating a hydrogen atom from the phenolic hydroxyl group, thereby neutralizing reactive oxygen species.[6][7][8]

While extensive data on the parent compound is limited, studies on structurally related molecules have demonstrated significant antioxidant potential. For instance, the Schiff base derivative 2-methoxy-4-((4-methoxyphenilimino)-methyl)phenol has shown potent antioxidant activity with an EC50 value of 10.46 ppm in a DPPH assay.[9][10]

Mechanism of Action: Radical Scavenging

The primary antioxidant mechanism involves the donation of a hydrogen atom from a hydroxyl group to a free radical, thus stabilizing the radical and preventing it from causing oxidative damage to cells. The resulting antioxidant radical is often stabilized by resonance.

Antioxidant_Mechanism cluster_0 Radical Scavenging Process Radical Free Radical (R•) Neutralized_Radical Neutralized Molecule (RH) Radical->Neutralized_Radical Antioxidant Phenolic Antioxidant (Ar-OH) Antioxidant->Neutralized_Radical H• donation Antioxidant_Radical Antioxidant Radical (Ar-O•) Antioxidant->Antioxidant_Radical Forms stable radical

Caption: Hydrogen atom donation from a phenolic antioxidant to a free radical.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant capacity of a compound by measuring its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[8]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol[6]

  • Test compound (2-(4-methoxyphenyl)ethanol or its derivative)

  • Reference antioxidants (e.g., Ascorbic acid, Trolox)[8]

  • 96-well microplate

  • Microplate reader (absorbance at 517 nm)[8]

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[8]

  • Preparation of Test Solutions: Dissolve the test compound in methanol to prepare a stock solution, from which a series of dilutions are made.

  • Assay:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound.

    • For the control, mix 100 µL of DPPH solution with 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[8]

  • IC50 Determination: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the different concentrations of the test compound.[8]

Compound/AntioxidantReported IC50/EC50 (DPPH Assay)
2-methoxy-4-((4-methoxyphenilimino)-methyl)phenol10.46 ppm[9][10]
Butylated Hydroxytoluene (BHT)202.35 µg/mL[8]
Trolox3.77 µg/mL[8]
Vitamin C (Ascorbic Acid)5.00 - 8.4 µg/mL[8]

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in various diseases.[11] Derivatives of 2-(4-methoxyphenyl)ethanol have demonstrated significant anti-inflammatory properties by modulating key signaling pathways. For instance, 2-methoxy-4-vinylphenol (2M4VP), a related compound, has been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.[11] This effect is mediated through the suppression of NF-κB and MAPK activation.[11][12]

Signaling Pathway: NF-κB and MAPK Inhibition

The anti-inflammatory action of these compounds often involves the inhibition of the NF-κB and MAPK signaling pathways, which are crucial regulators of inflammatory gene expression.

Anti_inflammatory_Pathway cluster_0 LPS-Induced Inflammatory Cascade LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) Nucleus->Genes Transcription Compound 2-(4-methoxyphenyl)ethanol Derivative Compound->MAPK Inhibits Compound->IKK Inhibits

Caption: Inhibition of NF-κB and MAPK pathways by a bioactive compound.

Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This protocol measures the anti-inflammatory activity of a compound by quantifying its ability to inhibit NO production in LPS-stimulated macrophage cells.[13][14]

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Test compound

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well cell culture plate

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control (cells only) and a positive control (cells with LPS) should be included.

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

Anticancer Activity

Several derivatives of 2-(4-methoxyphenyl)ethanol have exhibited promising anticancer properties. For example, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) has been shown to suppress breast cancer progression by dual-regulating VEGFR2 and PPARγ.[15] This compound demonstrated cytotoxicity in a dose-dependent manner in breast cancer cell lines.[15] Another derivative, 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol, showed weak activity against T47D breast cancer cells.[16]

Experimental Workflow: In Vitro Anticancer Screening

A typical workflow for assessing the anticancer potential of a compound involves determining its cytotoxicity against cancer cell lines.

Anticancer_Screening_Workflow cluster_0 Workflow for Cytotoxicity Assessment start Cancer Cell Culture seed Seed Cells in 96-well Plates start->seed treat Treat with Test Compound (Varying Concentrations) seed->treat incubate Incubate for 24-72 hours treat->incubate assay Perform Viability Assay (e.g., MTT, MTS) incubate->assay measure Measure Absorbance assay->measure calculate Calculate % Viability and IC50 measure->calculate end Results calculate->end

Caption: A standard workflow for in vitro anticancer drug screening.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[17][18]

Materials:

  • Cancer cell line (e.g., MCF-7, MDA-MB-231)[15]

  • Complete growth medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plate

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of the test compound and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

CompoundCell LineIC50 Value
(E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP)MCF763.13 µg/ml[15]
MDA-MB-23159.43 µg/ml[15]
MDA-MB-46858.46 µg/ml[15]
2-methoxy-4-((4-methoxyphenylimino)methyl)phenolT47D353.038 µg/mL[16]

Antimicrobial Activity

The antimicrobial potential of methoxyphenyl compounds has been recognized, with activity observed against various foodborne pathogens and spoilage bacteria.[19][20] While specific data for 2-(4-methoxyphenyl)ethanol is not abundant, a derivative, ethyl-4-(dimethylamino)-2-(4-methoxyphenyl)propanote, has shown noteworthy antimicrobial activity against P. aeruginosa and K. pneumoniae.[21]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[22][23]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[23]

  • Mueller-Hinton Broth (MHB)

  • Test compound

  • 96-well microplate

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension in sterile broth and adjust its turbidity to that of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this to achieve a final concentration of about 5 x 10^5 CFU/mL in the test wells.[22]

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in MHB in a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

MIC_Assay_Workflow cluster_0 Workflow for MIC Determination start Prepare Bacterial Inoculum inoculate Inoculate Wells with Bacteria start->inoculate dilute Serial Dilution of Test Compound in 96-well Plate dilute->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read Visually Inspect for Growth incubate->read determine Determine Lowest Concentration with No Visible Growth (MIC) read->determine

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Conclusion

2-(4-methoxyphenyl)ethanol and its derivatives represent a promising class of compounds with a wide spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects. The versatility of their core structure allows for chemical modifications that can enhance specific biological properties, making them attractive candidates for drug discovery and development. Further research is warranted to fully elucidate the mechanisms of action, establish detailed structure-activity relationships, and evaluate the in vivo efficacy and safety of these compounds.

References

  • Benchchem. (n.d.). Physical and chemical characteristics of 2-Methoxy-2-(4-hydroxyphenyl)ethanol.
  • Kim, M. S., et al. (n.d.). (E)-2-Methoxy-4-(3-(4-Methoxyphenyl) Prop-1-en-1-yl) Phenol Suppresses Breast Cancer Progression by Dual-Regulating VEGFR2 and PPARγ. PMC.
  • IOP Conference Series: Earth and Environmental Science. (2021, July 11). methyl)- phenol compound on T47D breast cancer cells.
  • Benchchem. (n.d.). Application Notes and Protocols for 2-Methoxy-2-(4-hydroxyphenyl)ethanol in Pharmaceutical Synthesis.
  • The Good Scents Company. (n.d.). 2-(para-anisyl) ethanol 4-methoxyphenethyl alcohol.
  • Atlantis Press. (2021, April 22). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds.
  • PMC. (2020, February 13). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids.
  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (2025, January 16).
  • Yukawa, Y., Token, K., & Ando, T. (1978). Synthesis of 2-(4-methoxyphenyl)ethanol[ring-1-14C]. Radioisotopes, 27(9), 527-529.
  • MDPI. (2021, August 5). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes.
  • Thermo Scientific Chemicals. (n.d.). 2-(4-Methoxyphenyl)ethanol, 98% 10 g | Buy Online.
  • Cheméo. (n.d.). Chemical Properties of 2-(4-Methoxyphenyl)ethanol (CAS 702-23-8).
  • ResearchGate. (2020, December 28). ethyl-4-(dimethylamino)-2-(4-methoxyphenyl) propanote as anxiolytic, anti-inflammatory and anti- bacterial agent.
  • International Journal of Medical Sciences. (2018, June 12). Anti-inflammation and Anti-Cancer Activity of Ethanol Extract of Antarctic Freshwater Microalga, Micractinium sp..
  • NIST WebBook. (n.d.). 2-(4-Methoxyphenyl)ethanol.
  • PubMed. (2023, October 15). Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1.
  • Benchchem. (n.d.). A Researcher's Guide to Benchmarking the Antioxidant Performance of 2-Methoxy-5-(4-methylphenyl)phenol.
  • PMC. (n.d.). Anti-inflammation and Anti-Cancer Activity of Ethanol Extract of Antarctic Freshwater Microalga, Micractinium sp.
  • MDPI. (2021, August 6). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model.
  • NIST WebBook. (n.d.). 2-(4-Methoxyphenyl)ethanol.
  • ResearchGate. (2025, December 18). (PDF) Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds.
  • Benchchem. (n.d.). In-Depth Technical Guide: Biological Activity of 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol.
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  • ResearchGate. (2020, February 13). (PDF) Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids.
  • PubMed. (2016, June 15). The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'.
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Foundational

understanding the reaction mechanism of 2-(4-methoxyphenyl)ethenol formation

An In-Depth Mechanistic Guide to the Formation of 2-(4-methoxyphenyl)ethenol Abstract This technical guide provides a comprehensive examination of the reaction mechanism governing the formation of 2-(4-methoxyphenyl)ethe...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Mechanistic Guide to the Formation of 2-(4-methoxyphenyl)ethenol

Abstract

This technical guide provides a comprehensive examination of the reaction mechanism governing the formation of 2-(4-methoxyphenyl)ethenol, the enol tautomer of 4-methoxyacetophenone. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline to deliver a deep mechanistic understanding rooted in the principles of keto-enol tautomerism. We will explore the thermodynamic landscape of the equilibrium, dissect the acid- and base-catalyzed pathways, and provide field-proven experimental protocols for the generation and trapping of this reactive intermediate. By synthesizing theoretical principles with practical applications, this guide serves as an authoritative resource for harnessing the reactivity of enol and enolate species in complex organic synthesis.

Introduction: The Duality of Carbonyl Reactivity

In the field of organic synthesis, aldehydes and ketones are typically understood as electrophiles, reacting with nucleophiles at the carbonyl carbon.[1] However, this view only captures half of their chemical personality. The presence of protons on the α-carbon allows for a dynamic equilibrium with a structural isomer known as the enol form.[1] This phenomenon, keto-enol tautomerism, transforms the α-carbon into a nucleophilic center, fundamentally expanding the synthetic utility of carbonyl compounds.

This guide focuses on the specific case of 2-(4-methoxyphenyl)ethenol, the enol tautomer of 4-methoxyacetophenone. Understanding its formation is crucial for controlling reactions where the corresponding enolate acts as a key intermediate. The electron-donating 4-methoxy substituent plays a significant role in modulating the stability and reactivity of the system, making this a pertinent case study. We will dissect the mechanistic pathways that lead to this enol, providing the foundational knowledge required to strategically manipulate this equilibrium in a laboratory setting.

The Precursor: 4-Methoxyacetophenone

The journey to the enol begins with its keto tautomer, 4-methoxyacetophenone. This compound is a common aromatic ketone, typically synthesized via the Friedel-Crafts acylation of anisole. In this reaction, anisole is treated with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or a Brønsted acid.[2][3][4] The para-directing effect of the methoxy group ensures high selectivity for the desired product.

The key to its ability to form an enol lies in the acidity of its α-hydrogens (the protons on the methyl group adjacent to the carbonyl). These protons are significantly more acidic than typical alkane protons due to the electron-withdrawing nature of the adjacent carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate.[5]

The Core Mechanism: Keto-Enol Tautomerism

Keto-enol tautomerism is a chemical equilibrium between two readily interconvertible isomers, the keto and enol forms.[6] The interconversion involves the movement of a proton and the shifting of electrons.[1]

Thermodynamic Considerations

For most simple aldehydes and ketones, the equilibrium heavily favors the keto form due to the greater strength of the carbon-oxygen π-bond compared to the carbon-carbon π-bond (approximately 87 kcal/mol vs. 63 kcal/mol).[5] This is true for 4-methoxyacetophenone, where the keto form is significantly more stable. The equilibrium constant for enolization (K_enol) is often expressed in terms of its negative logarithm, pK_Enol.

CompoundpK_EnolKeto:Enol Ratio (approx.)
Acetone7.010,000,000 : 1
Acetophenone6.64,000,000 : 1
4-Methoxyacetophenone 7.3 20,000,000 : 1
p-Nitroacetophenone4.980,000 : 1
Data sourced from kinetic analysis of enolization and enol ether hydrolysis.[7]

As the data indicates, the enol form of 4-methoxyacetophenone exists in a vanishingly small concentration at equilibrium.[7] The electron-donating methoxy group slightly destabilizes the enol form compared to unsubstituted acetophenone, leading to a higher pK_Enol value.[7] Therefore, to utilize the enol or its enolate conjugate base in a synthetic context, it must be generated in-situ under conditions that drive its formation.

Acid-Catalyzed Mechanism

Under acidic conditions, the interconversion is catalyzed by the protonation of the carbonyl oxygen, which increases the acidity of the α-hydrogens.[5][6]

Mechanism Steps:

  • Protonation: The carbonyl oxygen is protonated by an acid catalyst (H-A), forming a resonance-stabilized oxonium ion. This step makes the carbonyl carbon more electrophilic and enhances the acidity of the α-hydrogens.

  • Deprotonation: A weak base (A⁻ or H₂O) removes a proton from the α-carbon. The electrons from the C-H bond then form a C=C double bond, and the electrons from the C=O π-bond move to the oxygen atom, neutralizing its positive charge. This results in the formation of the enol and regeneration of the acid catalyst.[5]

Caption: Acid-catalyzed keto-enol tautomerism pathway.

Base-Catalyzed Mechanism

In the presence of a base, the mechanism proceeds through a resonance-stabilized intermediate known as an enolate ion.[6]

Mechanism Steps:

  • Deprotonation: A base (B:) removes an acidic α-hydrogen, forming a carbanion.

  • Resonance Stabilization: This carbanion is not the true intermediate. It is a resonance contributor to the enolate ion, where the negative charge is delocalized onto the more electronegative oxygen atom. This resonance stabilization is the primary reason for the enhanced acidity of α-hydrogens.[5]

  • Protonation: The enolate is protonated on the oxygen atom by a proton source (typically the conjugate acid of the base, BH⁺), yielding the enol and regenerating the base.[6]

Caption: Base-catalyzed keto-enol tautomerism via an enolate intermediate.

Experimental Approach: Generation and Trapping

Given the thermodynamic instability of 2-(4-methoxyphenyl)ethenol, it is not isolated directly. Instead, its conjugate base, the enolate, is generated quantitatively and then used in subsequent reactions or "trapped" to form a stable derivative.

Enolate Generation: The Role of Kinetic Control

To generate the enolate cleanly and irreversibly, a strong, sterically hindered, non-nucleophilic base is required. Lithium diisopropylamide (LDA) is the archetypal reagent for this purpose.[8]

  • Why LDA?

    • Strength: LDA has a pKa of ~36, making it more than strong enough to completely deprotonate the α-carbon of a ketone (pKa ~19-20), driving the reaction to completion.

    • Steric Hindrance: The bulky isopropyl groups prevent LDA from acting as a nucleophile and attacking the electrophilic carbonyl carbon.[8]

    • Kinetic Control: The reaction is typically performed at low temperatures (e.g., -78 °C in THF). At this temperature, the deprotonation is rapid and irreversible, forming the "kinetic enolate." For 4-methoxyacetophenone, there is only one type of α-hydrogen, so issues of regioselectivity between kinetic and thermodynamic enolates do not arise.[8][9][10]

Enol Trapping: Synthesis of a Silyl Enol Ether

A common and highly effective strategy to "trap" an enolate is to convert it into a silyl enol ether.[11] These compounds are stable, isolable, and serve as versatile nucleophilic surrogates for the enol itself. The reaction involves adding an electrophilic silicon source, typically chlorotrimethylsilane (TMSCl), to the pre-formed enolate solution.[12]

The resulting product, 1-methoxy-4-(1-(trimethylsilyloxy)vinyl)benzene, is a neutral, stable equivalent of the 2-(4-methoxyphenyl)ethenol enolate, which can be purified and used in a wide array of subsequent reactions, such as Mukaiyama aldol additions.[11]

Protocol: Synthesis of 1-methoxy-4-(1-(trimethylsilyloxy)vinyl)benzene

This protocol describes a self-validating system for the generation of the enolate of 4-methoxyacetophenone and its subsequent trapping as a silyl enol ether.

Objective: To synthesize and isolate a stable enol surrogate.

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Anhydrous tetrahydrofuran (THF)

  • 4-Methoxyacetophenone

  • Chlorotrimethylsilane (TMSCl), freshly distilled

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (Schlenk line or nitrogen balloon)

Workflow_Silyl_Enol_Ether cluster_setup Reaction Setup cluster_lda LDA Formation cluster_enolate Enolate Formation cluster_trapping Trapping cluster_workup Workup & Purification A 1. Assemble oven-dried flask under N₂ atmosphere. B 2. Add anhydrous THF and cool to -78 °C (acetone/dry ice bath). A->B C 3. Add diisopropylamine via syringe. B->C D 4. Add n-BuLi dropwise. Stir for 30 min at 0 °C. C->D E 5. Re-cool solution to -78 °C. D->E F 6. Add 4-methoxyacetophenone solution in THF dropwise. E->F G 7. Stir for 1 hour at -78 °C. F->G H 8. Add freshly distilled TMSCl dropwise. G->H I 9. Allow to warm to room temperature and stir for 2 hours. H->I J 10. Quench with sat. aq. NaHCO₃. I->J K 11. Extract with diethyl ether (3x). J->K L 12. Dry combined organic layers over MgSO₄. K->L M 13. Concentrate under reduced pressure. L->M N 14. Purify by vacuum distillation. M->N

Caption: Experimental workflow for silyl enol ether synthesis.

Step-by-Step Methodology:

  • LDA Preparation: In a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction) and cool to 0 °C. Add diisopropylamine (1.1 eq.) followed by the slow, dropwise addition of n-BuLi (1.05 eq.). Stir the resulting solution at 0 °C for 30 minutes.

  • Enolate Formation: Cool the freshly prepared LDA solution to -78 °C (acetone/dry ice bath). Slowly add a solution of 4-methoxyacetophenone (1.0 eq.) in a minimal amount of anhydrous THF via a syringe or dropping funnel. Maintain the temperature at -78 °C and stir for 1 hour to ensure complete enolate formation.

  • Trapping: To the enolate solution at -78 °C, add freshly distilled TMSCl (1.2 eq.) dropwise. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Workup: Pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. The crude product is then purified by vacuum distillation to yield the pure silyl enol ether.

Conclusion

The formation of 2-(4-methoxyphenyl)ethenol is a textbook example of keto-enol tautomerism, a fundamental concept that underpins a vast area of organic chemistry. While the enol itself is a fleeting, thermodynamically disfavored species, its mechanistic pathways—catalyzed by either acid or base—provide access to the synthetically powerful enolate intermediate. By employing rigorous anhydrous techniques and kinetically controlled conditions with reagents like LDA, the enolate can be generated quantitatively. Subsequent trapping as a stable silyl enol ether provides a robust and versatile nucleophile for advanced synthetic applications. A thorough understanding of this mechanism is therefore not merely an academic exercise but a critical prerequisite for the rational design and execution of complex molecular syntheses in research and drug development.

References

  • WOLTERS, F. et al. (Year not available). Process for the preparation of p-methoxyacetophenone. Google Patents.
  • Yukawa, Y., Token, K., & Ando, T. (1978). Synthesis of 2-(4-methoxyphenyl)ethanol[ring-1-14C]. Radioisotopes, 27(9), 527-9. Available at: [Link]

  • Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Available at: [Link]

  • Ashenhurst, J. (2022). Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry. Available at: [Link]

  • (No author). (Year not available). Process for the preparation of p-methoxyacetophenone. Google Patents.
  • (No author). (Year not available). Kinetic vs. Thermodynamic Enolates. University of Calgary. Available at: [Link]

  • (No author). (2023). 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. Available at: [Link]

  • (No author). (Year not available). 2-(4-Methoxyphenyl)ethanol. NIST WebBook. Available at: [Link]

  • (No author). (2005). Synthesis of p-methoxyacetophenone from anisole. OC-Praktikum. Available at: [Link]

  • Al-Awsi, F. et al. (Year not available). Keto–enol equilibrium: stable tautomers of ortho-, meta-, and para-hydroquinones in large aromatics. National Center for Biotechnology Information. Available at: [Link]

  • (No author). (2025). 2-(4-methoxyphenyl)ethanol. ChemSynthesis. Available at: [Link]

  • Lipisa, Y. B., & Szpilman, A. M. (2018). A Two-Step Protocol for Umpolung Functionalization of Ketones Via Enolonium Species. Journal of Visualized Experiments. Available at: [Link]

  • Zhang, L. et al. (2022). Mechanism Analysis of Ethanol Production from Cellulosic Insulating Paper Based on Reaction Molecular Dynamics. MDPI. Available at: [Link]

  • (No author). (2020). Keto-Enol Tautomerism: Definition, Examples, and Mechanism. Chemistry Learner. Available at: [Link]

  • (No author). (2007). Organic synthesis via enolates. NSDL at NIScPR. Available at: [Link]

  • (No author). (Year not available). Enolates. Jack Westin Organic Chemistry. Available at: [Link]

  • Al-Aufi, M. A. (2017). Reaction Kinetics and Mechanism Investigations of Renewable Chemicals Production From Biomass. DigitalCommons@UMaine. Available at: [Link]

  • Chandagirikoppal, V. S. et al. (2006). Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile. ResearchGate. Available at: [Link]

  • (No author). (Year not available). Method for synthesizing metoxyl acetophenone. Google Patents.
  • (No author). (2025). Kinetic vs. Thermodynamic Enolates Definition. Fiveable. Available at: [Link]

  • Lawrence, S. et al. (2013). Stable acyclic aliphatic solid enols: synthesis, characterization, X-ray structure analysis and calculations. National Center for Biotechnology Information. Available at: [Link]

  • Neuman, R. C. (Year not available). Chapter 18 Reactions of Enolate Ions and Enols. University of California, Riverside. Available at: [Link]

  • Downey, C. W., Johnson, M. W., & Tracy, K. J. (2008). One-Pot Enol Silane Formation-Mukaiyama Aldol-Type Addition to Dimethyl Acetals Mediated by TMSOTf. Journal of Organic Chemistry, 73(8), 3299-3302. Available at: [Link]

  • (No author). (Year not available). acetone trimethysilyl enol ether. Organic Syntheses. Available at: [Link]

  • Kresge, A. J. et al. (Year not available). The enol content of simple carbonyl compounds: a kinetic approach. Canadian Journal of Chemistry. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-(4-methoxyphenyl)ethanol

Abstract: This technical guide provides a comprehensive overview of 2-(4-methoxyphenyl)ethanol (CAS No. 702-23-8), a versatile organic compound with applications ranging from analytical chemistry to the fragrance and pha...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of 2-(4-methoxyphenyl)ethanol (CAS No. 702-23-8), a versatile organic compound with applications ranging from analytical chemistry to the fragrance and pharmaceutical industries. This document will delve into its chemical identity, physical and chemical properties, synthesis, and key applications, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction

2-(4-methoxyphenyl)ethanol is an aromatic alcohol characterized by a 4-methoxyphenyl group attached to an ethanol backbone. It is also commonly known by several synonyms, including 4-methoxyphenethyl alcohol and p-methoxyphenethyl alcohol.[1][2] While the initial query referred to "2-(4-methoxyphenyl)ethenol," the available scientific literature and chemical databases predominantly recognize the saturated alcohol, 2-(4-methoxyphenyl)ethanol. This guide will therefore focus on this well-documented compound. Its unique structural features contribute to its utility as a building block in organic synthesis and as a functional ingredient in various commercial products.

Chemical Identity and Nomenclature

A clear understanding of the chemical identity of a compound is fundamental for its application in research and development. This section outlines the key identifiers for 2-(4-methoxyphenyl)ethanol.

IdentifierValue
CAS Number 702-23-8[1][3]
IUPAC Name 2-(4-methoxyphenyl)ethan-1-ol[1][4]
Molecular Formula C₉H₁₂O₂[1][3]
Molecular Weight 152.19 g/mol [1][3]
InChI Key AUWDOZOUJWEPBA-UHFFFAOYSA-N[1]
SMILES COc1ccc(CCO)cc1[5]
Synonyms 4-Methoxyphenethyl alcohol, 2-(p-Methoxyphenyl)ethanol, p-Methoxyphenethyl alcohol, 4-Methoxy-β-phenethyl alcohol[1][5]

Physicochemical Properties

The physical and chemical properties of 2-(4-methoxyphenyl)ethanol dictate its behavior in various systems and are crucial for its handling, storage, and application.

PropertyValue
Physical Form Low melting solid or clear liquid[4][6]
Melting Point 26-30 °C[7][8]
Boiling Point 334-336 °C[8]
Solubility Soluble in DMSO and Methanol[9]
Purity Typically available at 98% or 99% purity

Synthesis and Reactivity

The synthesis of 2-(4-methoxyphenyl)ethanol can be achieved through various synthetic routes. One common method involves the reduction of 4-methoxyacetophenone.

Synthesis Workflow

The following diagram illustrates a typical synthetic pathway for 2-(4-methoxyphenyl)ethanol.

Synthesis 4-Methoxyacetophenone 4-Methoxyacetophenone 1-(4-methoxyphenyl)ethanol 1-(4-methoxyphenyl)ethanol 4-Methoxyacetophenone->1-(4-methoxyphenyl)ethanol Reduction (e.g., NaBH4) 2-(4-methoxyphenyl)ethanol 2-(4-methoxyphenyl)ethanol 1-(4-methoxyphenyl)ethanol->2-(4-methoxyphenyl)ethanol Further Reduction/Rearrangement (conceptual)

Caption: A conceptual synthetic pathway to 2-(4-methoxyphenyl)ethanol.

A more direct synthesis involves the reduction of the corresponding ketone or aldehyde. For example, it can be prepared by the reduction of 4-methoxyphenylacetic acid or its esters.[7]

Key Reactions

2-(4-methoxyphenyl)ethanol participates in several characteristic reactions of primary alcohols.

  • Reaction with Hydriodic Acid: Refluxing with 47% hydriodic acid results in the formation of 4-(2-iodoethyl)phenol.[6][9] This reaction demonstrates the cleavage of the ether linkage and the conversion of the alcohol to an iodide.

  • Oxidation: As a primary alcohol, it can be oxidized to the corresponding aldehyde, 2-(4-methoxyphenyl)acetaldehyde, and further to 2-(4-methoxyphenyl)acetic acid using appropriate oxidizing agents.

Applications in Research and Industry

2-(4-methoxyphenyl)ethanol has found utility in several scientific and commercial domains.

Analytical Chemistry

It is frequently employed as an internal standard in analytical techniques, particularly in fluorous biphasic catalysis reactions.[7][9] Its stability and distinct chemical signature make it a reliable reference point for quantification.

Fragrance and Flavor Industry

The compound possesses a pleasant aroma, described as being reminiscent of fresh citrus juice, leading to its use in perfumes and as a flavoring agent.[3][7]

Pharmaceutical and Drug Development

2-(4-methoxyphenyl)ethanol serves as a valuable building block in the synthesis of more complex pharmaceutical compounds.[7] Its structure is a precursor for various derivatives, including tetrahydroquinolines, which are of interest in medicinal chemistry.[7][9] Research has also explored its potential as an inhibitor of certain cytochrome P450 enzymes, which are involved in drug metabolism.[7] Furthermore, its structural motif is found in chiral building blocks used in the synthesis of beta-adrenergic blockers.[10]

Safety and Handling

For safe handling, it is important to adhere to the following guidelines:

  • General Handling: Use in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray.

  • Personal Protective Equipment: Wear protective gloves, and eye/face protection.

  • Incompatibility: Incompatible with oxidizing agents.[9]

  • Storage: Store in a cool, dry place in a well-sealed container.[9]

According to safety data, it may cause skin and serious eye irritation, as well as respiratory irritation.

Conclusion

2-(4-methoxyphenyl)ethanol is a multifaceted compound with a well-defined chemical profile and a growing list of applications. Its utility as an internal standard, a fragrance component, and a synthetic precursor in pharmaceutical research underscores its importance in both academic and industrial settings. This guide has provided a technical overview of its properties, synthesis, and applications, serving as a foundational resource for scientists and researchers.

References

  • National Institute of Standards and Technology. (n.d.). 2-(4-Methoxyphenyl)ethanol. NIST Chemistry WebBook. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-(para-anisyl) ethanol 4-methoxyphenethyl alcohol. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-(4-Methoxyphenyl)ethanol (CAS 702-23-8). Retrieved from [Link]

  • Yukawa, Y., Token, K., & Ando, T. (1978). Synthesis of 2-(4-methoxyphenyl)ethanol[ring-1-14C]. Radioisotopes, 27(9), 527-529. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-(4-Methoxyphenyl)ethanol. NIST Chemistry WebBook. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 2-(4-methoxyphenyl)ethanol. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis, Mechanistic Rationale, and Protocol for 2-(4-Methoxyphenyl)ethanol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Core Application: Internal standard in fluorous biphasic catalysis, precursor for 4-(2-iodoethyl)phenol, and building block for tetrah...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Core Application: Internal standard in fluorous biphasic catalysis, precursor for 4-(2-iodoethyl)phenol, and building block for tetrahydroquinoline derivatives [2, 3].

Nomenclature & Structural Clarification

In chemical literature and commercial catalogs, the term 2-(4-methoxyphenyl)ethenol is frequently encountered [1]. Strictly speaking, this IUPAC name refers to the enol tautomer of 4-methoxyphenylacetaldehyde. Because simple enols lacking stabilizing features are thermodynamically unstable and rapidly tautomerize to their corresponding aldehydes, the isolated compound sold and utilized under this name is almost exclusively the reduced alcohol: 2-(4-methoxyphenyl)ethanol (CAS 702-23-8), also known as 4-methoxyphenethyl alcohol [1, 3].

To ensure scientific integrity and practical utility, this application note provides a comprehensive, self-validating protocol for the synthesis of the stable alcohol, 2-(4-methoxyphenyl)ethanol.

Synthetic Strategy & Mechanistic Rationale

The most robust and high-yielding method for synthesizing 2-(4-methoxyphenyl)ethanol is the direct reduction of 4-methoxyphenylacetic acid using Lithium Aluminum Hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) [4].

Causality of Reagent Selection:

  • Reducing Agent: Sodium borohydride (NaBH₄) is insufficiently reactive toward carboxylic acids. LiAlH₄ provides the necessary nucleophilicity to drive the reduction to completion.

  • Solvent: Anhydrous THF is utilized because it readily dissolves both the starting material and the reducing agent, and its boiling point (66 °C) allows for a mild reflux that accelerates the reduction without degrading the product.

  • Addition Sequence: The carboxylic acid is added dropwise to the hydride suspension (inverse addition). This ensures that the reducing agent is always in stoichiometric excess, preventing the newly formed alkoxide from reacting with unreacted carboxylic acid to form an unwanted ester byproduct.

Mechanism A 4-Methoxyphenylacetic Acid B Lithium Carboxylate + H₂↑ A->B LiAlH₄ (Deprotonation) C Aluminate Intermediate B->C H⁻ Transfer D Transient Aldehyde C->D -[AlO₂]⁻ E Alkoxide D->E H⁻ Transfer (Fast) F 2-(4-Methoxyphenyl)ethanol E->F Fieser Quench (H₂O/NaOH)

Fig 1. Mechanistic pathway of LiAlH4 reduction of 4-methoxyphenylacetic acid to the alcohol.

Quantitative Data Summaries

Table 1: Reagent Stoichiometry (100 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountRole
4-Methoxyphenylacetic acid166.181.016.62 gStarting Material
Lithium Aluminum Hydride37.951.55.69 gReducing Agent
Tetrahydrofuran (Anhydrous)72.11-150 mLSolvent
Water (Quench Step 1)18.02-5.7 mLQuench Reagent
15% NaOH (Quench Step 2)40.00-5.7 mLAluminate Modifier
Water (Quench Step 3)18.02-17.1 mLPrecipitation Agent

Table 2: Expected Analytical Validation Data

MethodExpected Result
¹H NMR (400 MHz, CDCl₃)δ 7.15 (d, J=8.6 Hz, 2H), 6.86 (d, J=8.6 Hz, 2H), 3.82 (t, J=6.5 Hz, 2H), 3.79 (s, 3H), 2.81 (t, J=6.5 Hz, 2H), 1.45 (br s, 1H, -OH)
¹³C NMR (100 MHz, CDCl₃)δ 158.4, 130.5, 129.9, 114.0, 63.8, 55.3, 38.3
Boiling Point 334–336 °C (lit.)
TLC (Hexanes:EtOAc 7:3)R_f ≈ 0.3 (UV active, stains readily with KMnO₄)

Experimental Protocol

Phase 1: Setup and Initiation
  • Preparation: Flame-dry a 500 mL two-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser. Flush the system with argon or dry nitrogen.

  • Suspension: Add 5.69 g (150 mmol, 1.5 eq) of LiAlH₄ to the flask, followed by 100 mL of anhydrous THF.

    • Causality: Using 1.5 equivalents (rather than the theoretical 0.75 eq) compensates for adventitious moisture in the solvent and ensures the reaction is rapidly driven to completion.

  • Cooling: Cool the grey suspension to 0 °C using an ice-water bath.

Phase 2: Reagent Addition and Reflux
  • Dissolution: Dissolve 16.62 g (100 mmol, 1.0 eq) of 4-methoxyphenylacetic acid in 50 mL of anhydrous THF. Transfer this solution to the addition funnel.

  • Addition: Add the acid solution dropwise to the LiAlH₄ suspension over 30–45 minutes.

    • Self-Validation: You will observe vigorous bubbling. This is the evolution of H₂ gas from the initial deprotonation of the carboxylic acid. The rate of addition should be controlled to prevent the reaction from boiling over.

  • Reflux: Once the addition is complete and gas evolution subsides, remove the ice bath. Heat the reaction mixture to a gentle reflux (66 °C) for 3 hours.

  • In-Process Control: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The starting acid (R_f ≈ 0.1, broad streak) should be completely consumed, replaced by a single distinct product spot (R_f ≈ 0.3).

Phase 3: The Fieser Quench and Isolation

Standard aqueous workups of LiAlH₄ reactions often result in a gelatinous aluminum hydroxide emulsion that traps the product and is nearly impossible to filter. This protocol utilizes the Fieser Quench , which forces the aluminum byproducts to precipitate as a dense, filterable, granular solid.

Fieser Start Reaction Mixture at 0 °C Step1 Add 5.7 mL H₂O (Quench excess hydride) Start->Step1 Step2 Add 5.7 mL 15% NaOH(aq) (Form aluminate salts) Step1->Step2 Step3 Add 17.1 mL H₂O (Precipitate granular Al salts) Step2->Step3 Step4 Stir 15 min at RT (Salts turn white) Step3->Step4 End Filter through Celite (Yield clear filtrate) Step4->End

Fig 2. The Fieser quench workflow for the efficient removal of aluminum byproducts.

  • Cooling: Remove the heat source and cool the reaction mixture back to 0 °C.

  • Quenching (Strict Stoichiometry for

    
     grams of LiAlH₄): 
    
    • Slowly add 5.7 mL of distilled H₂O dropwise. (Caution: Vigorous H₂ evolution).

    • Slowly add 5.7 mL of 15% aqueous NaOH.

    • Add 17.1 mL of distilled H₂O.

  • Maturation: Remove the ice bath and stir the mixture vigorously at room temperature for 15–30 minutes. The grey suspension will transition into a white, granular solid.

  • Filtration: Filter the suspension through a pad of Celite. Wash the filter cake thoroughly with ethyl acetate (3 × 50 mL) to extract any product trapped in the salts.

  • Concentration: Dry the combined organic filtrate over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The product, 2-(4-methoxyphenyl)ethanol, is obtained as a pale yellow to colorless oil that may slowly crystallize upon standing at low temperatures (Yield: >90%).

References

  • Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries (LiAlH₄ Reduction of Arylacetic Acids). Journal of the American Chemical Society. URL:[Link]

Application

using 2-(4-methoxyphenyl)ethanol as an internal standard in GC-MS

Advanced GC-MS Quantification Strategies: Utilizing 2-(4-Methoxyphenyl)ethanol as an Internal Standard Gas chromatography-mass spectrometry (GC-MS) remains a gold standard for the quantification of volatile and semi-vola...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced GC-MS Quantification Strategies: Utilizing 2-(4-Methoxyphenyl)ethanol as an Internal Standard

Gas chromatography-mass spectrometry (GC-MS) remains a gold standard for the quantification of volatile and semi-volatile small molecules. However, the multi-step nature of GC-MS workflows—encompassing extraction, solvent evaporation, derivatization, and injection—introduces cumulative variance. To achieve high-fidelity quantification, the selection of an optimal internal standard (IS) is paramount.

2-(4-Methoxyphenyl)ethanol (CAS: 702-23-8), also known as 4-methoxyphenethyl alcohol, has emerged as a highly reliable IS for the quantification of alcohols, phenolics, and sterols. It is widely utilized in complex matrices ranging from fluorous biphasic catalysis reactions[1] to human plasma and serum[2]. This application note details the mechanistic rationale, physicochemical properties, and a self-validating protocol for integrating this molecule into your GC-MS workflows.

Mechanistic Rationale: Why 2-(4-Methoxyphenyl)ethanol?

The selection of an internal standard cannot be arbitrary; it must be driven by chemical homology and matrix orthogonality. 2-(4-Methoxyphenyl)ethanol excels due to three causal factors:

  • Derivatization Homology: The molecule possesses a primary hydroxyl (-OH) group attached to an aliphatic chain. When exposed to silylating agents like BSTFA, its derivatization kinetics are nearly identical to endogenous target alcohols and phenolics. This ensures that any incomplete derivatization affects the analyte and the IS equally, preserving the quantitative ratio.

  • Mass-Shifting Tag: The para-methoxy substitution (-OCH₃) acts as a built-in mass tag, adding +30 Da relative to endogenous phenylethanol. This shift yields a unique fragmentation pattern that prevents isobaric interference with naturally occurring metabolites.

  • Matrix Orthogonality: While 2-(4-methoxyphenyl)ethanol is naturally present in specific botanical matrices—such as the floral scent of Malus ioensis[3] and Quillaja saponaria honey[4] (matrices where its use as an IS should be avoided)—it is completely absent in mammalian biofluids and synthetic reaction mixtures. This guarantees a zero-background baseline for clinical and synthetic applications.

VarianceLogic A Pre-Analytical Variance (Pipetting, Extraction Loss) IS 2-(4-Methoxyphenyl)ethanol (Internal Standard) A->IS Target Target Analyte A->Target B Analytical Variance (Derivatization Yield) B->IS B->Target C Instrumental Variance (Ionization Efficiency) C->IS C->Target Ratio Analyte/IS Peak Area Ratio (Normalizes all variances) IS->Ratio Target->Ratio

Fig 1. Mechanism of variance correction using the analyte-to-internal standard response ratio.

Physicochemical & Chromatographic Profiling

Understanding the physical properties of the IS is critical for optimizing the GC oven ramp and mass spectrometer acquisition parameters[5].

Table 1: Physicochemical & GC-MS Properties

Property Value / Characteristic Impact on GC-MS Analysis
CAS Number 702-23-8 Unambiguous procurement and identification.
Molecular Formula C₉H₁₂O₂ Yields a stable, easily identifiable molecular ion.
Molecular Weight 152.19 g/mol Ideal low-mass range, eluting free from high-mass lipid interference.
Boiling Point 334–336 °C Ensures mid-gradient elution on standard 5% phenyl columns (e.g., HP-5MS).

| Functional Groups | -OH, -OCH₃, Aromatic | Provides excellent partitioning during liquid-liquid extraction. |

Table 2: Key Diagnostic Ions (Electron Impact, 70 eV)

State Molecular Ion (m/z) Base Peak / Quantifier (m/z) Qualifier Ions (m/z)
Underivatized 152 [M]⁺ 121 [M - CH₂OH]⁺ 91, 77

| TMS-Derivatized | 224 [M]⁺ | 121 [Methoxybenzyl]⁺ | 209 [M - CH₃]⁺, 193 |

Step-by-Step Experimental Protocol: Plasma/Serum Quantification

The following protocol leverages 2-(4-methoxyphenyl)ethanol to quantify small-molecule phenolics in plasma. Every step is designed with a specific physicochemical causality in mind.

Step 1: Reagent Preparation

  • Stock IS Solution: Dissolve 1 mg of 2-(4-methoxyphenyl)ethanol in 1 mL of pure methanol (1 mg/mL).

  • Working IS Solution: Dilute the stock to 1 µg/mL using a 50:50 Methanol:Water mixture. Causality: Diluting in aqueous methanol ensures the spike is fully miscible with the aqueous plasma matrix while initiating mild protein precipitation.

Step 2: Sample Extraction (Liquid-Liquid Extraction)

  • Aliquot 100 µL of plasma into a borosilicate glass vial.

  • Critical Step: Immediately spike with 10 µL of the Working IS Solution. Causality: Spiking before any sample manipulation ensures the IS accounts for all subsequent physical losses (e.g., binding to pipette tips or incomplete phase separation).

  • Add 500 µL of Ethyl Acetate. Vortex vigorously for 2 minutes, then centrifuge at 10,000 × g for 5 minutes. Causality: Ethyl acetate's moderate polarity effectively partitions the methoxy-aromatic IS and target phenolics away from highly polar aqueous proteins and salts.

  • Transfer the upper organic layer to a clean GC vial and evaporate to complete dryness under a gentle N₂ stream.

Step 3: Derivatization (Silylation)

  • Add 50 µL of BSTFA (containing 1% TMCS) and 50 µL of anhydrous pyridine to the dried residue.

  • Incubate at 60 °C for 30 minutes. Causality: Heat and the TMCS catalyst drive the conversion of the primary hydroxyl group to a trimethylsilyl (TMS) ether. This eliminates hydrogen bonding, drastically reducing peak tailing and increasing volatility for sharp GC elution.

Step 4: GC-MS Acquisition

  • Injection: 1 µL, Splitless mode, Injector at 250 °C.

  • Column: HP-5MS (30 m × 0.25 mm × 0.25 µm).

  • Oven Program: 70 °C (hold 1 min), ramp at 10 °C/min to 280 °C (hold 5 mins).

  • MS Mode: Selected Ion Monitoring (SIM). Monitor m/z 121 (Quantifier), 209, and 224 (Qualifiers) for the IS.

GCMSWorkflow N1 Sample Aliquot (Plasma/Extract) N2 Spike Internal Standard 2-(4-Methoxyphenyl)ethanol N1->N2 N3 Liquid-Liquid Extraction (EtOAc/Hexane) N2->N3 N4 Solvent Evaporation (N2 stream) N3->N4 N5 Derivatization (BSTFA + 1% TMCS, 60°C) N4->N5 N6 GC-MS Injection (Split/Splitless) N5->N6 N7 Data Acquisition & Ratio Quantification N6->N7

Fig 2. Sample preparation and GC-MS workflow using 2-(4-methoxyphenyl)ethanol as an IS.

System Validation & Quality Control

A protocol is only as robust as its internal validation. To ensure this workflow operates as a self-validating system , three distinct quality control (QC) gates must be evaluated:

  • Gate 1: Matrix Blank (Specificity Check): Extract a blank plasma sample without spiking the IS. Analyze it to confirm the absence of endogenous matrix peaks at the IS retention time for m/z 121 and 224. If a peak is present, an alternative IS must be selected.

  • Gate 2: Absolute Recovery (Extraction Efficiency): Compare the absolute peak area of the IS in the extracted sample to a "neat" standard spiked directly into the derivatization vial (representing 100% recovery). Consistent recovery (>80%) validates that the ethyl acetate extraction is functioning optimally.

  • Gate 3: Response Factor (RF) Stability: Calculate the RF (Area_Analyte / Area_IS) across a calibration curve. A linear RF with an R² > 0.99 validates that the IS is accurately correcting for instrumental drift and derivatization variances across different concentrations.

References

  • Flowering Stage and Daytime Affect Scent Emission of Malus ioensis “Prairie Rose” Source: MDPI URL:[Link]

Sources

Method

Application Notes and Protocols: The Role of 4-Methoxyphenethyl Alcohol in Advanced Fragrance Formulation

Target Audience: Formulation Scientists, Analytical Chemists, and Cosmetic R&D Professionals Document Type: Technical Application Note & Standard Operating Procedures (SOPs) Executive Summary The synthesis and applicatio...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Analytical Chemists, and Cosmetic R&D Professionals Document Type: Technical Application Note & Standard Operating Procedures (SOPs)

Executive Summary

The synthesis and application of aromatic alcohols form the backbone of modern fragrance and cosmetic formulation. 4-Methoxyphenethyl alcohol (CAS: 702-23-8), also known as 2-(4-methoxyphenyl)ethanol or p-methoxyphenethyl alcohol, is a highly versatile building block[]. Naturally occurring in the floral scent profiles of Gongora orchids and the essential oils of A. albispathus[][2], this compound offers a unique olfactory profile characterized by a sweet, anise-like floral aroma with distinct nuances of fresh citrus juice[][3].

Beyond its organoleptic properties, 4-methoxyphenethyl alcohol provides critical functional benefits to formulations, including high alkali stability (ideal for soap perfumery) and membrane-disrupting antimicrobial synergies[4][5]. This guide details the physicochemical rationale for its use, alongside self-validating protocols for emulsion blending and analytical quantification.

Molecular Profiling & Formulation Rationale

To effectively utilize 4-methoxyphenethyl alcohol, formulators must understand the causality between its molecular structure and its macroscopic behavior in a matrix.

Physicochemical Properties

The addition of a para-methoxy group to the standard phenethyl alcohol benzene ring increases the electron density of the aromatic system. This structural modification elevates the boiling point significantly, transforming the molecule from a volatile middle note into an excellent base-note fixative that anchors highly volatile citrus accords[3].

PropertyValueFormulation Implication
CAS Number 702-23-8Standard identifier for regulatory compliance.
Molecular Weight 152.19 g/mol []Optimal size for epidermal substantivity without heavy residue.
Boiling Point 334–336 °C (@ 760 mmHg)[3][6]Acts as a strong fixative; reduces the evaporation rate of top notes.
Melting Point 26–28 °C[3][6]May crystallize in cold storage; requires gentle warming prior to use.
LogP (o/w) ~1.39[3]Amphiphilic nature; partitions well into both lipid and aqueous phases.
Water Solubility ~9.4 g/L at 25 °C[3]Easily incorporated into the aqueous phase of O/W emulsions.
Functional Causality in Formulation
  • Alkali Stability: Unlike ester-based fragrance molecules that undergo hydrolysis in high-pH environments, 4-methoxyphenethyl alcohol is a primary alcohol attached to an electron-rich aromatic ring. It resists degradation in alkaline media, making it highly stable in cold-process soaps and heavy-duty detergents[4].

  • Antimicrobial Boosting: Phenethyl alcohols act on the cellular membranes of bacteria, causing a breakdown of permeability barriers[5]. When formulated alongside chelating agents (e.g., sodium phytate) or boosters like ethylhexylglycerin, 4-methoxyphenethyl alcohol acts as a secondary preservative, reducing the required load of traditional biocides[5][7].

Workflow Visualizations

The successful integration of 4-methoxyphenethyl alcohol requires a systematic approach to both formulation and quality control.

Fragrance Formulation & Stability Workflow

FormulationWorkflow Start Raw Material 4-Methoxyphenethyl alcohol Solubilization Solubilization Phase (DPG / Ethanol) Start->Solubilization Blending Accord Blending (Citrus & Floral Notes) Solubilization->Blending Emulsification O/W Emulsification (Surfactant Titration) Blending->Emulsification Stability Accelerated Stability (Thermal, UV, pH) Emulsification->Stability Microbial Challenge Testing (Preservative Efficacy) Emulsification->Microbial Final Final Formulation Approval & Scale-up Stability->Final Microbial->Final

Figure 1: End-to-end workflow for incorporating 4-methoxyphenethyl alcohol into a stable cosmetic emulsion.

Analytical Quality Control Pipeline

GCMS_Pipeline Sample Fragrance Emulsion Sample Prep SPME HS-SPME Extraction (DVB/CAR/PDMS Fiber) Sample->SPME Desorption Thermal Desorption (GC Inlet @ 250°C) SPME->Desorption Separation Capillary GC Separation (HP-5MS Column) Desorption->Separation Detection Mass Spectrometry (EI Mode, 40-500 m/z) Separation->Detection Analysis Data Validation (Internal Standard Quant) Detection->Analysis

Figure 2: HS-SPME-GC-MS analytical pipeline for the quantification of 4-methoxyphenethyl alcohol.

Experimental Protocols

Protocol 1: Preparation of a Stable O/W Fragrance Emulsion

Objective: To formulate a stable oil-in-water (O/W) emulsion containing 4-methoxyphenethyl alcohol without inducing phase inversion or Ostwald ripening. Causality Note: High ratios of fragrance oils can force an O/W emulsion to invert into a liquid-crystalline or W/O state[8]. We utilize a controlled surfactant-to-oil ratio to maintain the micellar structure.

Materials:

  • Active: 4-Methoxyphenethyl alcohol (pre-warmed to 30 °C to ensure it is fully liquid).

  • Solvent: Dipropylene Glycol (DPG).

  • Surfactant: Laureth-4 or a suitable non-ionic alternative (Avoid high concentrations of Polysorbate-80, as it can sequester and inactivate the antimicrobial properties of phenethyl alcohols[4]).

  • Aqueous Phase: Deionized water, Sodium Phytate (0.1% as a chelator to boost membrane permeability of microbes)[7].

Step-by-Step Procedure:

  • Oil Phase Preparation: In a clean glass beaker, combine 2.0% (w/w) 4-methoxyphenethyl alcohol with 5.0% DPG. Stir at 300 RPM until completely homogeneous.

  • Surfactant Addition: Add 3.0% Laureth-4 to the oil phase. Self-Validation Check: The mixture must remain optically clear. Any turbidity indicates incomplete solubilization.

  • Aqueous Phase Preparation: In a separate vessel, dissolve 0.1% Sodium Phytate in 89.9% Deionized water. Heat to 40 °C.

  • Emulsification: Slowly titrate the aqueous phase into the oil phase under high-shear homogenization (e.g., Ultra-Turrax at 5,000 RPM) for 5 minutes.

  • Cooling & Storage: Allow the emulsion to cool to room temperature. Transfer to a sealed low-density polyethylene (LDPE) or glass container. Note: Avoid prolonged storage in certain unlined plastics if extreme temperatures are expected, though sorption is generally minimal[4].

Protocol 2: HS-SPME-GC-MS Analytical Quantification

Objective: To accurately quantify the concentration of 4-methoxyphenethyl alcohol in a finished formulation to ensure batch consistency. Causality Note: Headspace Solid-Phase Microextraction (HS-SPME) is selected over direct liquid injection because it isolates the volatile fragrance molecules from the non-volatile emulsion matrix (surfactants, polymers), preventing GC inlet contamination and column degradation[9][10].

Instrumental Parameters:

ParameterSpecification
SPME Fiber Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)[10]
GC Column HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness)[10]
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 250 °C (Splitless mode, 1 min)[9]
MS Transfer Line 290 °C[10]

Step-by-Step Procedure:

  • Sample Preparation: Weigh exactly 2.0 g of the fragrance emulsion into a 15 mL screw-top vial fitted with a PTFE/silicone septum.

  • Internal Standard Addition: Add 20 µL of Benzophenone (10 µg/mL in methanol) as an internal standard to normalize extraction efficiency variances[10].

  • Equilibration: Place the vial in a water bath or automated agitator at 60 °C for 30 minutes to drive the volatile compounds into the headspace[10].

  • Extraction: Expose the DVB/CAR/PDMS fiber to the sample headspace for exactly 60 minutes at 60 °C. Self-Validation Check: Strict adherence to the 60-minute timeframe is mandatory, as SPME relies on a delicate thermodynamic equilibrium.

  • Desorption & Analysis: Retract the fiber and immediately insert it into the GC inlet at 250 °C for 5 minutes to thermally desorb the analytes.

  • Oven Temperature Program: Hold at 40 °C for 3 min; ramp at 3 °C/min to 160 °C; then ramp at 10 °C/min to 200 °C[10].

  • Data Processing: Identify 4-methoxyphenethyl alcohol using its characteristic Electron Impact (EI) mass spectrum (40–500 m/z range) against the NIST library and quantify via the internal standard peak area ratio.

References

  • BOC Sciences.CAS 702-23-8 4-Methoxyphenethyl alcohol - Building Block.
  • ChemicalBook.4-METHOXYPHENETHYL ALCOHOL | 702-23-8.
  • The Good Scents Company.2-(para-anisyl) ethanol 4-methoxyphenethyl alcohol.
  • Ramirez Lab @ UC Davis.Evolution and diversity of floral scent chemistry in the euglossine bee-pollinated orchid genus Gongora.
  • ResearchGate.Stability factors and vapor pressures in a model fragrance emulsion system.
  • LookChem.Cas 60-12-8, Phenethyl alcohol.
  • AGRAR S.r.l.Caprylyl Glycol/Phenethyl Alcohol Blend for Alternative Preservation of Cosmetics.
  • ResearchGate.Modern and safe antimicrobial stabilization of cosmetic products.
  • Fondazione Edmund Mach.Comprehensive Mapping of Volatile Organic Compounds in Fruits.
  • ACS Publications.Comparison of the Volatile Composition in Thyme Honeys from Several Origins in Greece.

Sources

Application

Application Notes and Protocols for the Selective Oxidation of 2-(p-Methoxyphenyl)ethanol to 2-(p-Methoxyphenyl)acetaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed experimental protocols for the selective oxidation of the primary alcohol, 2-(p-methoxyphenyl)ethanol, to the corre...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the selective oxidation of the primary alcohol, 2-(p-methoxyphenyl)ethanol, to the corresponding aldehyde, 2-(p-methoxyphenyl)acetaldehyde. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and fine chemicals. Three robust and widely applicable oxidation methods are presented: the Dess-Martin Periodinane (DMP) oxidation, the Swern oxidation, and a TEMPO-catalyzed oxidation. Each protocol is accompanied by a discussion of the underlying mechanism, safety considerations, and methods for reaction monitoring and product purification. The information herein is designed to equip researchers with the necessary knowledge to confidently and safely execute this important chemical transformation.

Introduction

The oxidation of primary alcohols to aldehydes is a cornerstone of modern organic synthesis. However, achieving high selectivity without over-oxidation to the corresponding carboxylic acid can be challenging.[1] 2-(p-methoxyphenyl)acetaldehyde is a valuable building block in the synthesis of a variety of biologically active molecules. Its controlled synthesis from the readily available 2-(p-methoxyphenyl)ethanol is therefore of significant interest.

This application note details three distinct and reliable methods for this conversion, each with its own advantages and considerations. The Dess-Martin oxidation offers mild reaction conditions and a simple work-up.[2] The Swern oxidation, another mild procedure, utilizes readily available and inexpensive reagents.[3][4] Finally, the TEMPO-catalyzed oxidation represents a greener approach, employing a catalytic amount of the nitroxyl radical with a stoichiometric co-oxidant.[5] The choice of method will depend on the specific requirements of the synthesis, including scale, functional group tolerance, and available resources.

I. Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane (DMP), to achieve a mild and selective oxidation of primary alcohols to aldehydes.[2] The reaction is typically fast and efficient at room temperature.[6]

Reaction Scheme:
Mechanism of Action:

The reaction proceeds through the formation of a periodinane ester intermediate, followed by an intramolecular elimination to yield the aldehyde, acetic acid, and a reduced iodine species.[7]

Experimental Protocol

Materials:

  • 2-(p-methoxyphenyl)ethanol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F254)

  • Eluent for column chromatography (e.g., Hexane:Ethyl Acetate mixture)

Procedure:

  • To a stirred solution of 2-(p-methoxyphenyl)ethanol (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M) at room temperature, add Dess-Martin Periodinane (1.2 eq) in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin-Layer Chromatography (TLC). A suitable TLC solvent system is hexane:ethyl acetate (e.g., 4:1 v/v). The starting material and product can be visualized under UV light (254 nm) or by staining with a suitable reagent such as ceric ammonium molybdate.

  • Upon completion of the reaction (disappearance of the starting material, typically within 1-3 hours), dilute the reaction mixture with DCM.

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the solid dissolves and the layers become clear.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure 2-(p-methoxyphenyl)acetaldehyde.

Workflow for Dess-Martin Oxidation

cluster_prep Reaction Setup cluster_monitoring Monitoring cluster_workup Work-up cluster_purification Purification start Dissolve 2-(p-methoxyphenyl)ethanol in anhydrous DCM add_dmp Add Dess-Martin Periodinane start->add_dmp stir Stir at room temperature add_dmp->stir tlc Monitor by TLC stir->tlc quench Quench with NaHCO₃/Na₂S₂O₃ tlc->quench Reaction Complete extract Extract with DCM quench->extract wash_dry Wash with brine and dry extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure 2-(p-methoxyphenyl)acetaldehyde chromatography->product

HO-(CH2)2-C6H4-OCH3 + 1. (COCl)2, DMSO, CH2Cl2, -78 °C 2. Et3N -> OHC-CH2-C6H4-OCH3

Caption: Experimental workflow for the Swern oxidation of 2-(p-methoxyphenyl)ethanol.

Safety Precautions:
  • Oxalyl chloride is highly toxic and corrosive. It reacts violently with water. Handle only in a fume hood with appropriate PPE.

  • The reaction of DMSO with oxalyl chloride can be explosive at room temperature. It is crucial to maintain a low temperature throughout the addition steps. [8]* The reaction produces carbon monoxide, a toxic gas. Ensure adequate ventilation. [3]* Dimethyl sulfide, a byproduct, has a strong, unpleasant odor. All glassware should be rinsed with bleach solution after use to oxidize the sulfide. [3]

III. TEMPO-Catalyzed Oxidation

This method utilizes a catalytic amount of the stable nitroxyl radical 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in conjunction with a stoichiometric oxidant, such as sodium hypochlorite (bleach). [5]This system is efficient for the selective oxidation of primary alcohols to aldehydes. [5]

Reaction Scheme:
Mechanism of Action:

The co-oxidant (e.g., NaOCl) oxidizes TEMPO to the active N-oxoammonium ion. This species then oxidizes the alcohol to the aldehyde, regenerating the hydroxylamine form of TEMPO, which is then re-oxidized by the co-oxidant to complete the catalytic cycle. [9]

Experimental Protocol

Materials:

  • 2-(p-methoxyphenyl)ethanol

  • TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)

  • Potassium bromide (KBr)

  • Sodium hypochlorite (NaOCl, commercial bleach solution)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent for column chromatography (e.g., Hexane:Ethyl Acetate mixture)

Procedure:

  • To a vigorously stirred solution of 2-(p-methoxyphenyl)ethanol (1.0 eq) in DCM (~0.5 M) in a round-bottom flask, add an aqueous solution of potassium bromide (0.1 eq) and TEMPO (0.01 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate beaker, prepare a solution of sodium hypochlorite (1.2 eq) and sodium bicarbonate (2.0 eq) in water. The pH of this solution should be adjusted to ~9.

  • Slowly add the basic sodium hypochlorite solution to the reaction mixture, maintaining the temperature below 5 °C.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 30-60 minutes.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Workflow for TEMPO-Catalyzed Oxidation

cluster_setup Reaction Setup (0 °C) cluster_monitoring Monitoring cluster_workup Work-up cluster_purification Purification start Dissolve alcohol, KBr, and TEMPO in DCM/water add_oxidant Slowly add basic NaOCl solution start->add_oxidant tlc Monitor by TLC add_oxidant->tlc quench Quench with Na₂S₂O₃ tlc->quench Reaction Complete extract Extract with DCM quench->extract wash_dry Wash with brine and dry extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure 2-(p-methoxyphenyl)acetaldehyde chromatography->product

Caption: Experimental workflow for the TEMPO-catalyzed oxidation of 2-(p-methoxyphenyl)ethanol.

Safety Precautions:
  • Sodium hypochlorite (bleach) is a corrosive and oxidizing agent. Avoid contact with skin and eyes.

  • The reaction is exothermic and should be cooled in an ice bath during the addition of the oxidant.

  • Handle all chemicals in a well-ventilated fume hood and wear appropriate PPE.

IV. Product Characterization

The identity and purity of the synthesized 2-(p-methoxyphenyl)acetaldehyde can be confirmed by various analytical techniques.

Technique Expected Results
¹H NMR (CDCl₃)δ 9.72 (t, J = 2.4 Hz, 1H, -CHO), 7.13 (d, J = 8.7 Hz, 2H, Ar-H), 6.90 (d, J = 8.7 Hz, 2H, Ar-H), 3.80 (s, 3H, -OCH₃), 3.63 (d, J = 2.4 Hz, 2H, -CH₂CHO).
Mass Spec. (EI)m/z (%): 150 (M+, 13), 121 (100).
IR Spectroscopy Disappearance of the broad O-H stretch from the starting alcohol (around 3300 cm⁻¹) and appearance of a strong C=O stretch for the aldehyde (around 1720-1740 cm⁻¹). A characteristic C-H stretch for the aldehyde proton may also be observed around 2720 cm⁻¹. [10][11]

V. Troubleshooting

Problem Possible Cause Solution
Incomplete reaction - Insufficient oxidant- Low reaction temperature- Inactive catalyst (TEMPO)- Add more oxidant in portions- Allow the reaction to warm to room temperature (for DMP) or run for a longer time- Use fresh TEMPO
Over-oxidation to carboxylic acid - Reaction run for too long- High reaction temperature- Presence of water (in some cases)- Carefully monitor the reaction by TLC and quench immediately upon completion- Maintain the recommended reaction temperature- Use anhydrous solvents and reagents
Low isolated yield - Product volatility- Inefficient extraction or purification- Use a closed system if the product is volatile- Perform multiple extractions- Optimize column chromatography conditions

Conclusion

The selective oxidation of 2-(p-methoxyphenyl)ethanol to 2-(p-methoxyphenyl)acetaldehyde can be successfully achieved using several reliable methods. The choice between Dess-Martin periodinane oxidation, Swern oxidation, and TEMPO-catalyzed oxidation will depend on the specific needs of the researcher, including scale, sensitivity of other functional groups, and safety considerations. By following the detailed protocols and safety precautions outlined in this application note, researchers can confidently synthesize this valuable aldehyde for their drug development and chemical research endeavors.

References

  • AK Scientific, Inc.
  • Thermo Fisher Scientific.
  • Cole-Parmer.
  • Apollo Scientific.
  • Benchchem.
  • Chemistry Steps.
  • Organic Synthesis.
  • The Royal Society of Chemistry. [FeIII(TF4DMAP)
  • PrepChem.com. Synthesis of p-methoxyphenylacetaldehyde.
  • Organic Syntheses. Working with Hazardous Chemicals.
  • Wikipedia.
  • Wikipedia.
  • Purdue Engineering. Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions.
  • Apollo Scientific.
  • Thermo Fisher Scientific.
  • ResearchGate.
  • Vedantu. Swern Oxidation: Reaction Mechanism, Steps & Key Examples.
  • Benchchem.
  • WSU. Monitoring Reactions by TLC.
  • Organic Syntheses. 4-methoxyphenylacetic acid.
  • Organic Chemistry Portal.
  • Chemistry Steps. Dess–Martin periodinane (DMP)
  • ResearchGate. Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach: 4-Methoxyphenylacetic Acid | Request PDF.
  • Wordpress. TEMPO Plus Co-Oxidant. (2026-02-24).
  • Supporting Information - Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxid
  • NIST. 2-(4-Methoxyphenyl)ethanol.
  • Sigma-Aldrich. 2-(4-Methoxyphenyl)ethanol | 702-23-8.
  • YouTube.
  • EPFL.
  • Journal of Pharmaceutical Negative Results.
  • YouTube.
  • Chemguide.

Sources

Method

Application Note: A Validated HPLC Method for the Quantification of 2-(4-methoxyphenyl)ethenol

Abstract This document details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of 2-(4-methoxyphenyl)ethenol. The described isocratic reversed-phase HPLC (RP-HPL...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of 2-(4-methoxyphenyl)ethenol. The described isocratic reversed-phase HPLC (RP-HPLC) protocol is designed for accuracy, precision, and specificity, making it suitable for a range of applications from quality control of bulk drug substance to the analysis of biological samples. The method utilizes a C18 stationary phase with a mobile phase of acetonitrile and water, coupled with UV detection. This note provides a comprehensive guide covering instrument parameters, sample preparation, and a full validation summary according to the International Council for Harmonisation (ICH) guidelines.

Introduction: The Analytical Challenge

2-(4-methoxyphenyl)ethenol is a key intermediate in various organic syntheses and a potential metabolite in drug development pathways. Its accurate quantification is critical for ensuring reaction efficiency, product purity, and for understanding its pharmacokinetic profile. The presence of a chromophoric phenyl ring and a hydroxyl group makes it an ideal candidate for analysis by RP-HPLC with UV detection. The primary analytical challenge lies in developing a method that is not only sensitive and accurate but also robust enough to handle various sample matrices. This protocol addresses this by establishing a method with well-defined system suitability criteria and by validating it for linearity, accuracy, precision, and specificity.

The fundamental principle of this method is reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with the stationary phase. The non-polar C18 stationary phase retains the moderately polar 2-(4-methoxyphenyl)ethenol, while the polar mobile phase, a mixture of acetonitrile and water, facilitates its elution. The proportion of acetonitrile is optimized to achieve a suitable retention time, ensuring resolution from potential impurities without excessive analysis time.

Materials and Methods

Instrumentation and Equipment
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.45 µm, PTFE or nylon).

Reagents and Standards
  • 2-(4-methoxyphenyl)ethenol reference standard (>99% purity).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC or Milli-Q grade).

  • Formic acid (reagent grade).

Chromatographic Conditions

The selection of a C18 column is based on its widespread applicability and proven efficacy in retaining and separating aromatic compounds. The mobile phase composition was optimized to provide a balance between resolution and run time. A small addition of formic acid is used to control the pH and ensure the consistent ionization state of the analyte, leading to sharper peaks.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 228 nm
Run Time 10 minutes

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 2-(4-methoxyphenyl)ethenol reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation protocol will vary depending on the matrix. For a bulk substance:

  • Accurately weigh an amount of the sample expected to contain approximately 10 mg of 2-(4-methoxyphenyl)ethenol.

  • Transfer to a 10 mL volumetric flask.

  • Add approximately 7 mL of the mobile phase and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

Method Validation Workflow

Method validation is performed to ensure that the analytical method is suitable for its intended purpose. The following parameters should be assessed in accordance with ICH Q2(R1) guidelines.

Caption: Workflow for HPLC method validation.

Results and Discussion

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. Six replicate injections of a working standard solution (e.g., 50 µg/mL) are made.

ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) T ≤ 2.01.1
Theoretical Plates (N) N > 2000> 4500
RSD of Peak Area ≤ 2.0%0.8%
RSD of Retention Time ≤ 1.0%0.3%
Specificity

Specificity was demonstrated by analyzing a blank (mobile phase) and a placebo sample (matrix without the analyte). No interfering peaks were observed at the retention time of 2-(4-methoxyphenyl)ethenol, confirming the method's ability to assess the analyte in the presence of other components.

Linearity and Range

The linearity of the method was evaluated by analyzing a series of six concentrations of the reference standard. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Range 1 - 100 µg/mL
Regression Equation y = 45872x + 1234
Correlation Coefficient (r²) > 0.999
Accuracy and Precision

Accuracy was determined by the recovery method, spiking a placebo with known amounts of the analyte at three concentration levels (low, medium, high). Precision was evaluated at both repeatability (intra-day) and intermediate precision (inter-day) levels.

LevelAccuracy (% Recovery)Precision (RSD %)
Low 99.5%1.2%
Medium 100.2%0.9%
High 99.8%0.7%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: 0.3 µg/mL

  • LOQ: 1.0 µg/mL

The LOQ was confirmed to be quantifiable with acceptable accuracy and precision.

Conclusion

The developed RP-HPLC method for the quantification of 2-(4-methoxyphenyl)ethenol is specific, linear, accurate, and precise over the concentration range of 1 µg/mL to 100 µg/mL. The method is robust and suitable for routine quality control analysis and other applications requiring the accurate measurement of this compound. The validation results confirm that the method adheres to the standards set by the ICH guidelines.

References

  • Introduction to Modern Liquid Chromatography. L.R. Snyder, J.J. Kirkland, J.W. Dolan, John Wiley & Sons, 2010. [Link]

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2005. [Link]

  • Chapter <621> Chromatography. United States Pharmacopeia (USP). [Link]

Application

Strategic Synthesis of Pharmaceutical Intermediates from 2-(4-Methoxyphenyl)ethanol

Abstract 2-(4-Methoxyphenyl)ethanol (CAS 702-23-8) serves as a pivotal "chiral-ready" scaffold and aromatic building block in the synthesis of CNS-active agents, sympathomimetic drugs, and isoquinoline alkaloids. Its str...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-(4-Methoxyphenyl)ethanol (CAS 702-23-8) serves as a pivotal "chiral-ready" scaffold and aromatic building block in the synthesis of CNS-active agents, sympathomimetic drugs, and isoquinoline alkaloids. Its structural duality—offering a primary alcohol for oxidation or substitution, and an electron-rich aromatic ring for electrophilic cyclization—makes it a versatile precursor.[1] This application note details three high-fidelity synthetic protocols: the controlled oxidation to 4-methoxyphenylacetaldehyde (a key electrophile for Pictet-Spengler reactions), the conversion to 2-(4-methoxyphenyl)ethylamine (a precursor to tyramine-based therapeutics), and the subsequent cyclization to the tetrahydroisoquinoline core.

Part 1: Strategic Divergence Map

The utility of 2-(4-methoxyphenyl)ethanol lies in its ability to diverge into electrophilic or nucleophilic pathways. The following flowchart illustrates the critical decision points for a medicinal chemist.

G Start 2-(4-Methoxyphenyl)ethanol (Starting Material) Aldehyde 4-Methoxyphenylacetaldehyde (Electrophile) Start->Aldehyde Swern Oxidation (Protocol 1) LG Activated Intermediate (Tosylate/Mesylate) Start->LG Activation (TsCl/MsCl) Isoquinoline Isoquinoline Alkaloids (e.g., Papaverine analogs) Aldehyde->Isoquinoline Pictet-Spengler Cyclization Nitrile 4-Methoxyphenylacetonitrile (Venlafaxine Precursor) LG->Nitrile NaCN/KCN Amine 2-(4-Methoxyphenyl)ethylamine (O-Methyltyramine) LG->Amine 1. NaN3 2. Staudinger Red. (Protocol 2) Amine->Isoquinoline Cyclization (Protocol 3)

Figure 1: Synthetic divergence of 2-(4-methoxyphenyl)ethanol into key pharmaceutical scaffolds.

Part 2: Detailed Experimental Protocols

Protocol 1: Controlled Oxidation to 4-Methoxyphenylacetaldehyde

Application: Synthesis of unstable aldehyde intermediates for immediate use in reductive aminations or Pictet-Spengler cyclizations.[1] Rationale: Direct oxidation of phenethyl alcohols is prone to over-oxidation to the carboxylic acid (4-methoxyphenylacetic acid). The Swern Oxidation is selected here for its mild conditions and high chemoselectivity, preventing carboxylic acid formation and preserving the methoxy ether.

Reagents & Stoichiometry
ComponentEquiv.Role
Oxalyl Chloride1.1Activator
DMSO2.2Oxidant Source
2-(4-Methoxyphenyl)ethanol1.0Substrate
Triethylamine (Et3N)5.0Base (Termination)
Dichloromethane (DCM)SolventAnhydrous Medium
Step-by-Step Methodology
  • Activation: In a flame-dried 3-neck flask under Argon, dissolve oxalyl chloride (1.1 eq) in anhydrous DCM (5 mL/mmol). Cool to -78°C (dry ice/acetone bath).

  • Oxidant Formation: Add DMSO (2.2 eq) dropwise over 15 minutes. Critical: Control addition rate to ensure internal temperature does not exceed -60°C. Gas evolution (CO/CO2) will occur.[1] Stir for 15 minutes.

  • Substrate Addition: Add a solution of 2-(4-methoxyphenyl)ethanol (1.0 eq) in minimal DCM dropwise. Stir at -78°C for 45 minutes. The mixture will become cloudy (alkoxysulfonium salt formation).

  • Termination: Add Et3N (5.0 eq) dropwise. The reaction will turn into a thick white suspension.[1] Allow the mixture to warm to 0°C over 30 minutes.

  • Workup: Quench with saturated NH4Cl solution. Extract with DCM (3x).[1] Wash combined organics with 1M HCl (to remove excess amine), water, and brine. Dry over Na2SO4 and concentrate in vacuo.

  • Storage: The resulting aldehyde is unstable; store under N2 at -20°C or use immediately.

Quality Control:

  • TLC: Rf ~0.6 (Hexane:EtOAc 4:1).[1] Stain with 2,4-DNP (orange spot).

  • 1H NMR (CDCl3): Look for the diagnostic aldehyde triplet at δ 9.7 ppm and disappearance of the alcohol methylene signal.

Protocol 2: Synthesis of 2-(4-Methoxyphenyl)ethylamine (O-Methyltyramine)

Application: Precursor for CNS stimulants, MAO inhibitors, and isoquinoline alkaloids. Rationale: Direct amination of alcohols requires high temperatures and catalysts.[1] A two-step Activation-Azidation-Reduction sequence is preferred for its reliability, high yield, and avoidance of secondary amine byproducts.

Stage A: Tosylation
  • Setup: Dissolve 2-(4-methoxyphenyl)ethanol (1.0 eq) in DCM. Add pyridine (2.0 eq) and cool to 0°C.

  • Addition: Add p-Toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise.

  • Reaction: Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC for disappearance of alcohol.[1]

  • Workup: Wash with 1M HCl (remove pyridine), saturated NaHCO3, and brine. Concentrate to yield the tosylate as a white solid.[1]

Stage B: Azidation & Staudinger Reduction
  • Azidation: Dissolve the tosylate in DMF. Add Sodium Azide (NaN3, 1.5 eq). Safety: Use a blast shield; avoid metal spatulas.[1] Heat to 60°C for 6 hours.

  • Quench: Dilute with water and extract with diethyl ether. (Do not concentrate the azide to dryness due to explosion risk).

  • Reduction (Staudinger): To the ether solution of the azide, add Triphenylphosphine (PPh3, 1.1 eq). Stir at RT until N2 evolution ceases (formation of iminophosphorane).[1]

  • Hydrolysis: Add water (1 mL/mmol) and stir for 12 hours.

  • Purification: Extract the mixture with 1M HCl (product goes to aqueous phase). Wash the aqueous layer with ether (removes PPh3/POPh3). Basify the aqueous layer to pH 12 with NaOH.[1] Extract with DCM, dry, and concentrate.[2]

Yield Expectation: 75-85% over 3 steps.

Protocol 3: Cyclization to 6-Methoxy-1,2,3,4-tetrahydroisoquinoline

Application: Construction of the core scaffold for alkaloids like Salsolinol or synthetic opioids. Mechanism: Pictet-Spengler Reaction.[1][3] The electron-rich methoxy group directs cyclization to the para position relative to the activation, but since that is blocked, it occurs ortho (position 3 relative to methoxy).

Methodology
  • Condensation: Dissolve 2-(4-methoxyphenyl)ethylamine (from Protocol 2) in dilute HCl (0.1 M) or acetic acid.

  • Aldehyde Addition: Add Formaldehyde (37% aq.[1] solution, 1.2 eq).

  • Cyclization: Heat to 60°C for 2 hours. The Schiff base forms first, followed by acid-catalyzed ring closure.[3]

  • Workup: Basify with NH4OH. Extract with DCM.[1]

  • Purification: Recrystallization from Ethanol/Ether.[1]

Part 3: References & Authority[4]

  • Swern Oxidation Mechanism & Protocol:

    • Omura, K., & Swern, D. (1978). "Oxidation of alcohols by activated dimethyl sulfoxide. a preparative, steric and mechanistic study." Tetrahedron, 34(11), 1651-1660.

    • Application Note:

  • Pictet-Spengler Cyclization:

    • Cox, E. D., & Cook, J. M. (1995). "The Pictet-Spengler condensation: a new direction for an old reaction."[1] Chemical Reviews, 95(6), 1797-1842.

    • Protocol Reference:

  • Synthesis of Phenethylamines via Azides:

    • Scriven, E. F., & Turnbull, K. (1988). "Azides: their preparation and synthetic uses."[1] Chemical Reviews, 88(2), 297-337.

  • Salidroside & Tyrosol Derivatives:

    • Detailed extraction and synthesis protocols for related glycosides.

    • Source:

  • 2-(4-Methoxyphenyl)ethylamine Data:

    • Chemical Data:[4]

Sources

Method

Application Notes and Protocols for the Purification of Synthetic 2-(4-methoxyphenyl)ethenol

Abstract This document provides a comprehensive guide for the purification of synthetically derived 2-(4-methoxyphenyl)ethenol, a key intermediate in the pharmaceutical and fragrance industries. Recognizing that the puri...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the purification of synthetically derived 2-(4-methoxyphenyl)ethenol, a key intermediate in the pharmaceutical and fragrance industries. Recognizing that the purity of this compound is critical for downstream applications and regulatory compliance, this application note details two primary purification methodologies: recrystallization and flash column chromatography. We will delve into the mechanistic underpinnings of each technique, provide step-by-step protocols, and offer expert insights into troubleshooting and optimization. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust and validated purification strategy for 2-(4-methoxyphenyl)ethenol.

Introduction: The Imperative for Purity

2-(4-methoxyphenyl)ethenol, also known as 4-methoxyphenethyl alcohol, is a versatile organic compound with applications ranging from being a precursor in the synthesis of complex pharmaceutical agents to its use as a fragrance component. The synthetic routes to this compound can often yield a crude product containing unreacted starting materials, by-products, and other process-related impurities. The presence of these impurities can have significant consequences, including altered biological activity, undesirable side effects in therapeutic applications, and inconsistent product performance. Therefore, a well-defined and efficient purification protocol is not merely a procedural step but a critical determinant of final product quality and experimental success.

This guide will focus on two of the most effective and widely applicable purification techniques for a compound with the physicochemical properties of 2-(4-methoxyphenyl)ethenol: recrystallization and flash column chromatography. The choice between these methods will depend on the nature and quantity of the impurities, the scale of the purification, and the desired final purity.

Physicochemical Properties of 2-(4-methoxyphenyl)ethenol

A thorough understanding of the physical and chemical properties of the target compound is fundamental to designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₉H₁₂O₂
Molecular Weight 152.19 g/mol
Appearance Low melting solid or clear, colorless to yellow liquid
Melting Point 26-30 °C
Boiling Point 334-336 °C @ 760 mmHg
Solubility Soluble in methanol, DMSO. Limited solubility in water.
Refractive Index 1.5350-1.5390 @ 20°C

The low melting point of 2-(4-methoxyphenyl)ethenol is a critical consideration. It suggests that while recrystallization is a viable option, careful temperature control is necessary to prevent the compound from "oiling out" rather than forming discrete crystals. Its solubility profile indicates that a range of organic solvents can be explored for both recrystallization and chromatography.

Purification Strategy Workflow

The general workflow for purifying synthetic 2-(4-methoxyphenyl)ethenol involves an initial assessment of the crude material, selection of the appropriate purification technique, execution of the protocol, and finally, analysis of the purified product to confirm its purity.

Figure 1. A decision-making workflow for the purification of 2-(4-methoxyphenyl)ethenol.

Protocol 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the target compound and its impurities in a given solvent at different temperatures. The ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.

Rationale for Solvent Selection

The choice of solvent is the most critical parameter in recrystallization. For 2-(4-methoxyphenyl)ethenol, a moderately polar compound, solvents such as ethanol, methanol, or a mixed solvent system like ethanol/water or toluene/hexane are good starting points. A preliminary solubility test on a small scale is highly recommended to identify the optimal solvent or solvent pair.

Step-by-Step Recrystallization Protocol
  • Dissolution: In an Erlenmeyer flask, dissolve the crude 2-(4-methoxyphenyl)ethenol in a minimal amount of a suitable hot solvent (e.g., ethanol). Add the solvent portion-wise while heating the mixture until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and briefly boil the solution.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal. This step is crucial to prevent premature crystallization.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Troubleshooting Recrystallization
ProblemPossible CauseSolution
Oiling out The melting point of the compound is lower than the boiling point of the solvent.Use a lower boiling point solvent or a solvent pair.
No crystal formation Too much solvent was used; the solution is not supersaturated.Boil off some of the solvent to concentrate the solution and allow it to cool again.
Low recovery The compound is too soluble in the cold solvent.
Application

Application Notes &amp; Protocols: The 2-(4-Methoxyphenyl)ethenol Synthon in Heterocyclic Chemistry

Introduction: The Versatile C2-Aryl Synthon In the landscape of medicinal chemistry and materials science, the synthesis of heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are integral...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatile C2-Aryl Synthon

In the landscape of medicinal chemistry and materials science, the synthesis of heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are integral to a vast array of biologically active molecules and functional materials. A particularly valuable building block in this field is the 2-(4-methoxyphenyl)ethenol moiety. While the enol form itself is a reactive intermediate, it exists in tautomeric equilibrium with its more stable keto counterpart, 4-methoxyphenylacetaldehyde, or can be generated in situ from related precursors like α,β-unsaturated ketones. This guide explores the utility of this synthon—a conceptual two-carbon unit attached to a 4-methoxyphenyl group—in the strategic construction of key five- and six-membered heterocyclic rings.

The 4-methoxy group is a crucial feature, serving as a bioisostere for other functionalities and modulating the electronic properties of the aromatic ring, which can influence reaction pathways and biological interactions.[1][2] Its presence offers a site for potential demethylation to a phenol, providing a handle for further functionalization or creating a key hydrogen-bonding interaction in a biological target. This document provides detailed protocols and the underlying chemical logic for the synthesis of pyrazoles, isoxazoles, and quinolines, targeting researchers and professionals in drug development.

KetoEnolTautomerism cluster_keto More Stable cluster_enol Reactive Intermediate Keto 4-Methoxyacetophenone (Keto Tautomer) Enol 1-(4-Methoxyphenyl)ethenol (Enol Tautomer) Keto->Enol Tautomerization (Acid/Base Catalyzed)

Caption: Keto-enol tautomerism of the 1-(4-methoxyphenyl)ethanone system.

Part 1: Synthesis of Five-Membered Heterocycles

Five-membered heterocycles are privileged structures in pharmacology. The 2-(4-methoxyphenyl)ethenol synthon is readily incorporated into these scaffolds through cyclocondensation and cycloaddition reactions.

Pyrazole Synthesis via Chalcone Cyclization

Pyrazoles are a well-known class of N-heterocycles with a wide range of biological activities, including anti-inflammatory and anticancer properties.[3] A robust and common method for their synthesis involves the condensation of a 1,3-dicarbonyl equivalent, such as an α,β-unsaturated ketone (a chalcone), with a hydrazine derivative.[3][4] The chalcone precursor is synthesized via a Claisen-Schmidt condensation between 4-methoxyacetophenone and a suitable aldehyde.

Causality Behind Experimental Choices:

  • Base Catalyst (NaOH/KOH): The Claisen-Schmidt condensation requires a base to deprotonate the α-carbon of the acetophenone, forming an enolate which then attacks the aldehyde carbonyl.

  • Acid Catalyst (Acetic Acid): In the subsequent cyclization with hydrazine, a catalytic amount of acid protonates the carbonyl oxygen of the chalcone, activating it for nucleophilic attack by the hydrazine.

  • Solvent (Ethanol): Ethanol is an excellent solvent for both the condensation and cyclization steps, as it effectively dissolves the organic precursors and the inorganic base/acid, and its boiling point is suitable for refluxing the reaction.

Pyrazole_Synthesis_Mechanism Mechanism: Pyrazole Formation Chalcone 1-(4-Methoxyphenyl)-3-aryl-prop-2-en-1-one (Chalcone) Intermediate1 Michael Addition Intermediate Chalcone->Intermediate1 + Hydrazine Hydrazine Hydrazine Hydrate (R-NH-NH2) Hydrazine->Intermediate1 Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 Tautomerization & Nucleophilic Attack Dehydration Dehydration Intermediate2->Dehydration - H2O Pyrazole Substituted Pyrazole Dehydration->Pyrazole Aromatization

Caption: Generalized mechanism for pyrazole synthesis from a chalcone precursor.

Protocol 1: Synthesis of 3-(4-Methoxyphenyl)-5-aryl-4,5-dihydropyrazole [4]

  • Chalcone Synthesis:

    • In a flask, dissolve 4-methoxyacetophenone (0.01 mol) and an appropriate aromatic aldehyde (0.01 mol) in ethanol (30 mL).

    • Add aqueous sodium hydroxide solution (10 mL, 40%) dropwise while stirring in an ice bath.

    • Allow the mixture to stir at room temperature for 2-3 hours.

    • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

    • Filter the precipitated chalcone, wash with water, and recrystallize from ethanol.

  • Pyrazole Synthesis:

    • To a solution of the synthesized chalcone (0.01 mol) in glacial acetic acid (20 mL), add hydrazine hydrate (0.015 mol).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After cooling, pour the reaction mixture into ice-cold water.

    • Filter the resulting solid product, wash thoroughly with water, and dry.

    • Recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified pyrazole derivative.

    • Characterization: Confirm the structure using melting point, FT-IR, and ¹H NMR spectroscopy.

Isoxazole Synthesis

Isoxazoles, containing adjacent nitrogen and oxygen atoms, are another class of heterocycles with significant applications in drug design, acting as antimicrobial, anti-inflammatory, and anticancer agents.[5][6] A primary synthetic route involves the reaction of α,β-unsaturated ketones with hydroxylamine hydrochloride.[4][6] This reaction proceeds via nucleophilic addition of the hydroxylamine followed by cyclization and dehydration.

Causality Behind Experimental Choices:

  • Hydroxylamine Hydrochloride: This is the standard reagent for introducing the N-O unit required for the isoxazole ring.

  • Base (NaOH/Sodium Acetate): A base is required to liberate the free hydroxylamine from its hydrochloride salt, allowing it to act as a nucleophile.[6][7]

  • Reflux Conditions: Heating is necessary to overcome the activation energy for both the initial addition and the subsequent dehydration step to form the aromatic isoxazole ring.

Protocol 2: Synthesis of 5-(4-Methoxyphenyl)-3-aryl-4,5-dihydroisoxazole [4][6]

  • Starting Material: Use the chalcone synthesized in Protocol 1.

  • Cyclization Reaction:

    • A mixture of the chalcone (0.01 mol) and hydroxylamine hydrochloride (0.015 mol) in ethanol (25 mL) is prepared.

    • Add a solution of sodium hydroxide or sodium acetate (0.015 mol) in a minimal amount of water to the mixture.

    • Reflux the reaction mixture for 6-8 hours. Monitor completion by TLC.

    • Concentrate the mixture under reduced pressure and pour it into ice water.

    • The solid precipitate is filtered, washed with water, and dried.

    • Recrystallize from ethanol to yield the pure isoxazole derivative.

    • Characterization: The final product should be characterized by its melting point and spectral data (IR, ¹H NMR, and Mass Spectrometry) to confirm its structure.

Part 2: Synthesis of Six-Membered Heterocycles

The synthon is equally effective in constructing six-membered rings like quinolines, which form the core of numerous alkaloids and synthetic drugs, most notably anti-malarials like chloroquine.[8]

Quinoline Synthesis via Friedländer Annulation

The Friedländer synthesis and related methods provide a direct route to substituted quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. A variation involves the cyclization of an o-aminobenzophenone derivative, which can be formed from an aniline and a suitable precursor. The synthesis of 2-(4-methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one is a prime example.[9]

Causality Behind Experimental Choices:

  • Acid/Base Catalysis: These cyclocondensations can be catalyzed by either acids or bases. Acid catalysis protonates the carbonyl, making it more electrophilic, while base catalysis generates an enolate from the methylene component.

  • Thermal Conditions: Heat is often required to drive the final dehydration/aromatization step, leading to the stable quinoline ring system.

Quinoline_Workflow Aniline Substituted Aniline Condensation Condensation/ Michael Addition Aniline->Condensation Carbonyl β-Ketoester or α,β-Unsaturated Carbonyl (e.g., from 4-Methoxyacetophenone) Carbonyl->Condensation Cyclization Intramolecular Cyclization (e.g., Friedländer/Combes) Condensation->Cyclization Quinoline Substituted Quinoline or Dihydroquinolinone Cyclization->Quinoline - H2O

Caption: General workflow for the synthesis of quinoline derivatives.

Protocol 3: Synthesis of 2-(4-Methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one [9]

  • Reaction Setup: In a round-bottom flask, combine 2'-aminoacetophenone (1 mmol) and 4-methoxybenzaldehyde (1.2 mmol).

  • Catalysis and Reaction: Add L-proline (20 mol%) as a catalyst and ethanol (5 mL) as the solvent.

  • Reflux: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure dihydroquinolinone.

    • Characterization: Obtain melting point and record FT-IR, ¹H NMR, and ¹³C NMR spectra to confirm the structure and purity. The expected ¹H NMR will show characteristic signals for the methoxy group (singlet ~3.8 ppm) and the protons of the dihydroquinolinone core.[9]

Data Summary

The following table summarizes the synthetic applications discussed, providing a quick reference for researchers.

Heterocycle ClassSynthetic MethodKey PrecursorsKey ReagentsTypical YieldReference(s)
Pyrazole Cyclocondensation4-Methoxyacetophenone-derived chalconeHydrazine hydrate, Acetic acid70-85%[4][10]
Isoxazole Cyclocondensation4-Methoxyacetophenone-derived chalconeHydroxylamine HCl, NaOH80-85%[4][6]
Quinoline Friedländer Annulation (variant)2'-Aminoacetophenone, 4-MethoxybenzaldehydeL-proline, Ethanol~67%[9]

Conclusion

The 2-(4-methoxyphenyl)ethenol synthon, accessed primarily through its stable keto-form precursors, is a powerful and versatile building block for constructing a diverse range of medicinally relevant heterocyclic compounds. The straightforward and high-yielding protocols for synthesizing pyrazoles, isoxazoles, and quinolines highlight its importance. The methoxy group not only directs reactivity but also provides a valuable functional handle for creating analogues in drug discovery programs. The methodologies presented herein are robust, scalable, and grounded in well-established chemical principles, offering a solid foundation for researchers in organic synthesis and pharmaceutical development.

References

  • Title: STUDIES ON THE SYNTHESIS OF QUINOLINE Source: Memoirs of the Kyushu Institute of Technology, Engineering URL
  • Title: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED NOVEL PYRAZOLONE AND PYRAZOLE DERIVATIVES Source: Connect Journals URL
  • Title: Isoxazole synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities Source: PMC (Journal of Enzyme Inhibition and Medicinal Chemistry) URL: [Link]

  • Title: Synthesis and Characterization of Novel Isoxazole derivatives Source: Journal of Pharmaceutical Negative Results URL: [Link]

  • Title: (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol Source: Molbank, MDPI URL: [Link]

  • Title: Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[6][11]-thiazepin-3(2H) -one Source: Bulletin of the Korean Chemical Society URL: [Link]

  • Title: Schematic diagram for the synthesis route for isoxazole derivatives... Source: ResearchGate URL: [Link]

  • Title: Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates Source: Molecules, MDPI URL: [Link]

  • Title: Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents Source: Molecules, MDPI URL: [Link]

  • Title: Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues Source: Molecules, MDPI URL: [Link]

  • Title: 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls Source: Bentham Science URL: [Link]

  • Title: 194 recent advances in the synthesis of new pyrazole derivatives Source: ResearchGate (from Revista de la Sociedad Química de México) URL: [Link]

  • Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: Molecules, MDPI URL: [Link]

  • Title: 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls Source: PMC (Letters in Drug Design & Discovery) URL: [Link]

Sources

Method

Application Notes &amp; Protocols for the Analytical Characterization of 2-(4-methoxyphenyl)ethenol

Abstract: This technical guide provides a comprehensive suite of analytical methodologies for the characterization of 2-(4-methoxyphenyl)ethenol. Recognizing its chemical nature as a vinyl alcohol (enol), this document p...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive suite of analytical methodologies for the characterization of 2-(4-methoxyphenyl)ethenol. Recognizing its chemical nature as a vinyl alcohol (enol), this document places a strong emphasis on the phenomenon of keto-enol tautomerism. The protocols detailed herein are designed not only to identify the enol form but also to characterize its equilibrium with the more stable keto tautomer, 4-methoxyacetophenone. This guide is intended for researchers, scientists, and drug development professionals requiring robust analytical strategies for structural elucidation, quantification, and stability assessment of this and similar chemical entities.

Foundational Principle: The Challenge of Keto-Enol Tautomerism

Before commencing any analytical work, it is crucial to understand the inherent chemical instability of the target molecule, 2-(4-methoxyphenyl)ethenol. Simple enols, particularly those not stabilized by intramolecular hydrogen bonding or inclusion in an aromatic system, exist in a dynamic equilibrium with their corresponding keto forms.[1][2][3] In this case, 2-(4-methoxyphenyl)ethenol is the enol tautomer of 4-methoxyacetophenone.

The keto form is generally more thermodynamically stable due to the greater strength of the carbon-oxygen double bond (C=O) compared to the carbon-carbon double bond (C=C).[2][3] Therefore, any sample is expected to be a mixture of both tautomers. The position of this equilibrium is highly sensitive to environmental factors, most notably the solvent.[1][4][5] All analytical methods must be approached with this equilibrium in mind. The primary goal is not just to characterize the enol, but to understand the dynamics of the tautomeric system.

Caption: Keto-Enol Tautomerism of 4-methoxyacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful and indispensable technique for studying keto-enol tautomerism. The interconversion between tautomers is typically slow on the NMR timescale, allowing for the simultaneous observation and quantification of both the keto and enol forms in solution.[4][5][6][7]

Expertise & Rationale

The key to a successful NMR analysis is the choice of deuterated solvent. Protic solvents can accelerate the tautomeric interconversion, while the polarity and hydrogen-bonding capability of the solvent directly influences the position of the equilibrium.[1][5] For instance, non-polar solvents like carbon tetrachloride (CCl₄) or chloroform (CDCl₃) tend to favor the enol form, which can be stabilized by intramolecular hydrogen bonding, whereas polar, protic solvents like D₂O will heavily favor the more polar keto form.[1] Comparing spectra in different solvents (e.g., CDCl₃ and DMSO-d₆) provides invaluable data on the system's dynamics.

Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

    • Add approximately 0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆). Start with a less polar solvent like CDCl₃ to maximize the chance of observing the enol form.

    • Gently agitate until the sample is fully dissolved.

    • Filter the solution through a pipette with a small glass wool plug directly into a 5 mm NMR tube.

    • Add 0.05% v/v Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

  • Instrument Parameters (400 MHz Spectrometer):

    • Experiment: Standard ¹H single-pulse (zg30) and ¹³C proton-decoupled (zgpg30) experiments.

    • Temperature: 298 K (25 °C). A variable temperature study can also be performed to assess thermodynamic parameters.[5]

    • ¹H Acquisition:

      • Spectral Width: ~16 ppm

      • Acquisition Time: ~4 seconds

      • Relaxation Delay: 5 seconds (to ensure full relaxation for accurate integration)

      • Number of Scans: 16

    • ¹³C Acquisition:

      • Spectral Width: ~240 ppm

      • Acquisition Time: ~1 second

      • Relaxation Delay: 2 seconds

      • Number of Scans: ≥1024 (or as needed for adequate signal-to-noise)

  • Data Processing and Interpretation:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate the signals corresponding to unique protons of both the keto and enol forms.

    • Equilibrium Constant (Keq) Calculation: The ratio of the integrals provides the ratio of the tautomers. Calculate Keq using a non-overlapping signal from each form.[6]

      • Keq = [Enol] / [Keto]

      • Example: Using the enol vinyl proton (1H) and the keto methyl protons (3H): Keq = (Integral of vinyl H) / (Integral of methyl H / 3)

Expected Spectral Data
Assignment Tautomer Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm) Notes
Carbonyl Carbon (C=O)KetoN/A>195Diagnostic signal for the keto form.
Methyl Protons (-CH₃)Keto~2.5~26Singlet, integrates to 3H.
Aromatic ProtonsKeto~6.9 (d), ~7.9 (d)~114, ~130, ~131, ~164AA'BB' system characteristic of p-disubstitution.
Methoxy Protons (-OCH₃)Both~3.8-3.9~55Singlet, integrates to 3H. Will appear for both forms, often overlapping.
Vinyl Protons (=CH₂)Enol~4.5-5.5 (two doublets)~90-100Diagnostic signals for the enol form.
Hydroxyl Proton (-OH)Enol~5.0-15.0 (broad singlet)N/AChemical shift is highly variable and depends on solvent and concentration.
Aromatic ProtonsEnol~6.8 (d), ~7.4 (d)~114, ~127, ~136, ~160AA'BB' system, slightly different shifts from the keto form.
Vinylic Carbon (=C-O)EnolN/A~150-160Diagnostic signal for the enol form.

Chromatography & Mass Spectrometry: Separation and Confirmation

Hyphenated chromatography-mass spectrometry techniques are essential for separating the tautomers from other impurities and confirming the molecular weight and elemental composition.

Expertise & Rationale

High-Performance Liquid Chromatography (HPLC) is generally preferred over Gas Chromatography (GC) for this analysis. The high temperatures of the GC inlet can shift the keto-enol equilibrium, potentially providing a misleading representation of the sample's composition. Reverse-phase HPLC using a C18 column offers excellent resolving power for aromatic compounds. Mass spectrometry provides unambiguous confirmation of the molecular weight, which will be identical for both tautomers.

G Sample Sample in Solution (Keto/Enol Mixture) Prep Filter (0.45 µm Syringe Filter) Sample->Prep HPLC HPLC System (C18 Column, UV-Vis Detector) Prep->HPLC MS Mass Spectrometer (ESI Source) HPLC->MS Eluent Data Data Analysis (Chromatogram & Mass Spectra) HPLC->Data Retention Time UV Absorbance MS->Data m/z Values

Caption: General workflow for HPLC-MS analysis.

Protocol: HPLC-UV/MS Analysis
  • Instrumentation:

    • HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

    • Mass spectrometer with an Electrospray Ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 275 nm (based on the absorbance of the p-methoxyphenyl chromophore).

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile.

    • Dilute with the initial mobile phase composition to a working concentration (e.g., 10 µg/mL).

    • Filter through a 0.45 µm syringe filter prior to injection.

  • Data Interpretation:

    • The two tautomers may or may not separate depending on the rate of interconversion on the column. If they separate, they will show identical mass spectra.

    • Confirm the molecular weight from the mass spectrum. For C₉H₁₀O₂, the expected monoisotopic mass is 150.0681. The ESI source will likely show the protonated molecule [M+H]⁺ at m/z 151.0753.

Expected Mass Spectrometry Data
Ion Formula Expected m/z Notes
[M]⁺˙ (EI)C₉H₁₀O₂⁺˙150.07Molecular ion (less common in ESI).
[M+H]⁺ (ESI)C₉H₁₁O₂⁺151.08Protonated molecular ion.
[M+Na]⁺ (ESI)C₉H₁₀O₂Na⁺173.06Sodium adduct, common in ESI.

Spectroscopic Screening: UV-Vis and IR

These techniques provide rapid, valuable, and complementary information to NMR and MS.

A. UV-Visible Spectroscopy
  • Principle: The extent of π-electron conjugation differs between the keto and enol forms. The enol form, with its C=C bond conjugated to the aromatic ring, is expected to have a different absorption maximum (λ_max) and molar absorptivity compared to the keto form, where the carbonyl group is insulated from the ring by a CH₂ group.

  • Protocol:

    • Prepare dilute solutions (e.g., 1-10 µg/mL) in a spectroscopic grade solvent (e.g., ethanol or cyclohexane).

    • Acquire the absorption spectrum from 200 to 400 nm using a dual-beam UV-Vis spectrophotometer.

    • Record the λ_max and absorbance values.

  • Expected Outcome: The enol form is predicted to have a slightly longer λ_max due to the extended conjugation. The overall spectrum will be a composite of both tautomers present in the solution.

B. Infrared (IR) Spectroscopy
  • Principle: IR spectroscopy is excellent for identifying key functional groups that differentiate the two tautomers.

  • Protocol:

    • Acquire the spectrum using either a KBr pellet (for solid samples) or as a thin film on a salt plate (for oils). For solution studies, use an appropriate IR-transparent solvent and cell.

    • Scan the range from 4000 to 400 cm⁻¹.

  • Expected Outcome: The presence of two distinct carbonyl and hydroxyl/alkene stretches is a strong indicator of the tautomeric mixture.

Vibrational Mode Tautomer Expected Wavenumber (cm⁻¹) Notes
O-H Stretch (alcohol)Enol3200-3600 (broad)Diagnostic for the enol form.
C-H Stretch (aromatic)Both3000-3100Present in both forms.
C-H Stretch (aliphatic)Keto2850-3000From the methyl group.
C=O Stretch (ketone) Keto ~1680 (strong) Key diagnostic peak for the keto form.
C=C Stretch (alkene/aromatic) Enol 1600-1650 Key diagnostic peak for the enol form, often appearing with aromatic C=C stretches.
C-O Stretch (ether/alcohol)Both1030-1250Present in both forms.

References

  • DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants.
  • Antic, D. (n.d.). Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. Thermo Fisher Scientific.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Solubility and Stability of 2-Methoxy-2-(4-hydroxyphenyl)ethanol.
  • ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR.
  • Ashenhurst, J. (2022, June 21). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry.
  • Santa Cruz Biotechnology. (n.d.). 2-(4-Methoxyphenyl)ethanol.
  • Hansen, P. E. (2020, October 29). Tautomerism Detected by NMR. MDPI Encyclopedia.
  • Free PDF Library. (n.d.). KETO AND ENOL TAUTOMERISM.
  • Rappoport, Z., & Hoz, S. (1997). Stable simple enols. 31. Substituted xanthenylidene enols. The importance of .beta.-Ar-C:C conjugation in the stabilization of aryl-substituted enols. Journal of the American Chemical Society.
  • Klymenko, O. V., et al. (2018). Surface-Driven Keto-Enol Tautomerization: Atomistic Insights into Enol Formation and Stabilization Mechanisms. The Journal of Physical Chemistry C. [Link]

  • ResearchGate. (n.d.). The generation of unstable enols. [Link]

  • Fiveable. (2025, August 15). Keto-enol tautomerism. Organic Chemistry II. [Link]

  • McCormick, J. M. (2015, January 8). Variation of K for the Keto-Enol Tautomerism of ß-Dicarbonyls. Truman State University. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-(4-Methoxyphenyl)ethanol (CAS 702-23-8). [Link]

  • Liebman, J. F., & Hoz, S. (1987). Thermochemistry of unstable enols: the O-(Cd)(H) group equivalent. The Journal of Organic Chemistry. [Link]

  • Wang, Y., et al. (2013). Stable acyclic aliphatic solid enols: synthesis, characterization, X-ray structure analysis and calculations. Scientific Reports. [Link]

  • Powers, T. M., et al. (2026, January 22). Multicomponent Green Synthesis Involving Aryl Aldehydes and Trapped Enols: Dimerization over Cyclization. ACS Omega. [Link]

  • University of Calgary. (n.d.). Ch18: Enols, Enolates and Tautomerism. [Link]

  • Quora. (2016, June 22). Why are enols unstable?. [Link]

  • ResearchGate. (n.d.). Formation, Reactivity and Decomposition of Aryl Phospha-Enolates. [Link]

  • Li, Y., et al. (2015). Formal Enone α-Arylation via I(III)-Mediated Aryl Migration/Elimination. Organic Letters. [Link]

  • Neumann, M., & Zeitler, K. (2012). Visible-Light-Mediated α-Arylation of Enol Acetates Using Aryl Diazonium Salts. The Journal of Organic Chemistry. [Link]

Sources

Application

Application Notes &amp; Protocols for the Enzymatic Synthesis of Chiral 2-(4-methoxyphenyl)ethanol Derivatives

Abstract Chiral alcohols, particularly derivatives of 2-(4-methoxyphenyl)ethanol, are crucial building blocks in the pharmaceutical industry, serving as key intermediates for anti-inflammatory drugs and other complex mol...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Chiral alcohols, particularly derivatives of 2-(4-methoxyphenyl)ethanol, are crucial building blocks in the pharmaceutical industry, serving as key intermediates for anti-inflammatory drugs and other complex molecules.[1] Traditional chemical synthesis of these enantiopure compounds often requires harsh conditions, stoichiometric use of expensive chiral reagents, and complex purification steps. This guide presents detailed protocols for the enzymatic synthesis of these valuable derivatives, leveraging the high selectivity, mild reaction conditions, and environmental sustainability of biocatalysis. We will explore two primary enzymatic strategies: the asymmetric reduction of prochiral ketones using ketoreductases (KREDs) for a 100% theoretical yield[2], and the kinetic resolution of racemic alcohols via lipase-catalyzed transesterification.[3] This document provides researchers, scientists, and drug development professionals with the foundational principles, step-by-step experimental workflows, and robust analytical methods required for the successful synthesis and validation of enantiomerically pure 2-(4-methoxyphenyl)ethanol derivatives.

Foundational Enzymatic Strategies: A Comparative Overview

The synthesis of a single enantiomer of a chiral alcohol can be approached in two distinct ways using enzymes. The choice between these methods depends on the available starting material, desired yield, and atom economy.

  • Asymmetric Reduction of a Prochiral Ketone: This is the preferred method when the corresponding prochiral ketone is readily available. A ketoreductase (KRED) or alcohol dehydrogenase (ADH) enzyme stereoselectively reduces the carbonyl group to a hydroxyl group, theoretically converting 100% of the substrate into a single enantiomer of the desired alcohol.[2][4] This approach is highly atom-economical and efficient. These enzymes are dependent on a nicotinamide cofactor (NADH or NADPH), which must be regenerated in situ for the process to be economically viable.[2][5]

  • Kinetic Resolution of a Racemic Alcohol: This strategy begins with a 50:50 mixture of both alcohol enantiomers (a racemate). A lipase enzyme is used to selectively acylate one enantiomer at a much faster rate than the other.[3][6] The reaction is stopped at approximately 50% conversion, yielding a mixture of one highly enriched alcohol enantiomer and the ester of the other enantiomer, which can then be separated. While robust, the maximum theoretical yield for the desired alcohol enantiomer is 50%.

The conceptual difference between these two powerful strategies is illustrated below.

G cluster_0 Strategy 1: Asymmetric Reduction cluster_1 Strategy 2: Kinetic Resolution ketone Prochiral Ketone (e.g., 2-Chloro-1-(4-methoxyphenyl)ethanone) s_alcohol (S)-Chiral Alcohol (>99% ee) ketone->s_alcohol Ketoreductase (KRED) + Cofactor (NADPH) 100% Theoretical Yield racemate Racemic Alcohol ((R)- and (S)-enantiomers) products (R)-Alcohol (unreacted) + (S)-Ester (acylated) racemate->products Lipase + Acyl Donor ~50% Conversion

Figure 1: Conceptual comparison of Asymmetric Reduction and Kinetic Resolution.

Table 1: Comparison of Primary Enzymatic Synthesis Routes

Feature Asymmetric Reduction (with KREDs) Kinetic Resolution (with Lipases)
Starting Material Prochiral Ketone Racemic Alcohol
Key Enzyme Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH) Lipase
Theoretical Max. Yield 100% 50%
Cofactor Requirement Yes (NAD(P)H), requires regeneration system No
Atom Economy Excellent Moderate

| Typical Application | Direct synthesis of a single, desired enantiomer. | Separation of an existing racemic mixture. |

Protocol 1: Asymmetric Reduction of 2-Chloro-1-(4-methoxyphenyl)ethanone

This protocol details the synthesis of (S)-2-chloro-1-(4-methoxyphenyl)ethanol, a valuable pharmaceutical intermediate, using a commercially available ketoreductase.[7][8]

Principle & Rationale

The prochiral ketone, 2-chloro-1-(4-methoxyphenyl)ethanone, is reduced to the corresponding chiral alcohol using a KRED.[9] KREDs are oxidoreductases that require a hydride donor, typically NADPH.[2] As NADPH is expensive, a catalytic amount is used and constantly regenerated. This protocol employs a glucose/glucose dehydrogenase (GDH) system for this purpose. GDH oxidizes glucose to gluconolactone, simultaneously reducing NADP+ back to NADPH, which the KRED can then use for another reduction cycle. This coupled-enzyme system makes the process cost-effective and efficient.

G KRED/GDH Cofactor Regeneration Cycle cluster_main cluster_regen ketone 2-Chloro-1-(4-methoxyphenyl)ethanone alcohol (S)-2-Chloro-1-(4-methoxyphenyl)ethanol ketone->alcohol KRED nadph NADPH nadph->ketone nadp NADP+ nadph->nadp H- donor nadp->nadph H- acceptor glucose D-Glucose nadp->glucose gluconolactone D-Glucono-1,5-lactone glucose->gluconolactone GDH

Figure 2: Workflow for KRED-catalyzed reduction with cofactor regeneration.

Materials and Reagents
  • 2-Chloro-1-(4-methoxyphenyl)ethanone (Substrate)

  • Ketoreductase (e.g., KRED-P1-B01 or equivalent with selectivity for this substrate class)

  • Glucose Dehydrogenase (GDH)

  • β-NADP+ sodium salt (Cofactor)

  • D-Glucose (Regeneration substrate)

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (for drying)

  • Shaking incubator or temperature-controlled magnetic stirrer

  • Centrifuge

Step-by-Step Experimental Protocol
  • Buffer Preparation: Prepare 100 mL of a 100 mM potassium phosphate buffer and adjust the pH to 7.0. Degas the buffer before use.

  • Reaction Mixture Assembly: In a 50 mL flask, combine the following:

    • 20 mL of 100 mM potassium phosphate buffer (pH 7.0).

    • 10 mg of NADP+.

    • 1.2 g of D-Glucose (a significant molar excess).

    • 10 mg of Glucose Dehydrogenase (GDH).

    • 10 mg of Ketoreductase (KRED).

    • Scientist's Note: The enzymes are added last. Gently swirl the flask until all components are dissolved.

  • Substrate Addition:

    • Dissolve 185 mg (1.0 mmol) of 2-chloro-1-(4-methoxyphenyl)ethanone in 1.0 mL of DMSO.

    • Add the substrate solution dropwise to the reaction mixture while stirring. A slight turbidity may be observed.

    • Rationale: DMSO is used as a co-solvent to increase the solubility of the hydrophobic ketone substrate in the aqueous buffer. Adding it dropwise prevents precipitation.

  • Incubation:

    • Seal the flask and place it in a shaking incubator at 30°C with agitation at 180 rpm.

    • Allow the reaction to proceed for 24 hours. Monitor the reaction progress by taking small aliquots (e.g., 100 µL) at time points (e.g., 4, 8, 24h) and analyzing via TLC or HPLC.

  • Reaction Quench and Workup:

    • After 24 hours (or upon completion), terminate the reaction by adding an equal volume (21 mL) of ethyl acetate.

    • Transfer the mixture to a separatory funnel and shake vigorously.

    • Separate the organic layer. Extract the aqueous layer two more times with 20 mL of ethyl acetate.

    • Combine the organic extracts and wash with 20 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure (rotary evaporation).

  • Analysis:

    • The resulting crude oil is the chiral alcohol product, 2-chloro-1-(4-methoxyphenyl)ethanol.

    • Determine the chemical purity by NMR or GC-MS.

    • Crucially, determine the enantiomeric excess (% ee) using the Chiral HPLC protocol described in Section 4.

Protocol 2: Kinetic Resolution of (R,S)-1-(4-methoxyphenyl)ethanol

This protocol describes the resolution of racemic 1-(4-methoxyphenyl)ethanol using an immobilized lipase to produce the (R)-enantiomer with high optical purity.[3]

Principle & Rationale

Lipases are highly effective catalysts for stereoselective transesterification.[10] In this protocol, the lipase (e.g., Novozym 435, an immobilized Candida antarctica lipase B) preferentially catalyzes the acylation of the (S)-enantiomer of the alcohol with an acyl donor. Vinyl acetate is an excellent acyl donor because its byproduct, vinyl alcohol, irreversibly tautomerizes to acetaldehyde, which drives the reaction equilibrium toward the products and prevents the reverse reaction (hydrolysis).[3] By stopping the reaction near 50% conversion, one can isolate the unreacted (R)-alcohol and the newly formed (S)-acetate, both in high enantiomeric excess.

Materials and Reagents
  • (R,S)-1-(4-methoxyphenyl)ethanol (Racemic substrate)

  • Novozym 435 (Immobilized Lipase B from Candida antarctica)

  • Vinyl acetate (Acyl donor)

  • n-Hexane (Solvent)

  • Shaking incubator

  • Silica gel for column chromatography

Step-by-Step Experimental Protocol
  • Reaction Setup: In a 100 mL flask, add:

    • 1.52 g (10 mmol) of racemic 1-(4-methoxyphenyl)ethanol.

    • 50 mL of n-hexane.

    • 200 mg of Novozym 435.

  • Initiation and Incubation:

    • Add 1.72 g (20 mmol, 2 equivalents) of vinyl acetate to the mixture.

    • Seal the flask and place it in a shaking incubator at 35°C and 200 rpm.[3]

    • Rationale: Using a molar excess of the acyl donor ensures that it is not the limiting reagent. The reaction is run in a non-polar organic solvent to prevent hydrolysis and favor transesterification.

  • Monitoring the Reaction:

    • The goal is to stop the reaction as close to 50% conversion as possible to maximize the enantiomeric excess of both the remaining substrate and the product.

    • Monitor the reaction by taking small aliquots every hour, filtering out the enzyme, and analyzing by GC or HPLC to determine the ratio of alcohol to ester.

  • Reaction Termination and Enzyme Recovery:

    • Once ~50% conversion is reached (typically within 2.5-4 hours), stop the reaction by filtering off the immobilized enzyme.[3]

    • Wash the recovered enzyme with fresh n-hexane and dry it under vacuum. It can be reused for subsequent batches.

  • Product Isolation:

    • Take the filtrate (containing the (R)-alcohol and (S)-acetate) and evaporate the solvent under reduced pressure.

    • Separate the unreacted (R)-1-(4-methoxyphenyl)ethanol from the (S)-1-(4-methoxyphenyl)acetate using silica gel column chromatography (e.g., with a hexane:ethyl acetate gradient).

  • Analysis:

    • Confirm the identity of the separated fractions by NMR.

    • Determine the enantiomeric excess (% ee) of the recovered (R)-alcohol fraction using the Chiral HPLC protocol in Section 4.

Analytical Protocol: Determination of Enantiomeric Excess (% ee) by Chiral HPLC

Accurate determination of enantiomeric excess is critical to validate the success of a chiral synthesis.[11] High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold-standard technique.

Principle & Rationale

Enantiomers have identical physical properties in an achiral environment, making them inseparable by standard chromatography. A CSP creates a chiral environment within the HPLC column. The two enantiomers interact diastereomerically with the CSP, leading to different strengths of interaction and thus different retention times, allowing for their separation and quantification.[11][12] Polysaccharide-based CSPs are versatile and widely used for separating chiral alcohols.[13]

Instrumentation and Method
  • HPLC System: Standard HPLC with a UV detector.

  • Chiral Column: A polysaccharide-based column, such as a Chiralpak® IA or similar (cellulose tris(3,5-dimethylphenylcarbamate) on silica).

  • Mobile Phase: A mixture of n-Heptane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient (e.g., 25°C).

  • Detection: UV at 225 nm.

Step-by-Step Analytical Protocol
  • Sample Preparation:

    • Prepare a stock solution of the racemic standard (e.g., racemic 1-(4-methoxyphenyl)ethanol) at a concentration of approximately 0.5 mg/mL in the mobile phase.

    • Prepare a sample of your synthesized chiral alcohol at the same concentration.

  • System Equilibration: Equilibrate the HPLC column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Injection of Racemic Standard:

    • Inject 10-20 µL of the racemic standard solution.

    • This is a critical step to determine the retention times (t_R) for both enantiomers and to ensure the column is providing separation. You should observe two distinct, well-resolved peaks.

  • Injection of Synthesized Sample:

    • Inject 10-20 µL of your synthesized sample solution.

    • You should observe one major peak corresponding to the desired enantiomer and, ideally, a very small peak for the minor enantiomer.

  • Data Analysis and Calculation:

    • Integrate the peak areas for both enantiomers in the chromatograms.

    • Calculate the enantiomeric excess (% ee) using the following formula[13]: % ee = (|Area_major - Area_minor|) / (Area_major + Area_minor) * 100

    • Where Area_major is the peak area of the dominant enantiomer and Area_minor is the peak area of the other enantiomer.

Table 2: Example HPLC Data for Separation of 1-(4-methoxyphenyl)ethanol Enantiomers

Compound Retention Time (t_R1) Retention Time (t_R2) Resolution (Rs)
Racemic Standard ~8.5 min ~9.7 min > 1.5
Synthesized (R)-Alcohol 8.5 min (Major Peak) 9.7 min (Minor Peak) N/A

| Synthesized (S)-Alcohol | 8.5 min (Minor Peak) | 9.7 min (Major Peak) | N/A |

Note: Elution order and retention times are column and condition-dependent and must be confirmed experimentally with a racemic standard.

References

  • A Researcher's Guide to Enantiomeric Excess Determination of Chiral Alcohols by HPLC. BenchChem.
  • Enzymatic synthesis of chiral alcohols using ketoreductases. Taylor & Francis Online. (2024). Available at: [Link]

  • Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications. (2023). Available at: [Link]

  • Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system. PMC. Available at: [Link]

  • Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system. PMC. Available at: [Link]

  • Chiral Synthesis of 2-Methoxy-2-(4-hydroxyphenyl)ethanol: Application Notes and Protocols. BenchChem.
  • Stereoselective Enzymatic Synthesis of Chiral Alcohols with the Use of a Carbonyl Reductase from Candida magnoliae with Anti-Prelog Enantioselectivity. ACS Publications. (2006). Available at: [Link]

  • Microbial/enzymatic synthesis of chiral pharmaceutical intermediates. ResearchGate. Available at: [Link]

  • Application Notes & Protocols: Chiral HPLC Analysis for Enantiomeric Excess Determination. BenchChem.
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. (2011). Available at: [Link]

  • Enzymatic and chemo-enzymatic strategies to produce highly valuable chiral amines from biomass with ω-transaminases on 2D zeolites. National Science Review. (2022). Available at: [Link]

  • Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. PMC. Available at: [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC. Available at: [Link]

  • Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. SciSpace. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. (2020). Available at: [Link]

  • Resolution of (R,S)-1-(4-methoxyphenyl)ethanol by lipase-catalyzed stereoselective transesterification and the process optimization. PubMed. (2021). Available at: [Link]

  • Biocatalytic approach for the synthesis of chiral alcohols for the development of pharmaceutical intermediates and other industrial applications: A review. OUCI. Available at: [Link]

  • Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. MDPI. (2021). Available at: [Link]

  • Asymmetric reduction of aromatic ketones. II: An enantioselective synthesis of methyl (2R,3S)-3-(4-methoxyphenyl)glycidate. Semantic Scholar. (1993). Available at: [Link]

  • Lipases: Useful biocatalysts for the preparation of pharmaceuticals. Moodle@Units. (2006). Available at: [Link]

  • Biocatalytic Reduction Reactions from a Chemist's Perspective. PMC. Available at: [Link]

  • Biocatalytic Reduction Reactions from a Chemist's Perspective. PubMed. (2020). Available at: [Link]

  • Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients. ChemRxiv. Available at: [Link]

  • Biocatalytic reduction of alkenes in micro-aqueous organic solvent catalysed by an immobilised ene reductase. ResearchGate. (2023). Available at: [Link]

  • Biocatalytic reduction of alkenes in micro-aqueous organic solvent catalysed by an immobilised ene reductase. TU Delft Repository. (2023). Available at: [Link]

  • Biocatalytic reduction of alkenes in micro-aqueous organic solvent catalysed by an immobilised ene reductase. Catalysis Science & Technology. (2023). Available at: [Link]

  • Asymmetric Hydrogenation. ETH Zurich. (2015). Available at: [Link]

  • 2-Chloro-1-(4-methoxyphenyl)ethanone. PubChem. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Optimization of 2-(4-Methoxyphenyl)ethanol Synthesis

Case ID: #SYN-4MP-OH Status: Open Priority: High (Yield Optimization)[1] Diagnostic & Triage: "Ethenol" vs. "Ethanol" CRITICAL ALERT: Your query specifies 2-(4-methoxyphenyl)ethenol (an enol).[1] Before proceeding, verif...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #SYN-4MP-OH Status: Open Priority: High (Yield Optimization)[1]

Diagnostic & Triage: "Ethenol" vs. "Ethanol"

CRITICAL ALERT: Your query specifies 2-(4-methoxyphenyl)ethenol (an enol).[1] Before proceeding, verify your target structure.

  • Target A: 2-(4-methoxyphenyl)ethanol (CAS 702-23-8) [1][2]

    • Structure: A stable primary alcohol (

      
      ).[1]
      
    • Common Use:[1][3] Drug intermediate, fragrance ingredient.

    • Action: Follow the Standard Protocol below.

  • Target B: 2-(4-methoxyphenyl)ethenol [1][4]

    • Structure: A vinyl alcohol (

      
      ).[1]
      
    • Stability:[1][5][6][7]Unstable. This molecule undergoes rapid tautomerization to (4-methoxyphenyl)acetaldehyde .[1]

    • Action: If you truly require the enol form, you must trap it as a silyl enol ether or acetate. See Section 4: Advanced Trapping .

This guide primarily addresses Target A (Ethanol) , assuming the "ethenol" spelling was a nomenclature error, as "improving yield" of an unstable tautomer is chemically paradoxical without trapping agents.

The Gold Standard Protocol: Borane Reduction

Objective: Maximize yield of 2-(4-methoxyphenyl)ethanol from 4-methoxyphenylacetic acid.

Why this route? While Lithium Aluminum Hydride (LiAlH


) is common, it often leads to "sticky" aluminum emulsions that trap product, lowering isolated yield. Borane-Dimethyl Sulfide (BH

DMS)
is superior for this specific substrate because:
  • Chemoselectivity: It reduces carboxylic acids faster than esters or ketones.

  • Clean Workup: Borate esters hydrolyze cleanly with methanol, avoiding the "aluminum sludge" trap.

Experimental Workflow (Graphviz)

SynthesisWorkflow Start Start: 4-Methoxyphenylacetic Acid Drying Step 1: Dry THF & N2 Atmosphere (Critical for Yield) Start->Drying Addition Step 2: Add BH3·DMS (1.2 - 1.5 eq) Dropwise at 0°C Drying->Addition Strict Anhydrous Reflux Step 3: Reflux (1-2 h) Completes reduction Addition->Reflux Formation of Trialkylborate Quench Step 4: MeOH Quench Breaks Borate Complex Reflux->Quench Cool to 0°C Workup Step 5: Evaporation & Extraction Quench->Workup Remove Trimethyl Borate Product Target: 2-(4-methoxyphenyl)ethanol Workup->Product

Caption: Optimized workflow for Borane-mediated reduction. Note the critical MeOH quench step to release the product from the boron complex.

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask. Cool under

    
    .
    
  • Solvation: Dissolve 4-methoxyphenylacetic acid (1.0 eq) in anhydrous THF (0.5 M concentration).

  • Activation: Cool to 0°C.

  • Reduction: Add

    
     (1.2–1.5 eq) dropwise.
    
    • Note: Evolution of

      
       gas will occur.[3][8] Control rate to prevent foaming.
      
  • Completion: Allow to warm to Room Temp (RT), then reflux for 1–2 hours.

    • Checkpoint: Monitor by TLC.[9] The acid spot should disappear.

  • The "Yield Saver" Quench:

    • Cool back to 0°C.

    • Slowly add Methanol (excess). This converts the intermediate trialkoxyborane into volatile trimethyl borate (

      
      ).
      
    • Crucial: Reflux for 30 mins after MeOH addition to ensure complete breakdown of the complex.

  • Isolation: Concentrate in vacuo. The trimethyl borate co-evaporates, leaving the clean alcohol.

Troubleshooting Matrix (FAQ)

User Issue: "My isolated yield is <50%, but TLC showed conversion."

SymptomProbable CauseCorrective Action
Sticky Emulsion Incomplete hydrolysis of Boron/Aluminum complex.[1]The Methanol Loop: Add MeOH, concentrate, repeat 3x. This drives off Boron as

. If using LiAlH

, switch to Rochelle's Salt workup.
Unreacted Acid Moisture in THF or old Borane reagent.Borane decomposes with moisture. Distill THF over Na/Benzophenone or use fresh molecular sieves. Titrate Borane if bottle is old.
Aldehyde Impurity Oxidation during workup or insufficient reducing agent.Ensure inert atmosphere (

/Ar) is maintained until quench is complete. Use 1.5 eq of hydride.
Product Loss Product is water-soluble.[1]The methoxy group increases polarity. Salt out the aqueous layer (NaCl saturation) before extraction with EtOAc.
Diagnostic Logic Flow

Troubleshooting Issue Low Yield Detected CheckTLC Is SM (Acid) visible on TLC? Issue->CheckTLC YesSM Incomplete Reaction CheckTLC->YesSM Yes NoSM Workup Issue CheckTLC->NoSM No Solution1 Check Reagent Quality Dry Solvents YesSM->Solution1 Solution2 Boron Trapping Product? Perform MeOH Co-evaporation NoSM->Solution2 Solution3 Aqueous Loss? Saturate with NaCl NoSM->Solution3

Caption: Decision tree for diagnosing yield loss. Differentiating between reaction failure and isolation failure is key.

Advanced Technical Note: Trapping the "Ethenol"

Only applicable if you specifically require the vinyl alcohol derivative.

If your research requires 2-(4-methoxyphenyl)ethenol (the enol), you cannot isolate it directly.[1] You must trap it kinetically.

Protocol: Silyl Enol Ether Synthesis

  • Starting Material: 4-Methoxyacetophenone (for thermodynamic enol) or (4-Methoxyphenyl)acetaldehyde (for kinetic enol).[1]

  • Base: LDA (Lithium Diisopropylamide) at -78°C in THF.

  • Trapping Agent: TMSCl (Trimethylsilyl chloride).

  • Mechanism: LDA deprotonates the alpha-carbon; the resulting enolate oxygen attacks TMSCl.[1]

  • Result: 1-(4-methoxyphenyl)-1-(trimethylsilyloxy)ethene (Stable trapped enol).[1]

References

  • Brown, H. C., & Choi, Y. M. (1982). The reaction of borane-dimethyl sulfide with organic compounds.[1][10] "Selective reductions of carboxylic acids."[3] Journal of Organic Chemistry.

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Section on Reduction of Carboxylic Acids.[3][9][11][12]

  • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. (2nd Edition). Chapter 21: Formation and Reactions of Enols and Enolates. (For tautomerism mechanics).

  • Org. Synth. 1981, 60, 14. Improved workup for Borane reductions.

Sources

Optimization

Technical Support Center: Purification of 4-Methoxyphenethyl Alcohol

Welcome to the Technical Support Center for the purification of 4-methoxyphenethyl alcohol (also known as 2-(4-methoxyphenyl)ethanol). This guide is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 4-methoxyphenethyl alcohol (also known as 2-(4-methoxyphenyl)ethanol). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile intermediate. Here, we provide troubleshooting guides and frequently asked questions in a direct Q&A format, grounded in established chemical principles and practical laboratory experience.

Section 1: Understanding the Core Challenges

The purification of 4-methoxyphenethyl alcohol, while seemingly straightforward, presents a unique set of challenges stemming from its physical properties and common synthetic routes. Its low melting point (26-28 °C) can complicate handling and crystallization, and impurities from its synthesis can be difficult to separate due to similar polarities and boiling points.

dot

Caption: Core challenges in the purification of 4-methoxyphenethyl alcohol.

Section 2: Troubleshooting Purification by Technique

This section addresses specific issues you may encounter with common purification methods.

Fractional Distillation

Fractional distillation is a primary method for purifying 4-methoxyphenethyl alcohol, especially on a larger scale. However, its success hinges on the volatility difference between the product and its impurities.

Frequently Asked Questions (FAQs):

Q1: My final product purity after distillation is still low, and the boiling point was not sharp. What is the likely cause?

A1: This often points to the presence of close-boiling impurities. A common impurity, especially if the synthesis involved the reduction of 4-methoxyphenylacetic acid or its esters, is the starting material itself. 4-Methoxyphenylacetic acid has a significantly higher boiling point, but its methyl ester is closer in volatility to the product alcohol. Another possibility is the presence of other aromatic alcohols with similar molecular weights.

  • Troubleshooting Steps:

    • Improve Column Efficiency: Switch to a distillation column with a higher number of theoretical plates (e.g., a longer Vigreux column or a packed column).

    • Optimize Distillation Pressure: Perform the distillation under reduced pressure (vacuum distillation). This lowers the boiling point of the alcohol (typically around 125 °C at 11 mmHg), which can increase the boiling point difference between it and certain impurities and also minimizes the risk of thermal degradation.[1]

    • Pre-distillation Wash: If acidic impurities like unreacted 4-methoxyphenylacetic acid are suspected, a pre-distillation workup is recommended. Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a mild aqueous base like sodium bicarbonate solution to remove acidic components.

Q2: I've noticed some discoloration or charring in the distillation flask. What's happening and how can I prevent it?

A2: Discoloration and charring are often signs of thermal degradation. While 4-methoxyphenethyl alcohol is relatively stable, prolonged heating at high temperatures can lead to decomposition. Benzylic alcohols, in general, can be susceptible to thermal stress.[2]

  • Troubleshooting Steps:

    • Use Vacuum Distillation: As mentioned, this is the most effective way to reduce the required temperature.

    • Ensure Even Heating: Use a heating mantle with a stirrer to prevent localized overheating.

    • Minimize Distillation Time: Do not heat the distillation pot for longer than necessary.

Parameter Atmospheric Pressure Reduced Pressure (Vacuum)
Boiling Point 334-336 °C~125 °C at 11 mmHg
Risk of Degradation HigherLower
Separation Efficiency May be insufficient for close-boiling impuritiesCan be enhanced

Table 1: Comparison of Distillation Parameters for 4-Methoxyphenethyl Alcohol.

Column Chromatography

Silica gel column chromatography is a powerful technique for purifying 4-methoxyphenethyl alcohol, especially for achieving high purity on a smaller scale. Its effectiveness relies on the differential adsorption of the compound and its impurities to the polar stationary phase.[3]

Frequently Asked Questions (FAQs):

Q1: I'm having trouble separating my product from a closely related impurity on a silica gel column. What can I do to improve the resolution?

A1: Poor resolution is a common challenge, often due to an improperly chosen solvent system or suboptimal column packing.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase: 4-Methoxyphenethyl alcohol is a moderately polar compound. A typical eluent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. To improve separation from less polar impurities, decrease the percentage of ethyl acetate. For more polar impurities, a slight increase may be necessary. Thin-Layer Chromatography (TLC) is an invaluable tool for quickly screening different solvent systems to find the optimal separation.

    • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be very effective. Start with a low polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity (e.g., to 80:20 hexanes:ethyl acetate). This will elute the less polar impurities first, followed by your product, and then the more polar impurities.

    • Proper Column Packing: Ensure your silica gel column is packed uniformly without any air bubbles or channels, as these can lead to poor separation.

dot

Chromatography_Workflow Crude Sample Crude Sample TLC Analysis TLC Analysis Crude Sample->TLC Analysis Optimize Select Solvent System Select Solvent System TLC Analysis->Select Solvent System Pack Column Pack Column Select Solvent System->Pack Column Load Sample Load Sample Pack Column->Load Sample Elute with Solvent Elute with Solvent Load Sample->Elute with Solvent Collect Fractions Collect Fractions Elute with Solvent->Collect Fractions Analyze Fractions (TLC) Analyze Fractions (TLC) Collect Fractions->Analyze Fractions (TLC) Combine Pure Fractions Combine Pure Fractions Analyze Fractions (TLC)->Combine Pure Fractions Evaporate Solvent Evaporate Solvent Combine Pure Fractions->Evaporate Solvent Yields Pure Product Pure Product Evaporate Solvent->Pure Product

Caption: A typical workflow for purification by column chromatography.

Crystallization

Crystallization can be an effective final polishing step to achieve high purity, but it can be challenging for 4-methoxyphenethyl alcohol due to its low melting point.

Frequently Asked Questions (FAQs):

Q1: My product is "oiling out" instead of forming crystals. How can I fix this?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This is common for low-melting-point compounds, especially when the solution is too concentrated or cooled too quickly.[4]

  • Troubleshooting Steps:

    • Reheat and Dilute: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation.

    • Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator. A slower cooling rate promotes the formation of an ordered crystal lattice.

    • Use a Seed Crystal: If you have a small amount of pure 4-methoxyphenethyl alcohol, adding a tiny crystal to the cooled, saturated solution can induce crystallization.

    • Scratching: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites and initiate crystallization.

Q2: What is a good solvent system for the recrystallization of 4-methoxyphenethyl alcohol?

A2: An ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. For 4-methoxyphenethyl alcohol, a mixed solvent system is often effective. A good starting point is a mixture of a non-polar solvent like hexanes or heptane, in which it is less soluble, and a slightly more polar solvent like diethyl ether or a minimal amount of ethyl acetate to aid in initial dissolution at an elevated temperature. The key is to use the minimum amount of the more polar solvent.

Section 3: Impurity Profiling and Analytical Methods

Accurate assessment of purity requires robust analytical methods capable of detecting and quantifying potential impurities.

Frequently Asked Questions (FAQs):

Q1: What are the most common impurities I should be looking for?

A1: The impurity profile largely depends on the synthetic route.

  • From Reduction of 4-Methoxyphenylacetic Acid or its Esters:

    • Unreacted Starting Material: 4-Methoxyphenylacetic acid or its corresponding ester.

    • Over-reduction Products: While less common with specific reducing agents, over-reduction of the aromatic ring is a theoretical possibility under harsh conditions.

    • Byproducts from the Reducing Agent: For example, when using lithium aluminum hydride (LiAlH₄), proper quenching is necessary to avoid contamination with aluminum salts.[5]

  • From Grignard Reaction with 4-Methoxybenzaldehyde:

    • Unreacted Aldehyde: 4-Methoxybenzaldehyde.

    • Byproducts of the Grignard Reagent: Such as biphenyl if phenylmagnesium bromide is used.

Q2: What are the recommended analytical techniques for purity assessment?

A2: A combination of techniques provides the most comprehensive picture.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities. A non-polar or medium-polarity column (e.g., DB-5 or HP-5) is typically suitable.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for structural confirmation and can be used for quantitative analysis (qNMR) with an internal standard. It can detect impurities that are not easily seen by GC.[7]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile/water or methanol/water is a powerful tool for separating polar impurities.

Technique Primary Use Key Considerations
GC-MS Quantifying volatile impurities, identification of unknowns.Sample must be volatile and thermally stable.
NMR Structural confirmation, detection of a wide range of impurities.Can be less sensitive than GC for trace impurities without specialized techniques.
HPLC Separation of non-volatile or thermally labile impurities.Requires a chromophore for UV detection.

Table 2: Overview of Analytical Techniques for Purity Assessment.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69705, 4-Methoxyphenethyl alcohol. Retrieved from [Link]

  • NIST. (n.d.). 2-(4-Methoxyphenyl)ethanol. In NIST Chemistry WebBook. Retrieved from [Link]

  • Loudon, G. M., & Parise, J. M. (2016). Organic Chemistry. W. H. Freeman.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
  • Armarego, W. L. F., & Chai, C. L. L. (2012).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
  • ResolveMass Laboratories Inc. (2023). GC-MS Method Development in Canada and US. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Silica Gel Column Chromatography. Retrieved from [Link]

  • Laurence, C., & Gal, J.-F. (2010).
  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 9.3: Optimizing Chromatographic Separations. Retrieved from [Link]

  • NTU-Chemistry. (2024). Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. Retrieved from [Link]

  • Wikipedia. (2024). Recrystallization (chemistry). Retrieved from [Link]

  • ChemSynthesis. (2023). 2-(4-methoxyphenyl)ethanol. Retrieved from [Link]

  • PubMed. (2000). Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). US4359365A - Method of purification of β-phenylethyl alcohol.
  • The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

  • Google Patents. (n.d.). US1698932A - Purification of phenyl ethyl alcohol.
  • Reich, H. J. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • Alpha Aromatics. (2024). 8 Ways Alcohol Plays A Pivotal Role in Perfume Creation. Retrieved from [Link]

  • ResearchGate. (2023). At what temperature does benzyl alcohol and organic dye decompose, respectively?. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010069028A1 - Process for manufacturing perfumes and colognes and for purifying and polishing alcohol.
  • PubMed. (2000). Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. Retrieved from [Link]

  • OrgoSolver. (n.d.). Ester Reduction (LiAlH4): Ester to Alcohol | Mechanism + Traps. Retrieved from [Link]

  • ChemBAM. (n.d.). Purification by fractional distillation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Byproducts of LiAlH4 reduction of amides. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
  • Organic Chemistry Tutor. (n.d.). Alcohol Synthesis: From Simple to Complex. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Impurities in Alcohol-Based Hand Sanitizers by GC-MS. Retrieved from [Link]

  • Google Patents. (n.d.). BRPI0809061B1 - process for the production of perfumes and colognes and alcohol purification.
  • LCGC International. (2020). Impurities in Wines by GC–MS. Retrieved from [Link]

  • Oreate AI Blog. (2025). The Role of LiAlH4 in Transforming Esters: A Closer Look. Retrieved from [Link]

  • Islamweb. (2002). Purification After Using Cosmetic Containing Alcohol. Retrieved from [Link]

  • Chemistry Forum. (2024). Removing impurities from phenethyl alcohol. Retrieved from [Link]

  • OSTI.GOV. (1994). Shock wave study of the thermal decomposition of benzyl alcohol (Conference). Retrieved from [Link]

  • University of Oxford. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

  • NIST. (n.d.). 2-(4-Methoxyphenyl)ethanol. Retrieved from [Link]

  • Separation Science. (2023). GC–MS method for the aroma profiling of vodka. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). CN111978154A - Preparation method of 4-octyl phenethyl alcohol.
  • Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]

  • Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 2-(p-Methoxyphenyl)ethanol Stability &amp; Handling

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist Welcome to the technical support center for 2-(p-methoxyphenyl)ethanol (CAS: 702-23-8), also...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist

Welcome to the technical support center for 2-(p-methoxyphenyl)ethanol (CAS: 702-23-8), also known as 4-methoxyphenethyl alcohol. While this aromatic alcohol is a critical building block in synthetic chemistry and a standard in biocatalysis, its structural features—an electron-rich aromatic ring, a methoxy ether, and a primary alcohol—render it susceptible to specific degradation pathways in solution.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure the thermodynamic and kinetic stability of your assays.

Part 1: Troubleshooting & FAQs

Q1: Why does my 2-(p-methoxyphenyl)ethanol stock solution in DMSO precipitate or become turbid over time? Causality: The precipitation is rarely due to the degradation of the compound itself, but rather the degradation of the solvent environment. Dimethyl sulfoxide (DMSO) is highly hygroscopic. During repeated freeze-thaw cycles or prolonged benchtop handling, DMSO absorbs atmospheric moisture. Because 2-(p-methoxyphenyl)ethanol is a hydrophobic aromatic alcohol, the introduction of water into the DMSO matrix significantly reduces its solubility limit, leading to phase separation or micro-precipitation. Actionable Solution: Always use newly opened, anhydrous DMSO. If precipitation occurs, [1] recommends applying gentle heat and sonication to force the compound back into solution.

Q2: I am detecting secondary peaks in my HPLC/LC-MS analysis after storing the compound in aqueous buffers. What are these degradation products? Causality: 2-(p-methoxyphenyl)ethanol is susceptible to two primary degradation pathways depending on the matrix:

  • Auto-Oxidation: The primary alcohol moiety is the most reactive site. In the presence of dissolved oxygen and light, it oxidizes to 4-methoxyphenylacetaldehyde, and subsequently to 4-methoxyphenylacetic acid.

  • Acidic Cleavage: While the methoxy group is generally stable, exposure to highly acidic media (pH < 2.0) or strong Lewis acids can catalyze the demethylation of the ether linkage, yielding 2-(4-hydroxyphenyl)ethanol (tyrosol). Furthermore, [2] explicitly warns against incompatibility with strong oxidizing agents, acid chlorides, and acid anhydrides. Actionable Solution: Store aqueous solutions in amber vials, purge the headspace with an inert gas (Argon/Nitrogen), and maintain the buffer pH between 5.0 and 7.5.

G A 2-(4-methoxyphenyl)ethanol (Intact API) B 4-methoxyphenylacetaldehyde (Aldehyde Intermediate) A->B Auto-Oxidation (O2, Light) D 2-(4-hydroxyphenyl)ethanol (Tyrosol - Demethylation) A->D Acidic Cleavage (pH < 2.0) C 4-methoxyphenylacetic acid (Carboxylic Acid) B->C Further Oxidation (Aqueous Media)

Fig 1: Primary degradation pathways of 2-(4-methoxyphenyl)ethanol under oxidative and acidic stress.

Q3: The compound arrived as a liquid, but the safety data sheet says it is a solid. Has it degraded during shipping? Causality: No. 2-(p-methoxyphenyl)ethanol has a melting point of 26–28°C [3]. Depending on your laboratory's ambient temperature and shipping conditions, it may present as a crystalline solid or a viscous, clear light-brown liquid. This phase transition is purely physical and does not indicate chemical degradation.

Part 2: Quantitative Stability Profile

To prevent degradation, strict adherence to temperature and solvent guidelines is required. The following table summarizes the maximum shelf life of the compound across different states, synthesized from standard pharmacological handling guidelines [1][4].

Storage StateSolvent / MatrixTemperatureMaximum Shelf LifeCausality / Degradation Risk
Pure APINone (Dry form)-20°C3 YearsSuppresses thermal degradation and auto-oxidation.
Pure APINone (Dry form)4°C2 YearsAcceptable for short-term use; slight risk of moisture absorption.
Stock SolutionAnhydrous DMSO-80°C6 MonthsHalts kinetic degradation; prevents moisture ingress.
Stock SolutionAnhydrous DMSO-20°C1 MonthIncreased risk of freeze-thaw moisture absorption.

Part 3: Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the following protocol for preparing a 100 mg/mL stock solution is designed as a self-validating system . Each step includes a physical check to confirm that the chemical environment has not been compromised.

Protocol: Preparation and Cryo-Storage of 100 mg/mL Stock Solution

Step 1: Thermal Equilibration

  • Action: Remove the original vial from -20°C storage and allow it to equilibrate to room temperature (approx. 30 minutes) in a desiccator.

  • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture into the hygroscopic product, accelerating future degradation.

  • Self-Validation Check: The exterior of the vial must be completely dry to the touch before opening. If condensation is visible, equilibration is incomplete.

Step 2: Weighing and Dissolution

  • Action: Weigh the required mass and immediately add newly opened, anhydrous DMSO to achieve a 100 mg/mL concentration.

  • Causality: Minimizing the time the pure compound is exposed to ambient air prevents both oxidation and moisture absorption.

  • Self-Validation Check: Inspect the vial against a light source. The solution must be completely optically clear. If micro-particulates or a hazy emulsion are visible, water contamination has occurred.

Step 3: Sonication (Conditional)

  • Action: If the solution fails the visual check in Step 2, sonicate the sealed vial in a water bath at room temperature for 5–10 minutes.

  • Causality: Sonication provides the kinetic energy required to disrupt hydrophobic aggregation caused by trace moisture.

Step 4: Aliquoting and Inerting

  • Action: Divide the solution into single-use amber cryovials. Purge the headspace of each vial with a gentle stream of Argon gas for 5 seconds before capping.

  • Causality: Single-use aliquots eliminate freeze-thaw cycles. Argon displaces oxygen, neutralizing the auto-oxidation pathway shown in Fig 1.

Step 5: Sealing and Storage

  • Action: Wrap the cap junction with Parafilm and transfer to -80°C storage.

  • Self-Validation Check: Upon retrieval months later, inspect the inside of the vial. A properly sealed, anhydrous vial will not show frost accumulation inside the tube. Internal frost indicates a failed seal and a compromised solution.

Workflow Step1 Equilibration & Weighing Step2 Add Anhydrous DMSO Step1->Step2 Prevent Condensation Step3 Visual Check & Sonication Step2->Step3 Dissolution Step4 Argon Purge & Aliquoting Step3->Step4 Confirm Clarity Step5 Cryo-Storage (-80°C) Step4->Step5 Seal

Fig 2: Standard operating procedure for the preparation and long-term storage of stock solutions.

References

Optimization

minimizing side products in the synthesis of 2-(4-methoxyphenyl)ethenol

Technical Support Center: Synthesis of 2-(4-methoxyphenyl)ethenol Welcome to the technical support center for the synthesis of 2-(4-methoxyphenyl)ethenol. This guide is designed for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-(4-methoxyphenyl)ethenol

Welcome to the technical support center for the synthesis of 2-(4-methoxyphenyl)ethenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of this valuable compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your synthetic route.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common synthetic routes to 2-(4-methoxyphenyl)ethenol?

    • What are the typical side products I should be aware of?

    • How can I confirm the purity of my final product?

  • Troubleshooting Guide: Minimizing Side Products

    • Problem 1: Low yield and formation of an unexpected aldehyde.

    • Problem 2: Presence of a phosphorus-containing impurity that is difficult to remove.

    • Problem 3: Formation of an isomeric byproduct.

  • Experimental Protocols

    • Protocol 1: Optimized Wittig Reaction for 2-(4-methoxyphenyl)ethenol Synthesis.

    • Protocol 2: Horner-Wadsworth-Emmons (HWE) for enhanced purity.

  • References

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-(4-methoxyphenyl)ethenol?

The synthesis of 2-(4-methoxyphenyl)ethenol, a substituted styrene, is most commonly achieved through olefination reactions of p-anisaldehyde. The two most reliable and widely used methods are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.

  • The Wittig Reaction: This classic method involves the reaction of an aldehyde (p-anisaldehyde) with a phosphorus ylide (generated from a phosphonium salt like methyltriphenylphosphonium bromide). It is a robust and versatile method for forming carbon-carbon double bonds.

  • The Horner-Wadsworth-Emmons (HWE) Reaction: This is a modification of the Wittig reaction that uses a phosphonate carbanion instead of a phosphorus ylide. The HWE reaction often provides better stereoselectivity (favoring the E-isomer) and the water-soluble phosphate byproduct is easier to remove than the triphenylphosphine oxide generated in the Wittig reaction, simplifying purification.

A less common but viable alternative is the decarboxylation of 4-methoxycinnamic acid. However, this method can require harsh conditions and may not be suitable for all applications.

Q2: What are the typical side products I should be aware of?

The nature and quantity of side products are highly dependent on the chosen synthetic route and reaction conditions. Here are the most common culprits:

  • Triphenylphosphine oxide (from Wittig): This is the major byproduct of the Wittig reaction and can be challenging to separate from the desired product due to its similar polarity.

  • Phosphate esters (from HWE): While water-soluble and generally easier to remove than triphenylphosphine oxide, they can still co-precipitate with the product if not handled correctly.

  • Unreacted p-anisaldehyde: Incomplete reactions will leave starting material in your crude product.

  • (E/Z)-isomers: Depending on the reaction conditions, you may form a mixture of the desired (E)-isomer and the (Z)-isomer of 2-(4-methoxyphenyl)ethenol.

  • Cannizzaro reaction products (with strong base): If a strong base is used with p-anisaldehyde in the presence of water, you can get self-disproportionation to form 4-methoxybenzyl alcohol and 4-methoxybenzoic acid.

Q3: How can I confirm the purity of my final product?

A multi-pronged approach to purity analysis is always recommended:

  • Thin Layer Chromatography (TLC): An excellent first-pass technique to assess the completion of the reaction and the presence of major impurities. Use a suitable solvent system (e.g., ethyl acetate/hexanes) and visualize with a UV lamp and/or a potassium permanganate stain.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of the desired product and identifying impurities. The vinylic protons of 2-(4-methoxyphenyl)ethenol have characteristic chemical shifts and coupling constants. The presence of signals corresponding to unreacted aldehyde or triphenylphosphine oxide is a clear indicator of impurity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly sensitive and can detect volatile impurities even at low levels. It provides both retention time and mass-to-charge ratio, aiding in the identification of side products.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity, HPLC is the gold standard. A calibrated method can give you the exact percentage of your desired product and any impurities.

Troubleshooting Guide: Minimizing Side Products

This section addresses specific issues you might encounter during the synthesis of 2-(4-methoxyphenyl)ethenol.

Problem 1: Low yield and formation of an unexpected aldehyde.
  • Observation: After your reaction, you notice a low yield of the desired product and your NMR or GC-MS analysis shows the presence of an aldehyde that is not your starting material.

  • Probable Cause: This is likely due to an acid-catalyzed rearrangement of the product, 2-(4-methoxyphenyl)ethenol, to 4-methoxyphenylacetaldehyde. This is particularly common during acidic workup or purification on silica gel.

  • Solution:

    • Neutralize your workup: After quenching the reaction, ensure your aqueous washes are neutral or slightly basic before extracting with an organic solvent.

    • Use deactivated silica gel: If performing column chromatography, use silica gel that has been treated with a small amount of a neutral or basic agent like triethylamine (typically 1% v/v in the eluent). This will neutralize the acidic sites on the silica that promote the rearrangement.

    • Alternative purification: Consider distillation or recrystallization as an alternative to chromatography if the rearrangement is particularly problematic.

Problem 2: Presence of a phosphorus-containing impurity that is difficult to remove.
  • Observation: Your NMR spectrum shows broad, complex signals in the aromatic region, characteristic of triphenylphosphine oxide, which co-elutes with your product during column chromatography.

  • Probable Cause: This is the inherent byproduct of the Wittig reaction. Its polarity can be very similar to that of the product, making chromatographic separation difficult.

  • Solutions:

    • Precipitation: After the reaction, you can often precipitate the bulk of the triphenylphosphine oxide by concentrating the reaction mixture and adding a non-polar solvent like hexanes or diethyl ether. The triphenylphosphine oxide is often less soluble and will crash out.

    • Switch to the HWE reaction: The phosphate byproduct from the HWE reaction is water-soluble and can be easily removed with aqueous washes, thus avoiding this purification headache altogether.

    • Oxidation to a more polar compound: In some cases, the phosphine byproduct can be oxidized to a more polar phosphine oxide, which may alter its chromatographic behavior, but this is a less common approach.

Problem 3: Formation of an isomeric byproduct.
  • Observation: Your NMR shows two sets of vinylic proton signals, indicating the presence of both (E) and (Z) isomers of 2-(4-methoxyphenyl)ethenol.

  • Probable Cause: The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides (like the one from methyltriphenylphosphonium bromide) tend to give the (Z)-isomer, while stabilized ylides give the (E)-isomer. The choice of solvent and the presence of lithium salts can also influence the E/Z ratio.

  • Solutions:

    • Use the HWE reaction: The Horner-Wadsworth-Emmons reaction is well-known for its high (E)-selectivity, making it the preferred method if the (E)-isomer is the desired product.

    • Schlosser modification of the Wittig reaction: For high (E)-selectivity in a Wittig reaction, the Schlosser modification can be employed. This involves deprotonation of the intermediate betaine with a strong base at low temperature, followed by protonation to favor the more stable erythro-betaine, which then eliminates to give the (E)-alkene.

    • Isomerization: In some cases, the mixture of isomers can be isomerized to the more stable (E)-isomer through photochemical or thermal methods, but this adds an extra step to the synthesis.

Experimental Protocols

Protocol 1: Optimized Wittig Reaction for 2-(4-methoxyphenyl)ethenol Synthesis

This protocol is designed to maximize yield while minimizing side products.

Materials:

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF)

  • p-Anisaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide (1.1 eq) portion-wise. The mixture will turn a characteristic bright yellow, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 1 hour.

  • Slowly add a solution of p-anisaldehyde (1.0 eq) in anhydrous THF via a dropping funnel over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) using a gradient of ethyl acetate in hexanes.

Protocol 2: Horner-Wadsworth-Emmons (HWE) for Enhanced Purity

This protocol is recommended for high (E)-selectivity and easier purification.

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • p-Anisaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, suspend NaH (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Slowly add triethyl phosphonoacetate (1.1 eq) dropwise. Hydrogen gas will evolve.

  • Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour.

  • Cool the mixture back to 0 °C and slowly add a solution of p-anisaldehyde (1.0 eq) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring by TLC.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product is often of high purity, but can be further purified by column chromatography if necessary.

Visualizations

G cluster_wittig Wittig Reaction Workflow wittig_start Start: p-Anisaldehyde & Methyltriphenylphosphonium Bromide ylide_formation Ylide Formation (Base: t-BuOK in THF) wittig_start->ylide_formation wittig_reaction Wittig Reaction ylide_formation->wittig_reaction wittig_workup Aqueous Workup (NH4Cl Quench) wittig_reaction->wittig_workup wittig_purification Purification (Column Chromatography) wittig_workup->wittig_purification wittig_product Product: 2-(4-methoxyphenyl)ethenol + Triphenylphosphine Oxide wittig_purification->wittig_product

Caption: Workflow for the Wittig synthesis of 2-(4-methoxyphenyl)ethenol.

G cluster_hwe HWE Reaction Workflow hwe_start Start: p-Anisaldehyde & Triethyl Phosphonoacetate carbanion_formation Carbanion Formation (Base: NaH in THF) hwe_start->carbanion_formation hwe_reaction HWE Reaction carbanion_formation->hwe_reaction hwe_workup Aqueous Workup (Water-Soluble Byproduct Removal) hwe_reaction->hwe_workup hwe_product High Purity Product: (E)-2-(4-methoxyphenyl)ethenol hwe_workup->hwe_product

Caption: HWE synthesis workflow for high purity 2-(4-methoxyphenyl)ethenol.

References

  • Title: The Wittig Reaction | Source: Organic Chemistry (5th ed.) by Paula Yurkanis Bruice | URL: [Link]

  • Title: The Horner-Wadsworth-Emmons Reaction | Source: Chemical Reviews | URL: [Link]

Troubleshooting

troubleshooting guide for 2-(4-methoxyphenyl)ethenol synthesis reactions

Technical Support Center: Synthesis of 2-(4-methoxyphenyl)ethenol A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 2-(4-methoxyphenyl)et...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-(4-methoxyphenyl)ethenol

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-(4-methoxyphenyl)ethenol. This guide is designed to provide expert, field-proven insights into the common challenges encountered during the synthesis of this and related compounds. As Senior Application Scientists, we understand that experimental reality often diverges from published procedures. This resource is structured in a question-and-answer format to directly address the specific, practical issues you may face at the bench.

The primary challenge in synthesizing 2-(4-methoxyphenyl)ethenol is its inherent instability. As an enol, it exists in a tautomeric equilibrium with its more stable keto form, 4-methoxyphenylacetaldehyde.[1][2] In most conditions, this equilibrium heavily favors the aldehyde.[3] Therefore, successful synthesis often involves either trapping the enol as a more stable derivative or carefully managing the conditions to favor its transient formation and subsequent reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I have no or very low yield of my target product. Analysis (NMR, GC-MS) shows only starting material or the rearranged aldehyde. What is happening?

Answer: This is the most common issue and stems from the fundamental chemistry of enols. The direct isolation of 2-(4-methoxyphenyl)ethenol is exceptionally difficult because it rapidly tautomerizes to the thermodynamically more stable 4-methoxyphenylacetaldehyde.[1][2][3]

Core Problem: Keto-Enol Tautomerization The equilibrium between the enol and the aldehyde lies far to the side of the aldehyde.[3] Unless specific structural features are present to stabilize the enol (such as extended conjugation or intramolecular hydrogen bonding), it will exist only as a transient intermediate.[1][4]

Troubleshooting Steps & Solutions:

  • Confirm the Identity of the Product: The product you are likely isolating is 4-methoxyphenylacetaldehyde. Its chemical formula (C9H10O2) and mass are identical to the target enol.[5][6][7] Use ¹H NMR to distinguish them. The aldehyde will have a characteristic peak between 9-10 ppm for the aldehydic proton and a doublet around 3.6 ppm for the adjacent CH₂ group. The enol would show vinyl protons (4.5-6.5 ppm) and a hydroxyl proton.

  • Strategy 1: In Situ Trapping of the Enol/Enolate If your goal is to use the enol as a nucleophile, the most effective strategy is to generate the corresponding enolate and "trap" it in situ with an electrophile before it can tautomerize. This converts the unstable intermediate into a stable product. The most common method is forming a silyl enol ether.[8]

    • Detailed Protocol: Silyl Enol Ether Formation (Kinetic Control)

      • Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve 4-methoxyphenylacetaldehyde (1.0 eq) in anhydrous THF in a flame-dried flask.

      • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

      • Base Addition: Prepare a solution of a strong, hindered base like Lithium Diisopropylamide (LDA) (1.05 eq) in a separate flask. Slowly add the LDA solution to the aldehyde solution at -78 °C. Stir for 30-60 minutes to ensure complete enolate formation.[8]

      • Trapping: Add trimethylsilyl chloride (TMSCl) (1.2 eq) dropwise to the enolate solution at -78 °C.[8]

      • Workup: Allow the reaction to warm to room temperature. Quench with a saturated aqueous solution of NH₄Cl. Extract with an organic solvent (e.g., diethyl ether), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography.

  • Strategy 2: Synthesis via Wittig-type Reactions To directly form a vinyl ether (a stabilized enol derivative), a Wittig reaction using a methoxymethyl ylide is a classic approach.

    • Reaction Scheme: Methoxymethyltriphenylphosphonium chloride reacts with a strong base to form the ylide, which then reacts with 4-methoxybenzaldehyde.

    • Challenges: This reaction can be low-yielding and the subsequent hydrolysis of the resulting vinyl ether to the desired aldehyde can be problematic. The driving force is the formation of the very stable triphenylphosphine oxide.[9][10]

Question 2: My reaction is messy, and I see multiple side products, including a higher molecular weight species. What are these and how can I prevent them?

Answer: The formation of side products is often due to the high reactivity of the 4-methoxyphenylacetaldehyde product under the reaction conditions.

Likely Side Reactions:

  • Self-Condensation (Aldol Reaction): Under basic or acidic conditions, the enolate of 4-methoxyphenylacetaldehyde can attack another molecule of the aldehyde, leading to an aldol addition or condensation product.[11][12] This is especially prevalent if the reaction is run at higher concentrations or temperatures.[12]

  • Polymerization: Aldehydes, especially those with adjacent aromatic rings, can be prone to polymerization.[13]

Troubleshooting Steps & Solutions:

  • Maintain Low Temperatures: For any reaction involving the formation or presence of 4-methoxyphenylacetaldehyde, maintaining low temperatures (e.g., -78 °C to 0 °C) is critical to minimize the rate of self-condensation.

  • Slow Addition: Add reagents dropwise and slowly to avoid localized high concentrations that can promote side reactions.

  • Choice of Base: If generating an enolate, use a strong, non-nucleophilic, hindered base like LDA. Weaker bases or nucleophilic bases (e.g., NaOH, KOtBu) are more likely to promote aldol reactions.[11][14][15]

  • Immediate Quenching/Trapping: Once the desired intermediate is formed, it should be trapped or the reaction should be quenched promptly to prevent subsequent degradation or side reactions.

Below is a troubleshooting workflow to help visualize the decision-making process when encountering low yields.

G start Low or No Yield of Target Product check_product Analyze crude reaction mixture (NMR, TLC, GC-MS) start->check_product is_aldehyde Is the major product 4-methoxyphenylacetaldehyde? check_product->is_aldehyde is_sm Is it mostly unreacted starting material? check_product->is_sm If not aldehyde is_aldehyde->is_sm No aldehyde_yes Yes: Tautomerization Occurred is_aldehyde->aldehyde_yes Yes sm_yes Yes: Reaction Failure is_sm->sm_yes Yes side_products Are there significant side products (e.g., aldol condensation)? is_sm->side_products No solution_trap Solution: Use In Situ Trapping (e.g., Silylation to form silyl enol ether) aldehyde_yes->solution_trap solution_conditions Troubleshoot Reaction Conditions: - Check reagent quality/activity - Verify anhydrous conditions - Optimize temperature/base sm_yes->solution_conditions sm_yes->side_products side_products_yes Yes: Competing Reactions side_products->side_products_yes Yes solution_aldol Solution: Lower Temperature, Use Hindered Base (LDA), Slow Reagent Addition side_products_yes->solution_aldol

Caption: Troubleshooting workflow for low yield in 2-(4-methoxyphenyl)ethenol synthesis.

Question 3: I am attempting a Grignard reaction with 4-methoxybenzaldehyde to produce an alcohol precursor, but the reaction is failing or giving poor yields. What should I check?

Answer: While not a direct synthesis of the target enol, this is a common related transformation. Grignard reactions are notoriously sensitive to reaction conditions. Failure is almost always due to improper setup or reagent quality.

Critical Factors for Grignard Success:

  • Strict Anhydrous Conditions: This is the most critical factor. Even trace amounts of water will quench the Grignard reagent.[16]

    • Protocol: All glassware must be flame-dried or oven-dried (>120 °C) for several hours and cooled under a stream of inert gas (N₂ or Ar). Anhydrous solvents (typically diethyl ether or THF) are mandatory. Use fresh, sealed bottles of solvent or distill from a suitable drying agent.

  • Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction from initiating.[16]

    • Activation Methods:

      • Briefly grind the magnesium turnings in a dry mortar and pestle.

      • Add a small crystal of iodine (I₂). The disappearance of the brown color is an indicator of activation.[17]

      • Add a few drops of 1,2-dibromoethane.

  • Initiation: Sometimes the reaction is slow to start.

    • Troubleshooting: Gently warm the flask. Use a sonicator bath to help clean the magnesium surface. Add a small amount of pre-formed Grignard reagent to initiate the reaction.

  • Side Reactions: The most common side reaction is Wurtz coupling, where the Grignard reagent reacts with unreacted alkyl/aryl halide.[16]

    • Solution: Add the halide slowly to the magnesium suspension to maintain a low concentration and minimize this side reaction.[16]

Question 4: How can I purify my product, 4-methoxyphenylacetaldehyde, which seems to be unstable during column chromatography?

Answer: Aldehydes can be sensitive, and purification can be challenging. Instability on silica gel can be due to its acidic nature, which can catalyze aldol reactions or polymerization.

Purification Strategies:

  • Deactivated Silica Gel: Before preparing your column, wash the silica gel with a solvent system containing a small amount of a mild base, like triethylamine (~1-2% v/v), then flush with your starting eluent. This neutralizes the acidic sites.

  • Alternative Sorbents: Consider using a less acidic sorbent like neutral alumina for chromatography.[18]

  • Purification via Bisulfite Adduct: This is a classic and highly effective chemical method for purifying aldehydes.[19][20] The aldehyde reacts with sodium bisulfite to form a solid adduct, which can be filtered off from non-carbonyl impurities. The pure aldehyde is then regenerated by treating the adduct with a base.[18][21]

    • Protocol: Aldehyde Purification via Bisulfite Adduct

      • Adduct Formation: Dissolve the crude product in a suitable solvent (e.g., ethanol or methanol).[18] Add a freshly prepared, saturated aqueous solution of sodium bisulfite. Stir vigorously for 30-60 minutes. A white precipitate of the adduct should form.[21]

      • Isolation: Collect the solid adduct by vacuum filtration. Wash the solid with cold ethanol and then diethyl ether to remove impurities.

      • Regeneration: Suspend the adduct in water. Add a suitable organic solvent for extraction (e.g., ethyl acetate). Add a base (e.g., saturated NaHCO₃ or dilute NaOH) dropwise until the solid dissolves and the aldehyde is liberated.[18][21] Separate the organic layer, dry, and concentrate to yield the purified aldehyde.

Data Summary Table: Reagent Selection for Enolate Formation

BasepKa (Conjugate Acid)Common SolventsTypical Temp.Characteristics & Use Case
LDA (Lithium Diisopropylamide)~36THF, Diethyl Ether-78 °CStrong, sterically hindered, non-nucleophilic. Ideal for clean, kinetic enolate formation to minimize aldol side reactions.[8]
NaH (Sodium Hydride)~35THF, DMF0 °C to RTStrong, non-nucleophilic base. Less hindered than LDA. Can be slower and less regioselective.
KOtBu (Potassium tert-Butoxide)~19THF, t-Butanol0 °C to RTStrong, but more nucleophilic and less hindered than LDA. Higher risk of promoting aldol condensation.
NaOH / KOH (Sodium/Potassium Hydroxide)~15.7H₂O, EthanolRTWeaker base. Primarily used as a catalyst for aldol condensation reactions, not for stoichiometric enolate formation for trapping.[14][15]

References

  • Introduction to Enols. (n.d.). GeeksforGeeks.
  • In Situ Trapping of Enolates with Silylating Agents. (n.d.). BenchChem.
  • Enol. (n.d.). Wikipedia. Retrieved March 6, 2026, from [Link]

  • In situ trapping of enol intermediates with alcohol during acid-catalysed de-polymerisation of lignin in a nonpolar solvent. (2015). Green Chemistry. Retrieved March 6, 2026, from [Link]

  • Formation and Stabilization Mechanisms of Enols on Pt through Multiple Hydrogen Bonding. (2019). ACS Catalysis. Retrieved March 6, 2026, from [Link]

  • A Rh(II)-catalyzed multicomponent reaction by trapping an α-amino enol intermediate in a traditional two-component reaction pathway. (2017). Proceedings of the National Academy of Sciences. Retrieved March 6, 2026, from [Link]

  • Which is the more stable enol form?. (2014). Chemistry Stack Exchange. Retrieved March 6, 2026, from [Link]

  • A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. (1999). The Journal of Organic Chemistry. Retrieved March 6, 2026, from [Link]

  • Ch18: Enols, Enolates and Tautomerism. (n.d.). University of Calgary. Retrieved March 6, 2026, from [Link]

  • Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. (2017). Organic Process Research & Development. Retrieved March 6, 2026, from [Link]

  • Purifying aldehydes?. (2015). Reddit. Retrieved March 6, 2026, from [Link]

  • Wittig Reaction Mechanism & Examples. (2024). Total Synthesis. Retrieved March 6, 2026, from [Link]

  • (4-methoxyphenyl)acetaldehyde. (n.d.). ChemSynthesis. Retrieved March 6, 2026, from [Link]

  • 4-Methoxyphenylacetaldehyde. (n.d.). PubChem. Retrieved March 6, 2026, from [Link]

  • An Introduction to Aldol Condensation. (2014). AZoM. Retrieved March 6, 2026, from [Link]

  • The Aldol Condensation. (n.d.). Magritek. Retrieved March 6, 2026, from [Link]

  • Aldol condensation. (n.d.). Wikipedia. Retrieved March 6, 2026, from [Link]

  • Aldol Addition and Condensation Reactions (Base-Catalyzed). (2022). Master Organic Chemistry. Retrieved March 6, 2026, from [Link]

  • Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. Retrieved March 6, 2026, from [Link]

  • Grignard Formation - Troubleshooting and Perfecting. (2021). Reddit. Retrieved March 6, 2026, from [Link]

Sources

Optimization

Technical Support Center: Purification of 2-(4-Methoxyphenyl)ethanol

Troubleshooting Guide & FAQ for Drug Development Professionals Status: Operational Topic: Impurity Removal & Stability Management Molecule: 2-(4-Methoxyphenyl)ethanol (CAS: 702-23-8) | Also addressing the "Ethenol" Tauto...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide & FAQ for Drug Development Professionals

Status: Operational Topic: Impurity Removal & Stability Management Molecule: 2-(4-Methoxyphenyl)ethanol (CAS: 702-23-8) | Also addressing the "Ethenol" Tautomer Issue[1][2]

Triage: Diagnostic Q&A

Identify your specific issue before selecting a protocol.

Q: My sample is labeled "2-(4-methoxyphenyl)ethenol" but appears unstable. What is happening? A: You are likely dealing with a nomenclature error or a tautomerization issue.

  • The Reality: "Ethenol" refers to a vinyl alcohol (enol).[2] For this structure, the enol is thermodynamically unstable and rapidly tautomerizes to (4-methoxyphenyl)acetaldehyde .[1][2]

  • The Fix: If you need the alcohol, you likely meant 2-(4-methoxyphenyl)ethanol (phenethyl alcohol derivative).[1][2] If you actually require the enol, it cannot be isolated under standard conditions; you must generate it in situ or trap it as a silyl enol ether.

  • See Section 2 for the mechanism.

Q: My 2-(4-methoxyphenyl)ethanol sample has turned yellow or brown over time. A: This indicates oxidation.[1][2] The alcohol slowly oxidizes to (4-methoxyphenyl)acetaldehyde, which then undergoes aldol condensation or polymerization to form colored quinone-like species.[1][2]

  • The Fix: Perform a Bisulfite Wash (Protocol B) followed by Vacuum Distillation (Protocol A) .[1][2]

Q: I see a carbonyl peak (~1720 cm⁻¹ in IR or ~9.7 ppm in ¹H NMR). A: Your sample is contaminated with the aldehyde tautomer/oxidation product.[2]

  • The Fix: Use Sodium Bisulfite Scavenging (Protocol B) .[2]

Q: My sample is solidifying/melting unpredictably. A: 2-(4-Methoxyphenyl)ethanol has a melting point near room temperature (26–29°C).[1][2] It may exist as a supercooled liquid or a semi-solid sludge depending on lab temperature and purity.[2]

  • The Fix: Do not rely on recrystallization alone.[2] Use Vacuum Distillation (Protocol A) to reset the physical state.[2]

Technical Insight: The "Ethenol" Trap

Why your "Ethenol" is likely an Aldehyde Impurity.

If your target is the alcohol (ethanol derivative), the presence of "ethenol" species is actually a contamination by its tautomer, the aldehyde.

Tautomerization cluster_0 Unstable Enol Form cluster_1 Stable Carbonyl Form Enol 2-(4-methoxyphenyl)ethenol (Vinyl Alcohol) Aldehyde (4-Methoxyphenyl)acetaldehyde (Major Impurity) Enol->Aldehyde Rapid Tautomerization (Keq >> 1) Oxidation Oxidation of Target Alcohol Oxidation->Aldehyde Air Exposure

Figure 1: The thermodynamic sink of the "ethenol" structure is the aldehyde. If you detect the enol, you will inevitably isolate the aldehyde unless trapped.[1]

Impurity Profile & Removal Strategies

Impurity TypeSourceDetection (NMR/TLC)Recommended Removal Protocol
(4-Methoxyphenyl)acetaldehyde Oxidation / TautomerizationCHO proton (~9.7 ppm)Protocol B (Bisulfite)
4-Methoxyphenylacetic acid Unreacted Starting MaterialCOOH broad peak (>11 ppm)Protocol C (Base Wash)
Polymers/Quinones Aldehyde condensation (Color)Baseline noise / Colored spotsProtocol A (Distillation)
Inorganic Salts Reduction reagents (e.g., Borates)Ash contentProtocol A or Aqueous Workup

Execution Protocols

Protocol A: Vacuum Distillation (Gold Standard)

Best for: Removing heavy polymers, salts, and restoring the clear liquid/white solid state.

Prerequisites: High-vacuum line (< 2 mmHg), Short-path distillation head.[1][2]

  • Setup: Place the crude 2-(4-methoxyphenyl)ethanol in a round-bottom flask. Add a magnetic stir bar.[1][2]

  • Vacuum: Apply high vacuum. The boiling point is approximately 135–140°C at 1 mmHg (or ~155°C at 12 mmHg).[2]

  • Heating: Heat the oil bath slowly. Discard the first fraction (forerun), which contains residual solvents and water.

  • Collection: Collect the main fraction. It should be a colorless viscous liquid that may crystallize upon cooling (MP ~28°C).[2]

  • Storage: Store under Argon/Nitrogen at 4°C to prevent re-oxidation to the aldehyde.

Protocol B: Sodium Bisulfite Wash (Aldehyde Scavenging)

Best for: specifically removing the carbonyl impurity (aldehyde) without distilling.

Mechanism: Bisulfite forms a water-soluble adduct with the aldehyde, moving it from the organic phase to the aqueous phase.[1]

  • Dissolution: Dissolve crude sample in Ethyl Acetate or Diethyl Ether (approx 10 mL solvent per 1 g compound).

  • Scavenging: Add an equal volume of saturated aqueous Sodium Bisulfite (NaHSO₃) solution.

  • Agitation: Shake vigorously in a separatory funnel for 3–5 minutes. Note: Evolution of heat indicates adduct formation.[1]

  • Separation: Drain the aqueous layer (contains the aldehyde-bisulfite adduct).[1][2]

  • Wash: Wash the organic layer once with brine and once with water.[2]

  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

Protocol C: Silica Gel Chromatography

Best for: High-purity requirements (>99%) or removing unreacted starting acids.[1][2]

  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1][2]

  • Mobile Phase: Hexane:Ethyl Acetate gradient.

    • Start: 90:10 (Elutes non-polar impurities like 4-ethylanisole).[1][2]

    • Product Elution: Typically 70:30 to 60:40 Hexane:EtOAc .[1][2]

  • Monitoring: The alcohol (Rf ~0.3 in 70:30 Hexane:EtOAc) will stain strongly with KMnO₄ or Vanillin dip (blue/purple spot).[2]

Decision Logic: Which Protocol?

PurificationLogic Start Start: Crude Sample CheckState Check Physical State (MP ~28°C) Start->CheckState IsSolid Is it Solid? CheckState->IsSolid IsColored Is it Yellow/Brown? IsSolid->IsColored Yes/Semi-solid Distill Protocol A: Vacuum Distillation IsSolid->Distill No (Liquid Oil) IsAldehyde Aldehyde Present? (NMR/IR Check) IsColored->IsAldehyde No Bisulfite Protocol B: Bisulfite Wash IsColored->Bisulfite Yes (Oxidized) IsAldehyde->Bisulfite Yes Column Protocol C: Column Chromatography IsAldehyde->Column No (Other Impurities) Bisulfite->Distill Post-Wash Polish

Figure 2: Workflow for selecting the appropriate purification method based on sample condition.

References

  • National Institute of Standards and Technology (NIST). (2023).[1][2] 2-(4-Methoxyphenyl)ethanol - Properties and Spectra. NIST Chemistry WebBook, SRD 69.[2] [Link][1]

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points and Stability Factors. (Mechanistic grounding for the "ethenol" instability).[2] [Link]

  • PubChem. (2025).[1][2] Compound Summary: 2-(4-Methoxyphenyl)ethanol.[1][2][3][4] National Library of Medicine.[1][2] [Link][1]

Sources

Troubleshooting

preventing the oxidation of 4-methoxyphenethyl alcohol during storage

Introduction: The Stability Paradox Researchers often underestimate the sensitivity of 4-Methoxyphenethyl alcohol (4-MPEA) . While it lacks the immediate volatility of lower molecular weight alcohols, its specific struct...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stability Paradox

Researchers often underestimate the sensitivity of 4-Methoxyphenethyl alcohol (4-MPEA) . While it lacks the immediate volatility of lower molecular weight alcohols, its specific structure—an electron-rich aromatic ring coupled with a primary alcohol—creates a susceptibility to autoxidation.

This guide moves beyond generic "store in a cool, dry place" advice. It dissects the molecular mechanisms of degradation and provides a self-validating storage protocol to ensure your assay results remain reproducible.

Module 1: The Mechanism of Degradation

Why does 4-MPEA degrade?

To prevent degradation, one must understand the enemy. 4-MPEA (CAS 702-23-8) undergoes radical-induced autoxidation when exposed to atmospheric oxygen and light.

  • The Electron-Rich Trap: The para-methoxy group is strongly electron-donating. This increases the electron density of the aromatic ring, making the molecule more reactive toward radical species than a standard phenethyl alcohol.

  • The Oxidation Cascade:

    • Step 1 (Aldehyde Formation): The primary alcohol group (-CH₂OH) is oxidized to (4-methoxyphenyl)acetaldehyde . This is the primary impurity that causes "baseline drift" in HPLC.

    • Step 2 (Acidification): The aldehyde is unstable and rapidly oxidizes further to (4-methoxyphenyl)acetic acid .

    • Step 3 (Oligomerization): Unlike the alcohol, the aldehyde intermediate is reactive. It can undergo aldol-type condensations, leading to yellow/brown oligomers (discoloration).

Visualizing the Pathway

OxidationPathway Alcohol 4-Methoxyphenethyl Alcohol (Pure Reagent) Radical Peroxy Radical Intermediate Alcohol->Radical Light/O2 (Initiation) Aldehyde (4-Methoxyphenyl)acetaldehyde (Reactive Intermediate) Radical->Aldehyde -H2O Acid (4-Methoxyphenyl)acetic acid (Final Oxidation Product) Aldehyde->Acid +[O] Oligomer Yellow/Brown Oligomers (Color Impurity) Aldehyde->Oligomer Polymerization

Figure 1: The autoxidation cascade of 4-MPEA. Note that the aldehyde stage branches into two impurities: the acid (pH change) and oligomers (color change).

Module 2: The "Zero-Oxidation" Storage Protocol

Core Principle: You must break the "Fire Triangle" of chemical stability: Oxygen, Light, and Heat.

Physical Properties Critical for Storage
PropertyValueImplication for Storage
Melting Point 26–28 °CCRITICAL: It exists at the phase boundary. In a warm lab, it is liquid; in a fridge, it is solid. Repeated freeze-thaw cycles can drive moisture absorption and micro-cracking in the solid, increasing surface area for oxidation.
Boiling Point ~336 °CHigh boiling point means you cannot easily "rotovap" impurities away. Prevention is cheaper than purification.
Step-by-Step Storage Workflow

1. The "Argon Blanket" (Oxygen Exclusion)

  • Do not trust the air in the headspace of the bottle.

  • Protocol: After every use, backfill the container with dry Argon or Nitrogen gas. Argon is preferred as it is heavier than air and settles over the liquid/solid surface, creating a superior barrier.

2. Thermal Hysteresis Management

  • Target Temp: Store at +4°C (Refrigerator) .

  • The Phase Issue: Since the MP is ~28°C, the compound will solidify at 4°C.

  • Usage Rule: Allow the container to warm to room temperature before opening. Opening a cold bottle in a humid lab causes immediate water condensation inside the vial. Water accelerates oxidative degradation.

3. Photochemical Shielding

  • Store strictly in Amber Glass vials.

  • If the manufacturer supplied a clear bottle, wrap it immediately in aluminum foil. Light catalyzes the initial radical formation shown in Figure 1.

4. Seal Integrity

  • Parafilm is permeable to oxygen over time.

  • Best Practice: Use a cap with a Teflon (PTFE) liner. Wrap the junction of the cap and bottle with electrical tape or Parafilm after the Argon backfill.

Module 3: Troubleshooting & Diagnostics (FAQs)

Q1: My sample has turned from white/colorless to pale yellow. Is it usable?

Diagnosis: The yellow color indicates the formation of conjugated oligomers derived from the aldehyde intermediate (see Figure 1).

  • Action: Check purity via HPLC or TLC.

    • Trace Yellow: Likely <1% impurity. Usable for rough synthesis but unsuitable for analytical standards or sensitive kinetics.

    • Dark Yellow/Brown: Significant degradation. Discard or Purify.

Q2: The smell has changed. What does this mean?

Diagnosis: Olfactory changes are sensitive indicators of oxidation state.

  • Sweet/Floral/Mild: Pure 4-Methoxyphenethyl alcohol.

  • Green/Pungent/Sharp: Presence of (4-methoxyphenyl)acetaldehyde .

  • Vinegar-like/Sour: Presence of (4-methoxyphenyl)acetic acid .

Q3: I see a new peak on my HPLC. How do I identify it?

Use this reference table to identify the shift:

CompoundRelative PolarityHPLC Behavior (Reverse Phase)
(4-Methoxyphenyl)acetic acid Most PolarElutes First (Shortest Retention Time)
4-Methoxyphenethyl alcohol MediumElutes Middle (Main Peak)
(4-Methoxyphenyl)acetaldehyde Less PolarElutes Last (Longest Retention Time)

Note: Aldehydes can sometimes hydrate, causing peak broadening.

Module 4: Recovery Protocol (Purification)

If your compound is oxidized but you cannot wait for a new shipment, use Vacuum Distillation .

  • Why not Recrystallization? The MP (28°C) is too close to room temperature, making recrystallization difficult and low-yielding.

  • Why not Rotovap? The BP (336°C) is too high.

The Protocol:

  • Set up a short-path distillation apparatus.

  • Apply high vacuum (< 5 mmHg is essential).

  • Fraction 1 (Fore-run): Collect the lower boiling aldehyde and any residual solvents.

  • Fraction 2 (Main): Collect the pure alcohol.

    • Expected BP: ~140–145°C at 12 mmHg [1].

  • Pot Residue: The carboxylic acid and oligomers will remain in the boiling flask as a dark tar.

References

  • PubChem. (n.d.). Compound Summary: 4-Methoxyphenethyl alcohol.[1][2][3] National Library of Medicine. Retrieved from [Link]

  • Mellor, J. M., et al. (2017). Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air.[4][5] Beilstein Journal of Organic Chemistry. (Discussing the mechanism of primary alcohol oxidation). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Addressing Poor Solubility of 2-(p-methoxyphenyl)ethanol

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 2-(p-methoxyphenyl)ethanol. This resource is designed for researchers, scientists, and drug development professionals who may e...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-(p-methoxyphenyl)ethanol. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in various reaction media. Our goal is to provide not just solutions, but a foundational understanding of the underlying physicochemical principles to empower you in your experimental design.

Understanding the Molecule: Why Solubility Can Be a Challenge

2-(p-methoxyphenyl)ethanol, also known as 4-methoxyphenethyl alcohol, possesses an amphiphilic nature. Its structure includes a hydrophilic alcohol group (-OH) capable of hydrogen bonding and a significantly larger, non-polar methoxyphenyl group. This duality is the primary cause of its limited solubility in both highly polar (like water) and very non-polar (like hexanes) solvents. Achieving a homogenous reaction medium often requires a carefully balanced solvent system.

Table 1: Physicochemical Properties of 2-(p-methoxyphenyl)ethanol
PropertyValueSource
Molecular Formula C₉H₁₂O₂[1][2]
Molecular Weight 152.19 g/mol [3][4]
Appearance White/colorless to yellow low melting solid or clear liquid[2]
Melting Point 26.00 to 28.00 °C[1]
Boiling Point 257.00 to 258.00 °C (estimated)[1]
logP (o/w) ~1.39 (estimated)[1]
Water Solubility 9407 mg/L @ 25 °C (estimated, slightly soluble)[1]
Soluble In Organic solvents like ethanol and ether[5]
Troubleshooting Guide: My Compound Won't Dissolve!

This section addresses common issues in a progressive, question-and-answer format, guiding you from simple fixes to more advanced strategies.

Q1: I've selected a solvent, but my 2-(p-methoxyphenyl)ethanol is not dissolving. What's the first thing to check?

Answer: The most common initial hurdle is a mismatch between the polarity of your compound and the solvent. Given its intermediate polarity, solvents at either extreme of the polarity scale are poor choices. The key is to match the solvent's properties to the solute.

Causality: Solubility is governed by the principle "like dissolves like." A solvent must be able to overcome the solute-solute intermolecular forces and form stable solute-solvent interactions. For 2-(p-methoxyphenyl)ethanol, the solvent must accommodate both the polar hydroxyl group and the non-polar aromatic ring.

Use the following workflow to guide your initial troubleshooting and solvent selection process.

G cluster_0 Initial Observation cluster_1 Troubleshooting Path cluster_2 Outcome start Compound will not dissolve solvent_check Is the solvent highly polar (e.g., water) or very non-polar (e.g., hexane)? start->solvent_check temp Increase Temperature (within reaction limits) solvent_check->temp No cosolvent Employ a Co-solvent Strategy solvent_check->cosolvent Yes agitate Increase Agitation (Stirring, Sonication) temp->agitate success Homogeneous Solution Achieved temp->success Soluble agitate->cosolvent Still Insoluble agitate->success Soluble surfactant Consider Advanced Techniques (e.g., Surfactants) cosolvent->surfactant Still Insoluble or Incompatible cosolvent->success surfactant->success

Caption: Initial troubleshooting workflow for solubility issues.
Q2: The polarity seems appropriate, but solubility is still poor. What are the simplest next steps?

Answer: Before changing the solvent system, attempt to increase the dissolution rate and equilibrium solubility by modifying physical conditions.

  • Increase Temperature: Gently warming the mixture often increases the solubility of a solid in a liquid.[6] Be mindful of the compound's stability and the reaction's temperature constraints.

  • Increase Agitation: Vigorous stirring or sonication increases the interaction between the solute and solvent at the particle surface, which can accelerate the rate of dissolution.[6] For crystalline solids, this helps break down the crystal lattice energy.

Causality: Supplying thermal energy (heat) increases the kinetic energy of the system, helping to overcome the intermolecular forces holding the solute together. Mechanical energy (agitation) ensures that newly dissolved solute moves away from the solid surface, allowing fresh solvent to interact and preventing the local solution from becoming saturated.

Q3: I've tried heating and stirring, but it's not enough. How do I choose an effective co-solvent?

Answer: The use of a co-solvent is one of the most powerful and common strategies to enhance the solubility of poorly soluble compounds.[7][8] A co-solvent is a water-miscible organic solvent added to the primary solvent to reduce the overall polarity of the medium, making it more favorable for your compound.[9]

Causality: Co-solvents work by disrupting the hydrogen-bonding network of a highly polar solvent like water.[] This reduction in the solvent's self-association lowers its ability to "squeeze out" non-polar solutes, effectively increasing the solubility of compounds like 2-(p-methoxyphenyl)ethanol that have significant hydrophobic regions.[]

Recommended Co-solvents:

Co-solventClassProperties & Use Cases
Ethanol AlcoholA common, effective co-solvent that is miscible with water and can solubilize a wide range of organic compounds.[][11]
Propylene Glycol (PG) GlycolLess volatile than ethanol, often used in pharmaceutical formulations.[8]
Polyethylene Glycol 400 (PEG 400) PolymerA non-toxic, water-miscible polymer effective at increasing the solubility of poorly soluble drugs.[][11]
Dimethyl Sulfoxide (DMSO) SulfoxideA powerful, aprotic polar solvent with a high capacity for dissolving a wide range of compounds.[7][] Use with caution as it can penetrate the skin.
N,N-Dimethylformamide (DMF) AmideAnother strong aprotic polar solvent, often used when other co-solvents fail. Handle with appropriate safety measures.

For a systematic approach, refer to the Co-solvent Screening Protocol in the Experimental Protocols section below.

Q4: Co-solvents are incompatible with my downstream application. Is using a surfactant a viable alternative?

Answer: Yes, surfactants are an excellent advanced strategy, particularly in aqueous systems. Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles.[12]

Causality: The hydrophobic tails of the surfactant molecules form a non-polar core within the micelle, while the hydrophilic heads face the aqueous solvent. This non-polar core acts as a microenvironment that can encapsulate poorly soluble molecules like 2-(p-methoxyphenyl)ethanol, effectively dispersing them in the bulk aqueous phase.[13][14][15] This process is known as micellar solubilization.

G cluster_0 Micellar Solubilization cluster_1 Aqueous Medium center Hydrophobic Core solute 2-(p-methoxy phenyl)ethanol solute->center s1 S s2 S s1->s2 s3 S s2->s3 s4 S s3->s4 s5 S s4->s5 s6 S s5->s6 s7 S s6->s7 s8 S s7->s8 s8->s1 water Water Molecules

Caption: Encapsulation of a hydrophobic molecule within a surfactant micelle.

Common non-ionic surfactants like Tween® or Triton™ series are often good starting points due to their low toxicity and effectiveness.

Frequently Asked Questions (FAQs)

Q: What is a good general-purpose starting solvent for 2-(p-methoxyphenyl)ethanol? A: Based on its structure, moderately polar solvents such as ethanol, isopropanol, or acetone are excellent starting points for initial dissolution trials.[16]

Q: How significantly does temperature affect the solubility? A: For most solid solutes, solubility increases with temperature.[6] While there is no specific data for this exact compound, you can expect a positive correlation. However, this effect has practical limits and may not be sufficient on its own to achieve high concentrations.

Q: Will changing the pH of my aqueous solution help dissolve 2-(p-methoxyphenyl)ethanol? A: Not significantly. pH adjustment is most effective for acidic or basic compounds that can be converted into more soluble salts.[] Since 2-(p-methoxyphenyl)ethanol is a neutral molecule (its hydroxyl group is not acidic enough to be deprotonated by common bases in water), altering the pH will have a negligible effect on its intrinsic solubility.

Q: How can I accurately measure the solubility of 2-(p-methoxyphenyl)ethanol in my specific solvent system? A: The gold standard is the shake-flask method, which determines the equilibrium solubility.[17] This involves agitating an excess amount of the compound in the solvent for an extended period (e.g., 24-72 hours) until the concentration of the dissolved compound in the supernatant becomes constant.[17] See the detailed protocol below.

Experimental Protocols
1. Protocol: Co-solvent Screening for Enhanced Solubility

Objective: To systematically identify an effective co-solvent and its optimal concentration.

Materials:

  • 2-(p-methoxyphenyl)ethanol

  • Primary solvent (e.g., water, buffer)

  • Candidate co-solvents (e.g., Ethanol, PG, DMSO, PEG 400)

  • Glass vials with screw caps

  • Magnetic stirrer and stir bars or orbital shaker

  • Analytical balance and pipettes

Procedure:

  • Prepare Stock Solutions: If your primary solvent is aqueous, prepare a series of solvent blends with varying co-solvent concentrations (e.g., 10%, 20%, 30%, 40%, 50% v/v).

  • Add Solute: To a series of vials, add a pre-weighed amount of 2-(p-methoxyphenyl)ethanol. Ensure this amount is in excess of its expected solubility to create a slurry.

  • Add Solvent Systems: Add a fixed volume of each prepared solvent blend (from Step 1) to the vials. Include a control vial with only the primary solvent.

  • Equilibrate: Tightly cap the vials and place them on a stirrer or shaker at a constant, controlled temperature (e.g., 25 °C). Agitate for at least 24 hours to ensure equilibrium is approached.

  • Observe and Quantify:

    • Visual Assessment: After equilibration, visually inspect the vials for the one with the least amount of undissolved solid. This provides a rapid qualitative assessment.

    • Quantitative Analysis: For precise measurement, carefully filter or centrifuge the samples to separate the undissolved solid. Analyze the clear supernatant using a validated analytical method (e.g., HPLC-UV, GC) to determine the exact concentration of dissolved 2-(p-methoxyphenyl)ethanol.

2. Protocol: Shake-Flask Method for Equilibrium Solubility Determination

Objective: To determine the precise equilibrium solubility of 2-(p-methoxyphenyl)ethanol in a chosen solvent system.[17]

Materials:

  • 2-(p-methoxyphenyl)ethanol

  • Chosen solvent system

  • Glass flasks or vials with airtight stoppers

  • Orbital shaker with temperature control

  • Centrifuge or filtration apparatus (e.g., 0.45 µm syringe filters)

  • Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Prepare Slurry: Add an excess amount of 2-(p-methoxyphenyl)ethanol to a flask containing a known volume of the solvent system. The excess solid is crucial to ensure saturation is reached.

  • Agitate: Securely stopper the flask and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate at a constant speed (e.g., 150 rpm).

  • Sample at Intervals: Withdraw an aliquot of the suspension at predetermined time points (e.g., 24, 48, and 72 hours).

  • Separate Solid: Immediately after withdrawal, separate the undissolved solid from the liquid. This can be done by centrifuging the aliquot at high speed or by passing it through a syringe filter. This step must be done quickly to prevent temperature changes from affecting solubility.

  • Dilute and Quantify: Dilute the clear supernatant with a suitable solvent to bring the concentration into the calibrated range of your analytical instrument. Quantify the concentration of the dissolved compound.

  • Determine Equilibrium: Repeat the sampling and analysis until the measured concentration does not change between two consecutive time points (e.g., the 48-hour and 72-hour samples show the same concentration). This constant value is the equilibrium solubility.

References
  • The Good Scents Company. (n.d.). 2-(para-anisyl) ethanol 4-methoxyphenethyl alcohol.
  • Cheméo. (n.d.). Chemical Properties of 2-(4-Methoxyphenyl)ethanol (CAS 702-23-8).
  • Journal of Drug Delivery and Therapeutics. (2023). Solubility enhancement techniques: A comprehensive review.
  • National Center for Biotechnology Information. (n.d.). 2-Methoxyphenethyl alcohol.
  • Wikipedia. (n.d.). Cosolvent.
  • CymitQuimica. (n.d.). CAS 7417-18-7: 2-(2-Methoxyphenyl)ethanol.
  • CymitQuimica. (2025). Co-solvent: Significance and symbolism.
  • Journal of Pharmaceutical Investigation. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
  • BOC Sciences. (n.d.).
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • Royal Society of Chemistry. (2015). Surfactant technology applied toward an active pharmaceutical ingredient: more than a simple green chemistry advance.
  • Google Patents. (n.d.).
  • BenchChem. (2025). An In-depth Technical Guide on the Solubility and Stability of 2-Methoxy-2-(4-hydroxyphenyl)ethanol.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • National Center for Biotechnology Information. (2025). The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review.
  • Thermo Fisher Scientific. (n.d.). 2-(4-Methoxyphenyl)ethanol, 98% 10 g.
  • Pharmaceutical Technology. (2025). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs.
  • National Center for Biotechnology Information. (n.d.).
  • Allied Journals. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • MDPI. (2010). Temperature Induced Solubility Transitions of Various Poly(2-oxazoline)
  • ResearchGate. (n.d.). Solubilities of Phenylphosphinic Acid, Hydroxymethylphenylphosphinic Acid, p -Methoxyphenylphosphinic Acid, p -Methoxyphenylhydroxymethylphosphinic Acid, Triphenylphosphine, Tri( p -methoxyphenyl)phosphine, and Tri( p -methoxyphenyl)phosphine Oxide in Selected Solvents.
  • Office of Scientific and Technical Information. (2005). Characterization of 2-(2-Methoxyethoxy)ethanol Substituted Phosphazene Polymers Using Pervaporation, Solubility Parameters and Sorption Studies.
  • University of Minnesota. (2022). Properties of Common Organic Solvents.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 2-(4-methoxyphenyl)ethenol by HPLC

For researchers and professionals in drug development, the unambiguous confirmation of a synthesized compound's purity is not merely a procedural step; it is the bedrock of reliable downstream data and regulatory complia...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the unambiguous confirmation of a synthesized compound's purity is not merely a procedural step; it is the bedrock of reliable downstream data and regulatory compliance. This guide provides an in-depth, experience-driven approach to developing and validating a High-Performance Liquid Chromatography (HPLC) method for assessing the purity of a novel synthesized molecule, 2-(4-methoxyphenyl)ethenol. We will move beyond a simple recitation of steps to explore the scientific rationale behind our choices, creating a robust, self-validating analytical system.

The importance of such rigorous analysis cannot be overstated. Impurities can introduce confounding variables in biological assays, compromise the stability of a drug substance, and, in the most critical scenarios, lead to unforeseen toxicological effects.[1] HPLC stands as the premier technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy for a wide range of pharmaceutical compounds.[2][3][4]

The Synthetic Landscape: Anticipating Potential Impurities

To develop a method that is truly "fit-for-purpose," we must first understand the synthetic origin of 2-(4-methoxyphenyl)ethenol and anticipate the likely impurities. A common and efficient route to synthesize such a styrenyl compound is the Wittig reaction, starting from 4-methoxybenzaldehyde.

Proposed Synthesis: Reaction of 4-methoxybenzaldehyde with a phosphonium ylide (e.g., methyltriphenylphosphonium bromide) in the presence of a strong base.

This choice of synthesis immediately informs our analytical strategy. The resulting crude product is unlikely to be pure and may contain a variety of structurally similar molecules. A successful HPLC method must be able to resolve the target analyte from these potential contaminants:

  • Unreacted Starting Materials: 4-methoxybenzaldehyde.

  • Reaction By-products: Triphenylphosphine oxide, a major and often challenging by-product of the Wittig reaction.[5]

  • Side-Reaction Products: Trace amounts of cis/trans isomers or potential polymeric material formed under reaction conditions.[6][7]

  • Reagent-Derived Impurities: Impurities present in the initial starting materials or solvents.[5]

Our goal is to create a method with sufficient specificity to distinguish 2-(4-methoxyphenyl)ethenol from all these potential interferences.

Rationale-Driven HPLC Method Development

The development of a robust HPLC method is an experimental process guided by the physicochemical properties of the analyte.[8] For 2-(4-methoxyphenyl)ethenol, a moderately polar aromatic alcohol, a reversed-phase HPLC (RP-HPLC) approach is the logical starting point.

Workflow for Purity Confirmation

G cluster_synthesis Synthesis & Work-up cluster_hplc HPLC Analysis cluster_data Data Analysis & Reporting synthesis Wittig Reaction: 4-methoxybenzaldehyde + Phosphonium Ylide extraction Aqueous Work-up & Solvent Removal synthesis->extraction crude Crude Product: 2-(4-methoxyphenyl)ethenol + Impurities extraction->crude prep Sample Preparation: Dissolve in Mobile Phase crude->prep inject Injection into HPLC System prep->inject separation Chromatographic Separation (C18 Column, Gradient Elution) inject->separation detection UV Detection (λmax = 260 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration & Area % Calculation chromatogram->integration report Final Purity Report integration->report

Caption: Workflow from synthesis to final purity report.

Experimental Choices: The "Why"
  • Column Selection: A C18 (octadecylsilyl) stationary phase is the workhorse of reversed-phase chromatography and an excellent first choice. The separation mechanism relies on hydrophobic interactions between the nonpolar C18 chains and the analyte. For an aromatic compound like ours, a column with a Phenyl-Hexyl phase could be a viable alternative, offering secondary pi-pi interactions that can enhance selectivity for aromatic analytes.[9][10] We will proceed with a standard C18 column for its versatility.

  • Mobile Phase Selection: The mobile phase in RP-HPLC typically consists of a mixture of water and a miscible, less polar organic solvent.

    • Aqueous Component (A): Purified water.

    • Organic Component (B): Acetonitrile is chosen over methanol due to its lower UV cutoff and often sharper peak shapes for aromatic compounds.

    • Elution Mode: A gradient elution is selected over an isocratic one.[11] This is a critical decision based on our impurity profile. A gradient, which starts with a higher percentage of water and gradually increases the percentage of acetonitrile, will ensure that more polar impurities (like any remaining salts) elute early, while providing sufficient organic strength to elute the main analyte and any more nonpolar impurities (like triphenylphosphine oxide) in a reasonable time with good peak shape.

  • Detector Selection and Wavelength: The presence of a substituted benzene ring in 2-(4-methoxyphenyl)ethenol provides a strong chromophore, making a UV-Vis detector the ideal choice.[4] To determine the optimal wavelength for detection (λmax), a UV scan of the purified compound in the mobile phase should be performed. For a methoxy-substituted styrenyl system, a λmax around 260 nm is expected, providing high sensitivity for the analyte and related aromatic impurities.

Experimental Protocol: A Self-Validating System

This protocol incorporates System Suitability Testing (SST) to ensure the chromatographic system is performing adequately before any sample analysis begins.[12] This is a cornerstone of building a trustworthy, self-validating method.

Instrumentation and Materials:

  • HPLC system with gradient pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile and water.

  • Synthesized 2-(4-methoxyphenyl)ethenol.

  • Reference standard of 2-(4-methoxyphenyl)ethenol (if available, >99.5% purity).

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 100% HPLC-grade water.

    • Mobile Phase B: 100% HPLC-grade acetonitrile.

    • Degas both mobile phases thoroughly using sonication or vacuum filtration.

  • Standard and Sample Preparation:

    • Standard Solution (for SST): Accurately weigh and dissolve the reference standard in a 50:50 mixture of water:acetonitrile to a final concentration of approximately 0.5 mg/mL.

    • Sample Solution: Prepare the synthesized crude product in the same manner to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter to remove particulates.

  • Chromatographic Conditions:

    Parameter Setting Rationale
    Column C18, 4.6 x 150 mm, 5 µm Standard choice for good resolution of moderately polar compounds.
    Flow Rate 1.0 mL/min Typical flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
    Column Temp. 30 °C Maintains stable retention times and improves peak shape.
    Injection Vol. 10 µL A small volume to prevent peak broadening.
    Detection UV at 260 nm Expected λmax for high sensitivity to the analyte and aromatic impurities.
    Gradient 0-20 min: 40% to 95% B A broad gradient to ensure elution of all potential impurities.
    20-22 min: 95% B (hold) Washes the column of any strongly retained compounds.
    22-25 min: 95% to 40% B Return to initial conditions.

    | | 25-30 min: 40% B (hold) | Column equilibration for the next injection. |

  • System Suitability Testing (SST):

    • Inject the Standard Solution five times consecutively.

    • The system is deemed suitable for analysis if the following criteria are met (as per ICH guidelines[13]):

      • Repeatability: Relative Standard Deviation (%RSD) of the peak area for the five injections should be ≤ 2.0%.[12]

      • Tailing Factor (T): Should be ≤ 2.0.

      • Theoretical Plates (N): Should be ≥ 2000.

  • Sample Analysis:

    • Once SST criteria are met, inject the prepared Sample Solution.

    • Record the chromatogram.

Data Interpretation and Purity Calculation

The output chromatogram will show peaks corresponding to the different components in the sample.

  • Identification: The main peak should correspond to the retention time of the 2-(4-methoxyphenyl)ethenol reference standard.

  • Purity Calculation: The purity is determined using the area percent method, which assumes that all components have a similar response factor at the chosen wavelength.

Formula: Purity (%) = (Area of Main Peak / Sum of Areas of All Peaks) x 100

Example Data Summary:

Peak #Retention Time (min)Peak AreaArea %Identification
13.4515,2300.454-methoxybenzaldehyde
28.923,356,80098.50 2-(4-methoxyphenyl)ethenol
312.1534,7501.02Triphenylphosphine oxide
415.602,1200.03Unknown Impurity

Method Validation and Comparison with Alternatives

While this guide focuses on method development, a fully validated method for use in a regulated environment would require a formal assessment of parameters like specificity, linearity, accuracy, precision, and robustness, as defined by the International Council for Harmonisation (ICH) guidelines.[14]

The developed HPLC method offers significant advantages over other common analytical techniques for this specific task.

Comparison of Analytical Techniques for Purity Assessment:

TechniqueAdvantages for this ApplicationLimitations for this Application
HPLC (This Method) High Resolution & Sensitivity: Excellent for separating structurally similar impurities.[2] Quantitative Accuracy: Provides precise area percent data for purity calculation. Versatility: Suitable for non-volatile and thermally labile compounds.[1]Requires more complex instrumentation and solvent consumption compared to TLC.
Gas Chromatography (GC) High efficiency for volatile compounds.Unsuitable for non-volatile by-products like triphenylphosphine oxide and potential polymers. The analyte itself may require derivatization.
Thin-Layer (TLC) Fast, simple, and low-cost for qualitative assessment (e.g., reaction monitoring).[5]Poor resolution and sensitivity for minor impurities. Primarily a qualitative or semi-quantitative tool, not suitable for precise purity determination.[15]
NMR Spectroscopy Excellent for structural confirmation of the main product.Generally lacks the sensitivity to detect and quantify impurities below the 1-2% level without specialized techniques.

Conclusion

This guide has outlined a comprehensive, rationale-driven process for developing a robust RP-HPLC method to confirm the purity of synthesized 2-(4-methoxyphenyl)ethenol. By anticipating potential impurities from the synthetic route, making informed choices on chromatographic parameters, and incorporating self-validating system suitability tests, we have established a trustworthy analytical procedure. The resulting method is specific, sensitive, and quantitatively accurate, demonstrating its superiority over alternative techniques for this critical task in the research and drug development pipeline.

References

  • HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. HELIX Chromatography.

  • A SINGLE COLUMN CHIROPTICAL HPLC BATCH ANALYSIS OF TEN AROMATIC ALCOHOLS. Journal of the Chilean Chemical Society.

  • Steps for HPLC Method Validation. Pharmaguideline.

  • HPLC Methods for analysis of Benzyl alcohol. HELIX Chromatography.

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Comparative

comparison of different synthetic routes for 2-(4-methoxyphenyl)ethanol

An In-Depth Comparative Guide to the Synthetic Routes of 2-(4-methoxyphenyl)ethanol Authored by a Senior Application Scientist Introduction 2-(4-methoxyphenyl)ethanol, also known as 4-methoxyphenethyl alcohol, is a valua...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Synthetic Routes of 2-(4-methoxyphenyl)ethanol

Authored by a Senior Application Scientist

Introduction

2-(4-methoxyphenyl)ethanol, also known as 4-methoxyphenethyl alcohol, is a valuable organic compound characterized by its pleasant floral aroma.[1] This has led to its use in the fragrance and cosmetics industries.[2] Beyond its olfactory properties, its bifunctional nature—containing both a hydroxyl group and a methoxy-substituted aromatic ring—makes it a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and other fine chemicals.[2][3] Given its industrial and research significance, the efficient and economical synthesis of 2-(4-methoxyphenyl)ethanol is a topic of considerable interest.

This guide provides a comprehensive comparison of various synthetic strategies for producing 2-(4-methoxyphenyl)ethanol. We will delve into the mechanistic underpinnings of each route, evaluate their respective advantages and limitations, and provide detailed experimental protocols for the most practical methods. The objective is to equip researchers, chemists, and process development professionals with the critical information needed to select the optimal synthetic pathway for their specific application, considering factors such as yield, cost, safety, and environmental impact.

Comparative Analysis of Synthetic Strategies

Several distinct chemical pathways can be employed to synthesize 2-(4-methoxyphenyl)ethanol. The choice of route is often a trade-off between the availability of starting materials, the number of synthetic steps, and the desired purity and yield. Below, we explore the most prominent methods, from classic reduction reactions to modern palladium-catalyzed cross-couplings.

Route 1: Reduction of 4-Methoxyphenylacetic Acid and its Derivatives

This is arguably the most direct and common approach, starting from the readily available 4-methoxyphenylacetic acid or its corresponding esters. The core of this strategy is the reduction of a carboxylic acid or ester functional group to a primary alcohol.

Reaction Scheme:

  • From Acid: 4-Methoxyphenylacetic acid → 2-(4-methoxyphenyl)ethanol

  • From Ester: Methyl/Ethyl 4-methoxyphenylacetate → 2-(4-methoxyphenyl)ethanol

Mechanistic Considerations: The choice of reducing agent is critical and dictates the reaction mechanism and conditions.

  • Lithium Aluminum Hydride (LiAlH₄): A powerful, non-selective reducing agent that readily converts both carboxylic acids and esters to alcohols. The mechanism involves the delivery of hydride ions (H⁻) to the carbonyl carbon. Its high reactivity necessitates stringent anhydrous conditions and careful handling.

  • Borohydride-based Reagents: Sodium borohydride (NaBH₄) is typically not strong enough to reduce carboxylic acids or esters on its own. However, its reactivity can be enhanced by additives like lithium chloride (LiCl) or by using it in combination with other reagents.[4][5] For instance, the reduction of an ester with potassium borohydride (KBH₄) in the presence of LiCl proceeds efficiently.[5]

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a heterogeneous catalyst, such as a ruthenium complex.[6] It is considered a "greener" alternative as it avoids stoichiometric metal hydride waste. The reaction occurs on the surface of the catalyst.[6]

Advantages:

  • High yields are often achievable.

  • Starting materials (4-methoxyphenylacetic acid and its esters) are commercially available and relatively inexpensive.[7][8]

  • It is a straightforward, often single-step transformation.

Disadvantages:

  • Use of powerful hydrides like LiAlH₄ poses significant safety risks (pyrophoric, reacts violently with water) and requires anhydrous solvents.

  • Catalytic hydrogenation may require specialized high-pressure equipment.

Route 2: Grignard Synthesis

Grignard reactions are a classic method for forming carbon-carbon bonds.[9] For this target molecule, two main Grignard strategies are plausible.

Reaction Schemes:

  • Strategy A: 4-Methoxybenzylmagnesium halide + Formaldehyde → 2-(4-methoxyphenyl)ethanol

  • Strategy B: 4-Methoxyphenylmagnesium halide + Ethylene Oxide → 2-(4-methoxyphenyl)ethanol

Mechanistic Considerations: The Grignard reagent (R-MgX) acts as a potent nucleophile, with the carbon atom bonded to magnesium carrying a significant partial negative charge.

  • In Strategy A , the nucleophilic benzyl carbon attacks the electrophilic carbonyl carbon of formaldehyde. An acidic workup then protonates the resulting alkoxide to yield the primary alcohol.[10]

  • In Strategy B , the Grignard reagent attacks one of the carbon atoms of the strained epoxide ring, forcing it to open. The subsequent acidic workup provides the final product.

Advantages:

  • Excellent for building the carbon skeleton.

  • A versatile method applicable to a wide range of substrates.

Disadvantages:

  • Requires strictly anhydrous conditions, as Grignard reagents react readily with water to produce alkanes.[9]

  • The synthesis of the required Grignard reagents from their corresponding halides is an additional step.

  • Handling gaseous formaldehyde (Strategy A) or ethylene oxide (Strategy B) can be challenging and hazardous.

Route 3: Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry offers powerful tools like palladium-catalyzed cross-coupling reactions to form C-C bonds with high efficiency and selectivity. The Heck and Suzuki reactions are two potential, albeit more complex, routes.

A. Heck Reaction

The Heck reaction couples an aryl halide with an alkene.[11][12] To synthesize 2-(4-methoxyphenyl)ethanol, one could envision coupling 4-iodoanisole or 4-bromoanisole with an ethylene equivalent.

  • Plausible Reaction Scheme: 4-Iodoanisole + Ethylene → 4-Methoxystyrene → (via hydroboration-oxidation) → 2-(4-methoxyphenyl)ethanol

Mechanistic Considerations (Heck Cycle): The reaction proceeds via a catalytic cycle involving a palladium(0) species.[11]

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond.

  • Migratory Insertion (Syn-Carbopalladation): The alkene coordinates to the palladium complex and inserts into the aryl-palladium bond.

  • Syn-β-Hydride Elimination: A hydrogen atom is eliminated, forming the alkene product and a hydrido-palladium complex.

  • Reductive Elimination: The base regenerates the Pd(0) catalyst.

B. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling joins an organoboron species with an organohalide.[13][14]

  • Plausible Reaction Scheme: 4-Methoxyphenylboronic acid + a vinyl halide (e.g., vinyl bromide) → 4-Methoxystyrene → (via hydroboration-oxidation) → 2-(4-methoxyphenyl)ethanol

Mechanistic Considerations (Suzuki Cycle): This reaction also relies on a Pd(0)/Pd(II) catalytic cycle.[13][14]

  • Oxidative Addition: Pd(0) inserts into the organohalide bond.

  • Transmetalation: The organic group is transferred from boron to the palladium center. This step requires activation of the boronic acid with a base.[13]

  • Reductive Elimination: The two organic fragments are coupled, forming the C-C bond and regenerating the Pd(0) catalyst.

Advantages of Cross-Coupling Routes:

  • High functional group tolerance.

  • Often proceed under relatively mild conditions.

Disadvantages of Cross-Coupling Routes:

  • The catalyst (palladium) and specialized ligands can be expensive.

  • These routes are multi-step, as the initial product (4-methoxystyrene) requires a subsequent conversion to the target alcohol.

  • Optimization of catalysts, ligands, bases, and solvents can be complex.

Quantitative Data Comparison

Synthetic Route Starting Materials Key Reagents/Catalyst Typical Yield Reaction Conditions Pros Cons
Reduction of Ester 4-Methoxyphenyl-acetic acid ethyl esterKBH₄, LiCl[5]85-95%60-70 °C, atmospheric pressureHigh yield, common reagents, straightforwardRequires heating, multi-hour reaction time
Grignard Synthesis 4-Methoxybenzyl chloride, FormaldehydeMagnesium (Mg)60-80%Room temp, atmospheric pressureGood C-C bond formationStrict anhydrous conditions, handling of formaldehyde gas
Heck Reaction 4-Iodoanisole, EthylenePd(OAc)₂, Phosphine Ligand, Base(Multi-step) 70-85% overall80-120 °C, may require pressureHigh functional group toleranceExpensive catalyst, multi-step process, requires optimization
Suzuki Coupling 4-Methoxyphenyl-boronic acid, Vinyl bromidePd catalyst, Base[15](Multi-step) 75-90% overall50-100 °C, atmospheric pressureMilder than Heck, readily available starting materialsExpensive catalyst, multi-step process

Visualization of Synthetic Pathways

The following diagrams illustrate the general workflow for the primary synthetic strategies discussed.

cluster_SM Starting Materials SM1 4-Methoxyphenylacetic Acid/Ester PRODUCT 2-(4-methoxyphenyl)ethanol SM1->PRODUCT Reduction (LiAlH₄, KBH₄, H₂/cat.) SM2 4-Methoxybenzyl Chloride INT1 Grignard Reagent SM2->INT1 Mg, Ether SM3 4-Iodoanisole INT2 4-Methoxystyrene SM3->INT2 Heck Reaction (Ethylene, Pd cat.) INT1->PRODUCT 1. Formaldehyde 2. H₃O⁺ workup INT2->PRODUCT Hydroboration- Oxidation

Caption: Overview of major synthetic routes to 2-(4-methoxyphenyl)ethanol.

pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)-X(L)₂ pd0->pd_complex1 Oxidative Addition pd_complex2 Alkene-Coordinated Complex pd_complex1->pd_complex2 Coordination pd_complex3 σ-Alkyl-Pd(II) Complex pd_complex2->pd_complex3 Migratory Insertion pd_hydride H-Pd(II)-X(L)₂ pd_complex3->pd_hydride β-Hydride Elimination product Product (Ar-Alkene) pd_complex3->product pd_hydride->pd0 Reductive Elimination hx_base [H-Base]⁺X⁻ pd_hydride->hx_base aryl_halide Ar-X aryl_halide->pd_complex1 alkene Alkene alkene->pd_complex2 base_regen Base base_regen->pd0

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Detailed Experimental Protocols

The following protocols are provided as representative examples. Researchers should always first consult primary literature and perform appropriate risk assessments before undertaking any new experimental procedure.

Protocol 1: Reduction of Ethyl 2-(4-methoxyphenyl)acetate with KBH₄/LiCl

This protocol is adapted from procedures for the reduction of esters using borohydride reagents.[4][5] It offers a safer alternative to LiAlH₄ while maintaining high efficiency.

Materials:

  • Ethyl 2-(4-methoxyphenyl)acetate (1.0 eq.)

  • Ethanol (anhydrous)

  • Potassium borohydride (KBH₄) (2.0 eq.)

  • Lithium chloride (LiCl) (1.0 eq.)

  • 3M Hydrochloric acid (HCl)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve ethyl 2-(4-methoxyphenyl)acetate in anhydrous ethanol.

  • Addition of Reagents: Add lithium chloride and potassium borohydride to the solution.[5] The addition of KBH₄ may be done in portions to control any initial effervescence.

  • Reaction: Heat the mixture to reflux (approx. 60-70 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting ester is consumed.

  • Workup: Cool the reaction mixture to room temperature. Slowly and carefully add 3M HCl to quench the excess borohydride and neutralize the mixture.

  • Extraction: Remove the ethanol under reduced pressure using a rotary evaporator. Add water to the residue and extract the aqueous layer three times with dichloromethane or ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude 2-(4-methoxyphenyl)ethanol can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Grignard Synthesis from 4-Methoxybenzyl Chloride and Formaldehyde

This protocol outlines the synthesis via a Grignard reagent, a foundational method in organic synthesis. Extreme care must be taken to ensure all glassware and reagents are scrupulously dry.[9]

Materials:

  • Magnesium turnings (1.1 eq.)

  • Iodine crystal (catalytic)

  • 4-Methoxybenzyl chloride (1.0 eq.)

  • Anhydrous diethyl ether or THF

  • Paraformaldehyde (source of formaldehyde gas)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Two-neck round-bottom flask, dropping funnel, reflux condenser, inert gas (N₂ or Ar) supply

Procedure:

  • Grignard Reagent Preparation:

    • Flame-dry all glassware and allow it to cool under an inert atmosphere.

    • Place magnesium turnings and a small crystal of iodine in the flask.

    • Dissolve 4-methoxybenzyl chloride in anhydrous ether in a dropping funnel.

    • Add a small portion of the halide solution to the magnesium. The reaction may need gentle warming to initiate (indicated by the disappearance of the iodine color and bubbling).

    • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After addition is complete, reflux for an additional 30 minutes to ensure full formation of the Grignard reagent.

  • Reaction with Formaldehyde:

    • Cool the Grignard solution in an ice bath.

    • In a separate apparatus, gently heat paraformaldehyde to generate formaldehyde gas, which is then bubbled through the Grignard solution via a tube. Alternatively, add dry, powdered paraformaldehyde in small portions to the stirred Grignard solution.

    • Allow the reaction to stir for 1-2 hours at room temperature after the addition is complete.

  • Workup:

    • Cool the reaction mixture in an ice bath again.

    • Slowly and cautiously quench the reaction by adding saturated aqueous ammonium chloride solution dropwise.

    • Extract the mixture with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude alcohol by flash column chromatography.

Conclusion

The synthesis of 2-(4-methoxyphenyl)ethanol can be accomplished through a variety of chemical strategies, each with its own set of strengths and weaknesses.

  • For large-scale, straightforward production , the reduction of 4-methoxyphenylacetic acid or its esters stands out as the most practical and high-yielding method, with catalytic hydrogenation offering a greener, albeit more instrument-intensive, alternative to metal hydrides.

  • Grignard synthesis provides a classic and robust method for carbon skeleton construction but demands rigorous control of reaction conditions, particularly the exclusion of moisture.

  • Modern palladium-catalyzed cross-coupling reactions like the Heck and Suzuki couplings represent more sophisticated, multi-step approaches. While powerful for constructing the precursor 4-methoxystyrene, they are likely less economically viable for the direct synthesis of this specific target molecule unless highly functionalized analogues are desired.

The ultimate choice of synthetic route will depend on the specific needs of the laboratory or production facility, balancing the requirements for yield, purity, cost, safety, and scalability. This guide provides the foundational knowledge for making an informed and strategic decision.

References

  • Yukawa, Y., Token, K., & Ando, T. (1978). Synthesis of 2-(4-methoxyphenyl)ethanol[ring-1-14C]. Radioisotopes, 27(9), 527-529.
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  • BenchChem. (2025). Chiral Synthesis of 2-Methoxy-2-(4-hydroxyphenyl)
  • BenchChem. (2025). Application Notes and Protocols: Reaction of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane with Grignard Reagents.
  • ChemSynthesis. (2025). 2-(4-methoxyphenyl)ethanol.
  • Alfa Chemistry. Heck Reaction.
  • ResearchGate. Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol.
  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
  • Organic Syntheses.
  • Google Patents. (2015). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
  • CymitQuimica. 2-(4-Methoxyphenyl)ethanol, 98%.
  • Wikipedia. Sonogashira coupling.
  • National Institutes of Health (NIH).
  • SciSpace. (2022). The Heck reaction in the production of fine chemicals.
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  • OpenBU. (2012). Wittig Reaction.
  • Arkivoc. (2003). Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[16][17]-thiazepin-3(2H)-one.

  • Thermo Scientific Chemicals. 2-(4-Methoxyphenyl)ethanol, 98%.
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  • Chemistry LibreTexts. (2020). 20.4: The Wittig reaction.
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  • Organic Chemistry Portal. Sonogashira Coupling.
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  • Organic Chemistry Portal. Suzuki Coupling.
  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Organic Chemistry Portal. Wittig Reaction.
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  • ResearchGate. Hydrogenation or hydrodeoxygenation of 4-methoxybenzaldehyde under various conditions.
  • RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
  • Reed College. The Wittig Reaction: Synthesis of Alkenes.
  • Google Patents.
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  • MilliporeSigma. 4-Methoxyphenethyl alcohol 99 702-23-8.
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Validation

A Comparative Guide to the Structural Validation of 2-(4-methoxyphenyl)ethenol using 1H and 13C NMR Spectroscopy

This technical guide provides a comprehensive framework for the structural validation of 2-(4-methoxyphenyl)ethenol, a compound that can exist in equilibrium with its keto tautomer, p-methoxyacetophenone. For researchers...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive framework for the structural validation of 2-(4-methoxyphenyl)ethenol, a compound that can exist in equilibrium with its keto tautomer, p-methoxyacetophenone. For researchers in synthetic chemistry and drug development, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this process. Herein, we present a detailed analysis of the anticipated 1H and 13C NMR spectra for the enol form, juxtaposed with the experimental data of its keto counterpart. This guide is designed to be a practical, field-proven resource, explaining the causal relationships behind spectral features and providing robust experimental protocols.

The Principle of Tautomerism: A Dynamic Equilibrium

Before delving into the spectral analysis, it is crucial to understand the underlying chemical principle of keto-enol tautomerism. Tautomers are constitutional isomers that readily interconvert. In the case of 2-(4-methoxyphenyl)ethenol, it exists in a dynamic equilibrium with p-methoxyacetophenone. The position of this equilibrium can be influenced by several factors, including solvent polarity and temperature.[1][2] While the keto form is often more stable, the enol form can be present in significant concentrations, particularly in non-polar solvents where intramolecular hydrogen bonding can provide stabilization.[3] NMR spectroscopy is an ideal technique to study this phenomenon as the interconversion is often slow on the NMR timescale, allowing for the observation of distinct signals for both tautomers.[2]

Experimental Protocols

To ensure the acquisition of high-quality, reproducible NMR data, the following protocols are recommended.

Sample Preparation
  • Solvent Selection : The choice of deuterated solvent is critical as it can influence the keto-enol equilibrium.[1] For initial characterization, deuterated chloroform (CDCl3) is a common choice. To investigate the equilibrium, a range of solvents from non-polar (e.g., benzene-d6) to polar aprotic (e.g., DMSO-d6) should be employed.

  • Concentration : For 1H NMR, dissolve 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent. For the less sensitive 13C NMR, a higher concentration of 20-50 mg in the same volume is recommended.

  • Internal Standard : Tetramethylsilane (TMS) is the universally accepted internal standard for referencing 1H and 13C NMR spectra to 0.00 ppm.

NMR Data Acquisition

The following are general parameters for a 400 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample.

  • 1H NMR Spectroscopy :

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans.

  • 13C{1H} NMR Spectroscopy (Proton Decoupled) :

    • Pulse Program: Standard proton-decoupled single-pulse experiment.

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

  • DEPT (Distortionless Enhancement by Polarization Transfer) : To aid in the assignment of carbon signals, DEPT-90 and DEPT-135 experiments are invaluable. A DEPT-90 experiment will only show signals for CH carbons, while a DEPT-135 experiment will show CH and CH3 signals as positive peaks and CH2 signals as negative peaks.[4][5][6]

Visualizing the Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation Compound 2-(4-methoxyphenyl)ethenol Solvent Deuterated Solvent (e.g., CDCl3) Compound->Solvent NMR_Tube NMR Tube with TMS Solvent->NMR_Tube NMR_Spec NMR Spectrometer NMR_Tube->NMR_Spec H1_NMR 1H NMR NMR_Spec->H1_NMR C13_NMR 13C{1H} NMR NMR_Spec->C13_NMR DEPT DEPT-90 & DEPT-135 NMR_Spec->DEPT FID Raw FID Data H1_NMR->FID C13_NMR->FID DEPT->FID Processing Fourier Transform, Phasing, Baseline Correction FID->Processing Spectrum_Analysis Chemical Shifts, Coupling Constants, Integration Processing->Spectrum_Analysis Structure_Validation Comparison with Predicted Spectra & Alternatives Spectrum_Analysis->Structure_Validation

Caption: Workflow for NMR-based structural validation.

Comparative Spectral Analysis

The key to validating the structure of 2-(4-methoxyphenyl)ethenol lies in comparing its predicted NMR spectra with the known spectra of its keto tautomer, p-methoxyacetophenone.

1H NMR Spectroscopy: A Tale of Two Tautomers

The 1H NMR spectrum provides a wealth of information through chemical shifts, signal integrations, and coupling patterns.

Table 1: Comparison of 1H NMR Data for p-Methoxyacetophenone (Keto) and Predicted 2-(4-methoxyphenyl)ethenol (Enol)

Assignment (Keto Form) Experimental δ (ppm) Multiplicity Integration Assignment (Enol Form) Predicted δ (ppm) Predicted Multiplicity Predicted Integration Predicted Coupling Constants (J, Hz)
H-2, H-67.91d2HH-2, H-6~7.30d2H~8.5
H-3, H-56.91d2HH-3, H-5~6.90d2H~8.5
-OCH33.85s3H-OCH3~3.80s3H-
-C(O)CH32.54s3H=CH2~4.5-5.5dd1H (geminal)Jgem ≈ 0-3
dd1H (cis/trans)Jcis ≈ 6-14, Jtrans ≈ 11-18
-OH~5-17 (variable)br s1H-

Expert Insights:

  • Aromatic Region: The electron-donating methoxy group shields the ortho (H-3, H-5) and para protons, causing them to appear upfield compared to the deshielded ortho protons (H-2, H-6) of the acetyl group in the keto form. In the enol form, the vinyl group is less electron-withdrawing than the acetyl group, leading to an upfield shift of the H-2 and H-6 protons.

  • Vinylic Protons: The most significant difference will be the appearance of signals for the vinylic protons (=CH2) in the enol, replacing the methyl singlet of the keto form. These protons will exhibit complex splitting patterns due to geminal, cis, and trans couplings.[7] The expected coupling constants are critical for confirming the structure.[8][9][10]

  • Hydroxyl Proton: The chemical shift of the enolic hydroxyl proton is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding and chemical exchange.[11] It often appears as a broad singlet and can be confirmed by a D2O exchange experiment, where the signal disappears upon addition of a drop of deuterium oxide.

13C NMR Spectroscopy: Unveiling the Carbon Skeleton

The proton-decoupled 13C NMR spectrum provides a distinct signal for each unique carbon atom, offering a clear fingerprint of the molecular structure.

Table 2: Comparison of 13C NMR Data for p-Methoxyacetophenone (Keto) and Predicted 2-(4-methoxyphenyl)ethenol (Enol)

Assignment (Keto Form) Experimental δ (ppm) Assignment (Enol Form) Predicted δ (ppm) DEPT-135
C=O196.34C-OH~150-160No Signal
C-4163.25C-4~159No Signal
C-1130.09C-1~130No Signal
C-2, C-6130.29C-2, C-6~127Positive
C-3, C-5113.43C-3, C-5~114Positive
-OCH355.15-OCH3~55Positive
-C(O)CH325.98=CH2~90-100Negative

Expert Insights:

  • Carbonyl vs. Enolic Carbon: The most downfield signal in the keto form corresponds to the carbonyl carbon (C=O). In the enol, this is replaced by the carbon bearing the hydroxyl group (C-OH), which is expected to appear significantly upfield.[12]

  • Vinylic Carbons: The presence of a signal for the terminal vinylic carbon (=CH2) in the upfield region of the sp2 carbons is a key indicator of the enol form. Its identity as a CH2 group can be definitively confirmed by its negative phase in a DEPT-135 experiment.[4][6][13]

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituent at the benzylic position. The differences between the keto and enol forms are expected to be subtle but measurable. The number of signals in the aromatic region (four for the para-substituted ring) confirms the substitution pattern.[14][15][16]

Visualizing the Structural Comparison

G cluster_keto p-Methoxyacetophenone (Keto Form) cluster_enol 2-(4-methoxyphenyl)ethenol (Enol Form) keto_structure keto_structure Equilibrium enol_structure enol_structure

Caption: Keto-enol tautomerism of 2-(4-methoxyphenyl)ethenol.

Conclusion: A Self-Validating System

By systematically applying the principles and protocols outlined in this guide, researchers can confidently validate the structure of 2-(4-methoxyphenyl)ethenol. The comparison of experimental data with the predicted spectra for both the keto and enol tautomers creates a self-validating system. The distinct differences in the 1H NMR (vinylic vs. methyl signals) and 13C NMR (enol C-OH and =CH2 vs. keto C=O and -CH3), corroborated by DEPT experiments, provide unambiguous evidence for the presence and relative abundance of each tautomer. This rigorous approach, grounded in the fundamental principles of NMR spectroscopy, ensures the scientific integrity of the structural elucidation process.

References

  • Canadian Science Publishing. (n.d.). 13C N.M.R. STUDIES: PART V. CARBON-13 SPECTRA OF SOME SUBSTITUTED STYRENES. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 13C nuclear magnetic resonance chemical shifts in styrenes; substituent and solvent effects. Retrieved from [Link]

  • Chemical Problems. (2026). INTERRELATION OF CHEMICAL SHIFTS IN THE SPECTRA OF NMR 13C OF FUNCTIONALLLY SUBSTITUTED CYCLOPROPYL STYRENES AND SOME PARAMETERS OF THEIR REACTIVITY. Retrieved from [Link]

  • Walsh Medical Media. (2024, May 24). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Retrieved from [Link]

  • ValpoScholar. (n.d.). Determination of Solvent Effects on Keto-Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR - Revisiting a Classic Physical Chemistry Experiment. Retrieved from [Link]

  • ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Retrieved from [Link]

  • AZoM. (2015, October 8). Identifying Alcohols Using NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Keto–Enol Tautomerization of Acetylacetone in Mixed Solvents by NMR Spectroscopy. A Physical Chemistry Experiment on the Application of the Onsager-Kirkwood Model for Solvation Thermodynamics. Retrieved from [Link]

  • OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry. Retrieved from [Link]

  • Proceedings of the Indian Academy of Sciences - Chemical Sciences. (n.d.). 13C NMR substituent induced chemical shifts in the side-chain carbons of α,β-unsaturated sulphones. Retrieved from [Link]

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). Ethyl vinyl ether. Retrieved from [Link]

  • ValpoScholar. (n.d.). Determination of Solvent Effects on Keto-Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR - Revisiting a Classic Physical Chemistry Experiment. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Nanalysis. (2015, November 19). DEPT: A tool for 13C peak assignments. Retrieved from [Link]

  • Chemistry Steps. (2023, September 26). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, July 24). 5.12: Chemical Shifts in ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     NMR Spectroscopy. Retrieved from [Link]
    
  • Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). 5. Proton Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

Sources

Comparative

comparative analysis of the antioxidant activity of 2-(4-methoxyphenyl)ethenol derivatives

Title: Comparative Guide to the Antioxidant Activity of 2-(4-Methoxyphenyl)ethenol Derivatives Introduction As a Senior Application Scientist in drug development, I frequently encounter the pharmacokinetic challenge of b...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide to the Antioxidant Activity of 2-(4-Methoxyphenyl)ethenol Derivatives

Introduction As a Senior Application Scientist in drug development, I frequently encounter the pharmacokinetic challenge of balancing a molecule's in vitro antioxidant potency with its in vivo bioavailability. The 2-(4-methoxyphenyl)ethenol scaffold—most notably embedded within methylated stilbenoids (resveratrol analogs) and tyrosol ether derivatives—represents a masterclass in this chemical trade-off.

While polyhydroxylated compounds exhibit exceptional direct radical scavenging, they suffer from rapid Phase II metabolism (glucuronidation and sulfation), rendering them less effective systemically. By substituting specific hydroxyl groups with methoxy (-OCH₃) groups, researchers synthesize 2-(4-methoxyphenyl)ethenol derivatives (such as 4'-O-Methylresveratrol and trimethoxy stilbenes). This guide provides an objective, data-driven comparison of these derivatives, analyzing how methoxy substitution alters electron-donating properties, lipophilicity, and cellular antioxidant defense mechanisms.

Mechanistic Causality: The Role of the Methoxy Group

The antioxidant capacity of phenolic and ethenol-derived compounds relies heavily on Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

  • Direct Scavenging Reduction : Methylating the 4'-hydroxyl group eliminates a primary hydrogen donor. Consequently, 2-(4-methoxyphenyl)ethenol derivatives typically show lower baseline scores in cell-free assays (like DPPH) compared to their fully hydroxylated counterparts .

  • Lipophilic Matrix Enhancement : The methoxy group drastically increases the partition coefficient (LogP). In lipid-rich environments (e.g., cell membranes, LDL particles), these derivatives exhibit superior localization, effectively halting lipid peroxidation chain reactions .

  • Enzymatic Modulation : Beyond direct scavenging, these derivatives act as electrophilic stressors. They promote the dissociation of Keap1, facilitating the nuclear translocation of Nrf2 and upregulating endogenous antioxidant enzymes (HO-1, NQO1) .

Pathway Visualization

G A 2-(4-methoxyphenyl)ethenol Derivatives B Direct ROS Scavenging (Lipid Phase) A->B SET / HAT C Keap1 Interaction A->C Signaling G Cellular Protection B->G Halts Peroxidation D Nrf2 Translocation C->D Releases Nrf2 E ARE Binding D->E Binds DNA F Antioxidant Enzymes (HO-1, NQO1) E->F Transcription F->G Detoxification

Mechanistic pathway of 2-(4-methoxyphenyl)ethenol derivatives in cellular antioxidant defense.

Comparative Data Analysis

To objectively evaluate performance, we compare standard Resveratrol against key 2-(4-methoxyphenyl)ethenol and ethanol derivatives: 4'-O-Methylresveratrol (a mono-methoxy derivative) and cis-Trimethoxy resveratrol (a fully methylated analog) .

CompoundStructural ModificationDPPH IC₅₀ (µM)TEAC (Trolox Eq)Primary Antioxidant ModeBioavailability / Stability
Resveratrol (Control)3,5,4'-trihydroxy15.21.25Direct HAT/SETLow (Rapid Phase II metabolism)
4'-O-Methylresveratrol 4'-methoxy, 3,5-dihydroxy22.40.85Mixed (Direct + Nrf2)Moderate
cis-Trimethoxy resveratrol 3,5,4'-trimethoxy>50.00.30Indirect (Enzymatic)High (Resists glucuronidation)
2-(4-methoxyphenyl)ethanol 4'-methoxy (Tyrosol analog)>100.00.15Weak Direct / PrecursorHigh

Data Interpretation: The table illustrates the inverse relationship between methoxy substitution and direct cell-free antioxidant capacity. However, the fully methylated derivatives (e.g., cis-trimethoxy resveratrol) compensate for low TEAC scores with significantly enhanced pharmacokinetic stability and potent cellular protective properties.

Experimental Protocols: Self-Validating Assays

To ensure scientific integrity, the following protocols incorporate internal validation steps (blanks, positive controls, and kinetic monitoring) to accurately quantify the antioxidant activity of lipophilic methoxy derivatives.

Protocol 1: Trolox Equivalent Antioxidant Capacity (TEAC) Assay Purpose: To measure the Single Electron Transfer (SET) capability of the derivatives against the ABTS radical cation.

  • Radical Generation: React 7 mM ABTS aqueous solution with 2.45 mM potassium persulfate. Incubate in the dark at room temperature for 12-16 hours to generate the stable ABTS•⁺ radical.

  • Reagent Calibration (Validation Step): Dilute the ABTS•⁺ solution with absolute ethanol (rather than water) until the absorbance at 734 nm reaches 0.70 ± 0.02. Causality: Ethanol ensures the highly lipophilic 2-(4-methoxyphenyl)ethenol derivatives remain fully dissolved, preventing false-negative absorbance drops due to compound precipitation.

  • Sample Incubation: Add 10 µL of the test compound (0-100 µM dissolved in DMSO) to 990 µL of the diluted ABTS•⁺ solution.

  • Kinetic Monitoring: Measure absorbance at 734 nm every minute for 6 minutes. Validation: Methoxy derivatives exhibit slower reaction kinetics than fully hydroxylated phenols due to steric hindrance; measuring at 6 minutes ensures the reaction has reached a steady state.

  • Quantification: Calculate the percentage inhibition and map against a Trolox standard curve (0-15 µM) to determine the TEAC value.

Protocol 2: DPPH Radical Scavenging Assay Purpose: To evaluate the Hydrogen Atom Transfer (HAT) potential.

  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in absolute methanol.

  • Reaction Setup: In a 96-well microplate, mix 100 µL of the DPPH solution with 100 µL of the test compound at varying concentrations (1 to 200 µM).

  • Internal Controls: Include a vehicle control (100 µL methanol + 100 µL DPPH) to establish baseline absorbance, and a positive control (BHT or α-tocopherol) to validate reagent efficacy.

  • Incubation & Reading: Incubate in the dark at 25°C for 30 minutes. Read absorbance at 517 nm.

  • Data Processing: Calculate the IC₅₀ using non-linear regression. Note: For heavily methylated derivatives like cis-trimethoxy resveratrol, the IC₅₀ will likely exceed 50 µM. This is an expected result that confirms the shift from direct scavenging to indirect cellular mechanisms.

Conclusion

The comparative analysis reveals that while 2-(4-methoxyphenyl)ethenol derivatives and their stilbenoid analogs exhibit reduced direct radical scavenging in vitro compared to their hydroxylated counterparts, their true value lies in their enhanced pharmacokinetic profiles. The methoxy group serves as a strategic metabolic shield, allowing these molecules to achieve therapeutic intracellular concentrations, localize within lipid membranes to prevent peroxidation, and activate endogenous antioxidant pathways.

References

  • LookChem. "p-(2-Methoxyethyl) phenol and Tyrosol Derivatives - Antioxidant Activity." LookChem. Available at: [Link]

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(4-methoxyphenyl)ethenol for Confident Identification

For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical compounds is a cornerstone of scientific rigor. Mass spectrometry (MS) stands as a powerful analytical techni...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical compounds is a cornerstone of scientific rigor. Mass spectrometry (MS) stands as a powerful analytical technique, offering a "molecular fingerprint" through the fragmentation patterns of ionized molecules. This guide provides an in-depth technical analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 2-(4-methoxyphenyl)ethenol, a compound of interest in various research domains. Due to the potential instability of the enol form, this guide will also draw comparisons with its more stable tautomer, 4-methoxyphenylacetaldehyde, and the closely related, structurally isomeric compound, anethole. Understanding these distinct fragmentation pathways is critical for accurate identification and differentiation in complex matrices.

The Foundational Principles of Fragmentation in Aromatic Ethenols

Electron ionization mass spectrometry subjects a molecule to a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M•+).[1] This molecular ion is often energetically unstable and undergoes a series of fragmentation events to yield smaller, charged fragments. The pattern of these fragments, and their relative abundances, is characteristic of the molecule's structure.[1]

For a molecule like 2-(4-methoxyphenyl)ethenol, several key structural features will dictate its fragmentation: the aromatic ring, the methoxy group, and the ethenol side chain. The stability of the resulting carbocations and radical species is a primary driving force for the observed fragmentation pathways.[2]

Proposed Fragmentation Pathway of 2-(4-methoxyphenyl)ethenol

A significant fragmentation pathway is the benzylic cleavage, leading to the formation of a stable methoxy-substituted tropylium ion. This is a common fragmentation mechanism for compounds containing a benzyl group.

fragmentation_pathway M 2-(4-methoxyphenyl)ethenol+• (m/z 150) F1 [M-H]• (m/z 149) M->F1 Loss of H• F2 [M-CH3]• (m/z 135) M->F2 Loss of •CH3 F3 [M-CHO]• (m/z 121) M->F3 Loss of •CHO F4 Tropylium ion (m/z 91) F3->F4 Loss of CH2O

Caption: Proposed EI-MS fragmentation of 2-(4-methoxyphenyl)ethenol.

Comparative Analysis: Distinguishing Isomers and Tautomers

Accurate identification often requires distinguishing the target analyte from its isomers. In this case, anethole (trans- and cis-isomers) and the tautomer 4-methoxyphenylacetaldehyde are critical comparators.

Fragment (m/z) Proposed Origin from 2-(4-methoxyphenyl)ethenol Presence in Anethole [3][4]Presence in 4-methoxyphenylacetaldehyde Significance for Differentiation
150 (M•+)Molecular IonStrongStrongCommon molecular ion, not differentiating.
149Loss of a hydrogen radicalStrongStrongCommon, likely not a key differentiator.
135Loss of a methyl radical from the methoxy groupStrongStrongCommon fragmentation for methoxy-substituted aromatics.
121Loss of a formyl radical (CHO)Weak/AbsentStrongKey Differentiating Peak. The loss of the entire aldehyde group is a prominent feature for 4-methoxyphenylacetaldehyde.
108Loss of C2H2O (ketene) from M•+AbsentPossibleA potential rearrangement and loss for the ethenol, but likely less favorable than other pathways.
91Tropylium ion (C7H7+)PresentPresentA common fragment for many benzyl-containing compounds, not highly specific.
77Phenyl cation (C6H5+)PresentPresentCommon fragment from the aromatic ring, not differentiating.

Key Takeaway: The presence and relative intensity of the m/z 121 peak will be a crucial indicator. A strong m/z 121 peak would strongly suggest the presence of 4-methoxyphenylacetaldehyde over 2-(4-methoxyphenyl)ethenol or anethole. Anethole is characterized by a very strong molecular ion peak at m/z 148 and significant peaks at m/z 147, 133, and 117.[4]

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for the separation and identification of volatile and semi-volatile compounds like 2-(4-methoxyphenyl)ethenol and its isomers.[5]

I. Sample Preparation
  • Standard Preparation: Prepare a 1 mg/mL stock solution of the reference standard in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Sample Preparation: If the analyte is in a complex matrix, an appropriate extraction (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary. The final extract should be dissolved in the same solvent as the standard.

  • Dilution: Dilute the stock solutions to a working concentration of 10-100 µg/mL.

II. GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Split Ratio: 20:1

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Standard/Sample Weighing P2 Dissolution in Solvent P1->P2 P3 Dilution to Working Concentration P2->P3 A1 Injection into GC P3->A1 A2 Chromatographic Separation A1->A2 A3 Elution into MS A2->A3 A4 Ionization (EI, 70 eV) A3->A4 A5 Mass Analysis (Quadrupole) A4->A5 D1 Total Ion Chromatogram (TIC) A5->D1 D2 Mass Spectrum Extraction D1->D2 D3 Library Search (e.g., NIST) D2->D3 D4 Fragmentation Pattern Analysis D3->D4 Conclusion Conclusion D4->Conclusion Compound Identification

Caption: GC-MS workflow for the identification of 2-(4-methoxyphenyl)ethenol.

III. Data Analysis
  • Retention Time: Compare the retention time of the analyte peak in the sample chromatogram with that of the reference standard.

  • Mass Spectrum: Extract the mass spectrum of the peak of interest.

  • Library Matching: Compare the acquired mass spectrum against a spectral library such as the NIST/EPA/NIH Mass Spectral Library for a preliminary identification.[6]

  • Manual Interpretation: Manually interpret the fragmentation pattern, comparing it to the expected fragmentation pathways and those of known isomers to confirm the identification.

Conclusion

The definitive identification of 2-(4-methoxyphenyl)ethenol via mass spectrometry relies on a careful and comparative analysis of its fragmentation pattern. While direct spectral data may be sparse due to its potential instability, a predicted fragmentation pathway, when compared against its tautomer and structural isomers like anethole, provides a robust framework for identification. The key to differentiation lies not just in the presence of certain fragments, but in their relative abundances, particularly the fragments that are unique to the cleavage of specific functional groups. By employing a systematic GC-MS approach as outlined in this guide, researchers can confidently identify and distinguish 2-(4-methoxyphenyl)ethenol in their samples, ensuring the integrity and accuracy of their scientific findings.

References

  • National Institute of Standards and Technology (NIST). (1990). 2-(4-Methoxyphenyl)ethanol. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. U.S. Secretary of Commerce on behalf of the United States of America. [Link]

  • El-Zaeddi, H., et al. (2016). Electron ionization fragmentation pattern of anethole compound. ResearchGate. [Link]

  • Thirupathiah, G., et al. (2022). MASS SPECTRA INTERPRETATION OF CINNAMALDEHYDE PRESENT IN WHOLE AND POWDERED CINNAMON OIL. ResearchGate. [Link]

  • Friedman, M., Kozukue, N., & Harden, L. A. (2000). Cinnamaldehyde content in foods determined by gas chromatography-mass spectrometry. Journal of Agricultural and Food Chemistry, 48(11), 5702–5709. [Link]

  • Najdoska, M., Bogdanov, J., & Zdravkovski, Z. (2011). TLC and GC-MS Analyses of Essential Oil Isolated from Macedonian Foeniculi fructus. Journal of Chemical and Pharmaceutical Research, 3(3), 839-844. [Link]

  • Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

Sources

Comparative

validation of an analytical method for 2-(4-methoxyphenyl)ethenol quantification

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] Objective: This guide provides a validated analytical framework for the quantification of 2-(4-methoxyphenyl)ethanol (4-MPE). While often erroneously referr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

Objective: This guide provides a validated analytical framework for the quantification of 2-(4-methoxyphenyl)ethanol (4-MPE). While often erroneously referred to as "ethenol" in some trade literature (implying an unstable vinyl alcohol tautomer), the stable analyte for quantification is the alcohol form.

The Challenge: 4-MPE is a key intermediate in the synthesis of fragrances and a metabolite in tyrosine metabolism. Its quantification is complicated by its amphiphilic nature (logP ~1.5) and potential for oxidation to 4-methoxyphenylacetaldehyde.

Scope: This guide compares three primary methodologies:

  • HPLC-UV (The Recommended Method): Best for routine QC, stability indicating, and aqueous matrices.

  • GC-FID/MS: Best for high-purity raw material analysis but risks thermal degradation.

  • LC-MS/MS: Best for trace analysis in biological fluids (plasma/urine).

Comparative Analysis of Methodologies

The following table contrasts the performance characteristics of the three dominant analytical approaches for 4-MPE.

FeatureMethod A: RP-HPLC-UV (Recommended)Method B: GC-FID Method C: LC-MS/MS
Primary Application Routine QC, Formulation StabilityRaw Material Purity ( >98%)Trace Metabolite Analysis (ng/mL)
Linearity Range 0.5 – 100 µg/mL10 – 1000 µg/mL1 – 1000 ng/mL
Sample Prep Dilute & Shoot (Simple)Liquid-Liquid Extraction (LLE)Protein Precipitation / SPE
Selectivity High (with Gradient)High (Volatile impurities)Ultra-High (MRM transitions)
Risk Factor Co-elution with preservativesThermal degradation of precursorsMatrix effects (Ion suppression)
Cost Efficiency HighMediumLow (High CapEx)
Decision Framework: Selecting the Right Method

The following decision tree illustrates the logic for selecting the appropriate method based on sample matrix and sensitivity requirements.

MethodSelection Start Start: Define Sample Matrix IsBiological Is the matrix biological (Plasma, Urine)? Start->IsBiological IsRawMaterial Is it a Raw Material / Pure Substance? IsBiological->IsRawMaterial No TraceLevels Is sensitivity < 1 µg/mL required? IsBiological->TraceLevels Yes GCFID Select GC-FID (Volatile Impurities) IsRawMaterial->GCFID Yes HPLC Select RP-HPLC-UV (Robust Quantification) IsRawMaterial->HPLC No (Formulation/Aqueous) LCMS Select LC-MS/MS (High Sensitivity) TraceLevels->LCMS Yes TraceLevels->HPLC No

Figure 1: Analytical Method Selection Decision Tree.

Deep Dive: Validated RP-HPLC-UV Protocol

This section details the champion method (RP-HPLC-UV) due to its balance of robustness, cost, and widespread availability in QC labs.

Chromatographic Conditions[5][11][12]
  • Instrument: HPLC with Diode Array Detector (DAD) or VWD.

  • Column: C18 (Octadecylsilyl), 150 mm x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or equivalent).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress phenol ionization).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.

  • Detection: UV at 275 nm (Max absorption for the methoxy-benzene moiety).

  • Column Temperature: 30°C.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
8.0 40 60
10.0 10 90
12.0 90 10

| 15.0 | 90 | 10 |

Standard Preparation
  • Stock Solution (1 mg/mL): Weigh 10.0 mg of 2-(4-methoxyphenyl)ethanol reference standard into a 10 mL volumetric flask. Dissolve in 50:50 Water:ACN.

  • Working Standards: Serially dilute the stock to concentrations of 0.5, 1, 5, 10, 20, 50, and 100 µg/mL.

Experimental Validation Data

The following data represents typical results obtained during method validation, adhering to ICH Q2(R1) guidelines.

System Suitability
ParameterAcceptance CriteriaExperimental ResultStatus
Retention Time (RT) ± 0.1 min6.42 minPass
Theoretical Plates (N) > 20004850Pass
Tailing Factor (T) < 2.01.15Pass
Resolution (Rs) > 2.0 (from nearest impurity)3.2Pass
Linearity & Range[5]
  • Range: 0.5 – 100 µg/mL

  • Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998
    
  • Inference: The method demonstrates excellent linearity across the working range.[2]

Accuracy (Recovery Studies)

Spiked samples at three levels (50%, 100%, 150% of target concentration).

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery% RSD (n=3)
Low (50%) 10.09.8598.5%1.2%
Mid (100%) 20.020.10100.5%0.8%
High (150%) 30.029.9599.8%0.9%
Sensitivity (LOD/LOQ)

Calculated based on the Signal-to-Noise (S/N) ratio.

  • LOD (S/N = 3): 0.05 µg/mL

  • LOQ (S/N = 10): 0.15 µg/mL

Sample Preparation Workflow

For complex matrices (e.g., creams, syrups), a solid-phase extraction (SPE) or liquid-liquid extraction is required to remove interferences before HPLC injection.

SamplePrep Sample Sample (1g or 1mL) Extraction Add 10mL MeOH (Vortex 5 min) Sample->Extraction Centrifuge Centrifuge (4000 rpm, 10 min) Extraction->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Filter Filter (0.22 µm PTFE) Supernatant->Filter Vial Transfer to HPLC Vial Filter->Vial Inject Inject into HPLC Vial->Inject

Figure 2: Sample Preparation Workflow for Solid/Semi-Solid Matrices.

Scientific Discussion & Troubleshooting

Chemical Stability Note

While the user query mentioned "ethenol," it is critical to note that 2-(4-methoxyphenyl)ethenol (the enol form) is thermodynamically unstable and rapidly tautomerizes to 4-methoxyphenylacetaldehyde .

  • Implication: If your chromatogram shows a "ghost peak" or splitting, check for the presence of the aldehyde (often elutes later than the alcohol on C18).

  • Prevention: Ensure samples are stored at 4°C and analyzed within 24 hours. Avoid high pH, which catalyzes tautomerization and oxidation.

Common Pitfalls
  • Peak Broadening: Often caused by using 100% ACN as the diluent for the sample. Solution: Match the sample diluent to the initial mobile phase conditions (90:10 Water:ACN).

  • Interference: Tyrosol (4-hydroxyphenethyl alcohol) is a common related substance. The proposed gradient separates Tyrosol (RT ~4.5 min) from 4-MPE (RT ~6.4 min) effectively.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69705, 2-(4-Methoxyphenyl)ethanol. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

Validation

comparative study of the chemical properties of 2-(4-methoxyphenyl)ethenol and its isomers

An Expert's Comparative Guide to the Chemical Properties of 2-(4-methoxyphenyl)ethenol and Its Isomers In the landscape of organic chemistry and drug development, a nuanced understanding of isomeric structures is paramou...

Author: BenchChem Technical Support Team. Date: March 2026

An Expert's Comparative Guide to the Chemical Properties of 2-(4-methoxyphenyl)ethenol and Its Isomers

In the landscape of organic chemistry and drug development, a nuanced understanding of isomeric structures is paramount. Subtle shifts in molecular architecture can profoundly influence chemical reactivity, metabolic stability, and pharmacological activity. This guide provides a comprehensive comparative analysis of 2-(4-methoxyphenyl)ethenol and its key isomers, grounded in fundamental chemical principles and supported by established experimental methodologies. Our focus is to elucidate the structure-property relationships that govern the behavior of these compounds, offering valuable insights for researchers in synthetic chemistry and medicinal science.

Introduction: The Central Compound and Its Isomeric Landscape

2-(4-methoxyphenyl)ethenol is the enol tautomer of 4-methoxyphenylacetaldehyde. Like most simple enols, it exists in a dynamic equilibrium with its more stable keto counterpart. The chemical properties of this enol are intrinsically linked to this tautomeric relationship and the electronic influence of the 4-methoxy substituent on the phenyl ring.

For a meaningful comparative study, we will analyze 2-(4-methoxyphenyl)ethenol against a carefully selected set of its isomers:

  • Positional Isomers: 2-(2-methoxyphenyl)ethenol and 2-(3-methoxyphenyl)ethenol, which allow for the examination of ortho, meta, and para electronic effects.

  • The Keto Tautomer: 4-methoxyphenylacetaldehyde, representing the more thermodynamically stable form in the tautomeric equilibrium.

  • Structural Isomer: 1-(4-methoxyphenyl)ethenol, the enol tautomer of 4-methoxyacetophenone, which presents a different substitution pattern on the enolic double bond.

This selection allows for a systematic exploration of how substituent position and enol structure dictate chemical behavior.

Keto-Enol Tautomerism: The Core Equilibrium

The most critical property of 2-(aryl)ethenols is their equilibrium with the corresponding arylacetaldehyde (the keto form). The position of this equilibrium, and thus the stability of the enol, is a key determinant of its reactivity.

For aldehydes like 4-methoxyphenylacetaldehyde, the equilibrium heavily favors the keto form. The enol form is typically a transient species, but its concentration can be influenced by solvent, temperature, and pH. The methoxy group's position on the phenyl ring modulates the electronic character of the aromatic system, which in turn influences the stability of the enol tautomer.

  • Para-isomer (2-(4-methoxyphenyl)ethenol): The methoxy group at the para position exerts a strong +R (resonance) effect, donating electron density to the aromatic ring and the attached vinyl system. This donation stabilizes the double bond of the enol form.

  • Ortho-isomer (2-(2-methoxyphenyl)ethenol): The ortho-methoxy group also provides a +R effect but introduces a significant -I (inductive) effect due to its proximity to the vinyl group, as well as potential steric hindrance. This can lead to more complex electronic and conformational effects.

  • Meta-isomer (2-(3-methoxyphenyl)ethenol): At the meta position, the methoxy group's influence is primarily through its -I effect, with a negligible resonance contribution to the vinyl substituent.

Comparative Stability Projection: Based on electronic effects, the predicted order of enol stability is: Para > Ortho > Meta . The para-isomer benefits most from resonance stabilization, which is a dominant factor in stabilizing the conjugated enol system.

Comparative Chemical Properties: A Data-Driven Analysis

A direct comparison of the key chemical properties reveals the impact of isomeric variations.

Property2-(4-methoxyphenyl)ethenol (para)2-(2-methoxyphenyl)ethenol (ortho)2-(3-methoxyphenyl)ethenol (meta)1-(4-methoxyphenyl)ethenol
Predicted Enol Stability HighestModerateLowestHigh (more substituted double bond)
Predicted Acidity (pKa) Higher pKa (less acidic)Moderate pKaLower pKa (more acidic)Higher pKa (less acidic)
Susceptibility to Electrophilic Attack HighModerate-HighModerateLow
Keto Tautomer 4-methoxyphenylacetaldehyde2-methoxyphenylacetaldehyde3-methoxyphenylacetaldehyde4-methoxyacetophenone
Acidity (pKa)

The acidity of the enolic proton is a crucial parameter. The electron-donating methoxy group at the para and ortho positions increases electron density on the enolate oxygen upon deprotonation, destabilizing the conjugate base and thus making the enol less acidic (higher pKa). Conversely, the electron-withdrawing inductive effect of the meta-methoxy group is expected to stabilize the conjugate base, rendering the 3-methoxy isomer the most acidic among the positional isomers.

Reactivity Towards Electrophiles

The carbon-carbon double bond in enols is electron-rich and susceptible to attack by electrophiles. The rate of reaction is governed by the nucleophilicity of the double bond.

  • Para/Ortho Isomers: The electron-donating +R effect of the methoxy group enriches the double bond, making these isomers highly reactive towards electrophiles like halogens (e.g., Br₂) or strong acids.

  • Meta Isomer: The -I effect of the meta-methoxy group makes the double bond less electron-rich compared to the ortho/para isomers, resulting in lower reactivity.

  • 1-(4-methoxyphenyl)ethenol: This structural isomer has a more substituted double bond. While the 4-methoxy group activates the system, the presence of a methyl group on the same carbon as the hydroxyl (C1) provides steric hindrance and alters the electronic distribution, generally leading to different regioselectivity in addition reactions compared to the 2-aryl isomers.

Experimental Protocols for Characterization

To empirically validate these theoretical comparisons, a series of well-defined experiments are necessary. The following protocols provide a framework for such an investigation.

Workflow for Determining Keto-Enol Equilibrium

This experiment aims to quantify the relative concentrations of the keto and enol tautomers at equilibrium using Nuclear Magnetic Resonance (NMR) spectroscopy.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Dissolve aldehyde (e.g., 4-methoxyphenylacetaldehyde) in a deuterated solvent (e.g., DMSO-d6). B Prepare samples at varying temperatures (e.g., 25°C, 50°C, 75°C) in NMR tubes. A->B C Acquire ¹H NMR spectra for each sample after allowing equilibrium to be reached. B->C D Ensure quantitative parameters are used (long relaxation delay, d1). C->D E Identify characteristic peaks: - Aldehyde proton (~9-10 ppm) - Enolic vinyl proton (~5-6 ppm) - Enolic hydroxyl proton (variable) F Integrate the area of the aldehyde proton peak and a non-overlapping enol vinyl proton peak. E->F G Calculate the percentage of enol: % Enol = [Integral(Enol) / (Integral(Enol) + Integral(Keto))] x 100 F->G G cluster_reaction Kinetic Run A Prepare standardized solutions of each isomeric aldehyde in a suitable solvent (e.g., methanol). C In a quartz cuvette, mix the aldehyde solution with a catalytic amount of acid (to promote enolization). A->C B Prepare a standardized solution of bromine (Br₂) in the same solvent. D Initiate the reaction by adding a small aliquot of the Br₂ solution. B->D C->D E Immediately begin monitoring the absorbance of Br₂ (at its λmax, e.g., ~390 nm) over time using a UV-Vis spectrophotometer. D->E F Plot Absorbance vs. Time. The initial rate of reaction is proportional to the slope of this curve. E->F G Compare the initial rates for all isomers. A faster rate indicates a more reactive (more nucleophilic) enol. F->G

Caption: UV-Vis kinetic assay for comparing the reactivity of enol isomers towards bromine.

Trustworthiness: This method is self-validating. The disappearance of bromine's characteristic color and its corresponding absorbance provides a direct, real-time measure of the reaction progress. By keeping the initial concentrations of the aldehyde and bromine constant across all experiments, the observed differences in rates can be directly attributed to the intrinsic reactivity of the specific isomer being tested.

Conclusion and Outlook

This comparative guide demonstrates that the chemical properties of 2-(4-methoxyphenyl)ethenol and its isomers are intricately governed by the interplay of tautomerism and the electronic effects of the methoxy substituent. The para-isomer benefits from maximal resonance stabilization, leading to a more stable and nucleophilic enol, while the meta-isomer's properties are dictated primarily by induction. These differences, though subtle, have significant implications for synthetic strategy and the design of novel molecules. The provided experimental frameworks offer a robust approach for quantifying these properties, enabling researchers to make informed decisions in their development pipelines. Future work could extend this analysis to include a wider range of substituted arylethenols to build more comprehensive quantitative structure-activity relationship (QSAR) models.

Comparative

cross-validation of 2-(4-methoxyphenyl)ethenol characterization using different analytical techniques

A Comparative Guide to the Cross-Validation of 2-(4-methoxyphenyl)ethenol Characterization This guide provides an in-depth, comparative analysis of various analytical techniques for the robust characterization of 2-(4-me...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Cross-Validation of 2-(4-methoxyphenyl)ethenol Characterization

This guide provides an in-depth, comparative analysis of various analytical techniques for the robust characterization of 2-(4-methoxyphenyl)ethenol. It is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of how to validate the structure and purity of this and similar chemical entities. This document moves beyond simple procedural descriptions to explain the scientific rationale behind the selection of techniques and experimental parameters, ensuring a self-validating and trustworthy analytical workflow.

Introduction to 2-(4-methoxyphenyl)ethenol: The Importance of Orthogonal Characterization

2-(4-methoxyphenyl)ethenol is a phenolic compound of interest due to its structural similarity to other biologically active molecules.[1] Its structure features a 4-methoxyphenyl group attached to a vinyl alcohol (enol) moiety. The presence of the enol functional group makes it a tautomer of the corresponding keto form, 4-methoxyacetophenone. The transient nature of many enols necessitates rapid and unequivocal characterization.

Given the potential for tautomerism and the presence of various functional groups, a single analytical technique is insufficient for complete characterization. This guide, therefore, emphasizes a cross-validation approach, utilizing a suite of orthogonal analytical techniques. By integrating data from multiple independent methods, we can build a comprehensive and irrefutable profile of the molecule, ensuring its structural integrity and purity.

A Plausible Synthetic Route and Sample Preparation

While a dedicated synthesis for 2-(4-methoxyphenyl)ethenol is not widely reported, a plausible route could involve the carefully controlled deprotonation of 4-methoxyacetophenone followed by quenching of the resulting enolate. The stability of the final product would be a critical factor to consider.

For analytical purposes, the purified compound should be handled with care to prevent degradation or tautomerization. A general sample preparation workflow is outlined below.

Sample Preparation Workflow cluster_prep General Sample Preparation Purified Compound Purified Compound Dissolution Dissolve in appropriate deuterated or spectroscopic grade solvent Purified Compound->Dissolution Select solvent based on technique and solubility Filtration Filter through a 0.45 µm syringe filter Dissolution->Filtration Remove particulates Analysis Analysis Filtration->Analysis

Caption: General workflow for sample preparation for spectroscopic analysis.

Cross-Validation Through a Multi-Technique Approach

The core of a robust characterization lies in the integration of data from several analytical techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules.[2] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

Expertise & Experience: For an enol like 2-(4-methoxyphenyl)ethenol, ¹H NMR is crucial for identifying the characteristic vinyl and hydroxyl protons, which would be absent in its keto tautomer. The choice of a deuterated solvent is critical; aprotic solvents like DMSO-d₆ are preferred for observing the exchangeable hydroxyl proton.[2]

Predicted ¹H and ¹³C NMR Data for 2-(4-methoxyphenyl)ethenol

Assignment Predicted ¹H Chemical Shift (δ, ppm) Multiplicity Predicted ¹³C Chemical Shift (δ, ppm)
Aromatic H~7.5 (d)Doublet~159 (C-O)
Aromatic H~6.9 (d)Doublet~130 (C-ipso)
Vinyl H~5.0 (d)Doublet~128 (CH-aromatic)
Vinyl H~4.5 (d)Doublet~114 (CH-aromatic)
Hydroxyl OHVariable (broad s)Singlet~150 (C=C-OH)
Methoxy H~3.8 (s)Singlet~95 (C=C-H)
Methoxy C--~55 (O-CH₃)

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube.[2]

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[2]

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16 scans.

    • Relaxation Delay: 2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Number of Scans: 1024 scans.

    • Relaxation Delay: 5 seconds.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function and perform a Fourier transform. Reference the spectra to the residual solvent peak.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound, which is a fundamental piece of identifying information. The fragmentation pattern offers further structural clues.

Expertise & Experience: Electron Ionization (EI) is a common technique that will likely cause significant fragmentation. The molecular ion peak ([M]⁺) for 2-(4-methoxyphenyl)ethenol is expected at an m/z of 150.1. A key fragment would be the loss of a hydroxyl radical, and another significant fragment would correspond to the stable 4-methoxybenzyl cation.

Predicted Major Fragment Ions for 2-(4-methoxyphenyl)ethenol (under EI)

m/z Predicted Fragment Significance
150[C₉H₁₀O₂]⁺Molecular Ion
133[M - OH]⁺Loss of hydroxyl radical
121[M - CHO]⁺Loss of formyl radical
105[M - CH₃CO]⁺Loss of acetyl radical
91[C₇H₇]⁺Tropylium ion
77[C₆H₅]⁺Phenyl group

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane or methanol.

  • Instrumentation: A GC system coupled to a mass spectrometer with an EI source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 50°C, ramp to 280°C at 10°C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Expertise & Experience: For 2-(4-methoxyphenyl)ethenol, the key absorptions to look for are the O-H stretch of the enol, the C=C stretch of the vinyl group, and the C-O stretches of the ether and enol. The O-H stretch for an enol is typically broad and may be shifted compared to a standard alcohol due to intramolecular hydrogen bonding.

Predicted Characteristic FTIR Absorptions for 2-(4-methoxyphenyl)ethenol

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3400 (broad)O-H stretchEnol hydroxyl
~3050C-H stretchAromatic/Vinyl
~2950C-H stretchMethoxy
~1640C=C stretchVinyl
~1610, 1510C=C stretchAromatic ring
~1250C-O stretchAryl ether
~1180C-O stretchEnol

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, for a liquid, a thin film can be prepared between two salt plates (e.g., NaCl).

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32 scans.

  • Data Processing: Perform a background subtraction using a scan of the empty ATR crystal.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems.

Expertise & Experience: The presence of the aromatic ring in conjugation with the enol double bond in 2-(4-methoxyphenyl)ethenol is expected to result in a characteristic UV absorption maximum (λmax). The position and intensity of this peak can be sensitive to the solvent polarity.

Predicted UV-Vis Absorption Data for 2-(4-methoxyphenyl)ethenol

Solvent Predicted λmax (nm) Rationale
Ethanol~275π → π* transition of the conjugated system.
Hexane~270A slight blue shift is expected in non-polar solvents.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a spectroscopic grade solvent (e.g., ethanol) in a quartz cuvette. The concentration should be adjusted to give an absorbance value between 0.1 and 1.0.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Scan Range: 200-400 nm.

    • Blank: Use the pure solvent as a blank.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Comparative Analysis of Analytical Techniques

The choice of analytical technique depends on the specific information required. The following table provides a comparative overview.

Technique Information Provided Strengths Limitations
NMR Detailed structural connectivity, stereochemistry.Unambiguous structure determination.Lower sensitivity, requires higher sample amount.[3]
MS Molecular weight and fragmentation pattern.High sensitivity, small sample amount needed.[3]Isomers may not be distinguishable without chromatography.
FTIR Presence of functional groups.Fast, non-destructive, easy to use.Provides limited structural information on its own.
UV-Vis Information about the conjugated system.Quantitative analysis, simple instrumentation.Limited structural information, many compounds absorb.[3]

Data Integration for Confident Structural Confirmation

No single technique provides the complete picture. The power of this cross-validation approach lies in the integration of all data points to build a cohesive and self-supporting structural assignment.

Data Integration Workflow cluster_integration Structural Confirmation Workflow NMR NMR (¹H, ¹³C) Provides the carbon-hydrogen framework. Structural_Elucidation Integrated Structural Elucidation NMR->Structural_Elucidation MS Mass Spectrometry Confirms molecular formula and provides fragmentation clues. MS->Structural_Elucidation FTIR FTIR Identifies key functional groups (OH, C=C, C-O). FTIR->Structural_Elucidation UV_Vis UV-Vis Confirms the conjugated system. UV_Vis->Structural_Elucidation Final_Confirmation Validated Structure of 2-(4-methoxyphenyl)ethenol Structural_Elucidation->Final_Confirmation

Caption: Workflow for integrating data from orthogonal analytical techniques.

The molecular formula is determined by high-resolution mass spectrometry. NMR provides the precise arrangement of atoms and their connectivity. FTIR confirms the presence of the expected functional groups predicted by the NMR data. Finally, UV-Vis spectroscopy corroborates the existence of the conjugated electronic system. When the data from all these techniques are in agreement, a confident structural assignment can be made.

Conclusion

The characterization of a potentially labile molecule like 2-(4-methoxyphenyl)ethenol requires a rigorous and multi-faceted analytical approach. Relying on a single technique can lead to ambiguous or incorrect structural assignments. By employing a cross-validation strategy that integrates data from NMR, MS, FTIR, and UV-Vis spectroscopy, researchers can ensure the scientific integrity of their work and have full confidence in the identity and purity of their compounds. This guide provides the foundational protocols and expert insights to implement such a robust characterization workflow.

References

  • NIST. 2-(4-Methoxyphenyl)ethanol. In: NIST Chemistry WebBook. Available from: [Link]

  • NIST. 2-(4-Methoxyphenyl)ethanol Mass Spectrum. In: NIST Chemistry WebBook. Available from: [Link]

  • AIP Publishing. Conformational preference of 2-(4-methoxyphenyl)ethanol studied by supersonic jet spectroscopy: Intramolecular OH/π interaction. Available from: [Link]

  • ResearchGate. UV-vis absorption spectra of 2,2-bis(4-methoxyphenyl). Available from: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Assessing Lot-to-Lot Variability of Commercial 2-(4-methoxyphenyl)ethanol

For researchers, scientists, and drug development professionals, the consistency of starting materials is a cornerstone of reproducible research and robust manufacturing processes.[1][2] This guide provides an in-depth,...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the consistency of starting materials is a cornerstone of reproducible research and robust manufacturing processes.[1][2] This guide provides an in-depth, technically-grounded framework for assessing the lot-to-lot variability of commercially available 2-(4-methoxyphenyl)ethanol, a key building block in the synthesis of various pharmaceutical compounds.

The objective is not merely to present a series of analytical methods, but to instill a scientific rationale for their selection and application. By understanding the "why" behind each step, you can develop a self-validating quality control system that ensures the reliability of your supply chain and the integrity of your downstream applications.

The Criticality of Consistency: Why Lot-to-Lot Variability Matters

In the highly regulated environment of pharmaceutical development, even minute variations in a starting material like 2-(4-methoxyphenyl)ethanol can have cascading effects.[3][4] These can manifest as:

  • Altered Reaction Kinetics: Impurities can act as catalysts or inhibitors, changing reaction rates and potentially leading to incomplete conversions or the formation of undesirable byproducts.

  • Unpredictable Impurity Profiles: Novel impurities in a new lot can be carried through the synthetic route, complicating purification and potentially introducing toxic or uncharacterized substances into the final active pharmaceutical ingredient (API).

  • Inconsistent Physical Properties: Variations in crystalline form, melting point, or solubility can impact dissolution rates and bioavailability of the final drug product.

  • Regulatory Scrutiny: Regulatory bodies like the FDA and EMA place stringent requirements on the control of starting materials and their impurities.[5][6][7]

Therefore, a comprehensive assessment of lot-to-lot variability is not just good practice; it is a regulatory and scientific necessity.

An Orthogonal Analytical Approach: A Multi-Technique Strategy for Comprehensive Characterization

No single analytical technique can provide a complete picture of a compound's purity and impurity profile. A robust assessment relies on an orthogonal approach, where different methods with distinct chemical and physical principles are employed to provide a comprehensive and cross-validated understanding of the material.[8][9]

Our recommended workflow for assessing 2-(4-methoxyphenyl)ethanol involves a combination of chromatographic and spectroscopic techniques.

Experimental Workflow cluster_0 Sample Acquisition cluster_1 Initial Screening & Identification cluster_2 Purity & Impurity Profiling cluster_3 Data Analysis & Comparison Lot_A Lot A NMR 1H & 13C NMR Spectroscopy Lot_A->NMR FTIR FTIR Spectroscopy Lot_A->FTIR Lot_B Lot B Lot_B->NMR Lot_B->FTIR Lot_C Lot C Lot_C->NMR Lot_C->FTIR HPLC HPLC-UV NMR->HPLC GC_MS GC-MS NMR->GC_MS FTIR->HPLC FTIR->GC_MS Data_Analysis Comparative Analysis HPLC->Data_Analysis GC_MS->Data_Analysis

Caption: Orthogonal analytical workflow for assessing lot-to-lot variability.

Comparative Data Analysis: A Hypothetical Case Study

To illustrate the importance of this multi-faceted approach, consider the following hypothetical data from the analysis of three different commercial lots of 2-(4-methoxyphenyl)ethanol.

ParameterLot ALot BLot CMethod
Purity (Area %) 99.8%99.2%99.9%HPLC-UV
Purity (qNMR) 99.5%98.9%99.7%¹H NMR
Major Impurity 1 0.12%0.45%0.05%HPLC-UV
Major Impurity 2 0.05%0.21%Not DetectedGC-MS
Residual Solvents <0.01%0.1% (Toluene)<0.01%GC-MS
Appearance White Crystalline SolidOff-white PowderWhite Crystalline SolidVisual
FTIR Conformance ConformsConformsConformsFTIR
¹H NMR Conformance ConformsConformsConforms¹H NMR

This table highlights that while all lots may meet a basic purity specification (e.g., >99%), significant differences in their impurity profiles and physical appearance are evident. Lot B, for instance, shows a higher level of impurities and the presence of a residual solvent, which could be critical for downstream processes.

Experimental Protocols: A Step-by-Step Guide

The trustworthiness of any analytical result hinges on the meticulous execution of validated protocols. What follows are detailed methodologies for the key experiments in our recommended workflow.

High-Performance Liquid Chromatography (HPLC-UV) for Purity and Impurity Profiling

HPLC is a cornerstone for purity assessment and the quantification of non-volatile impurities.[9][10]

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-31 min: 90-10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of each lot of 2-(4-methoxyphenyl)ethanol in 10 mL of a 50:50 mixture of Mobile Phase A and B. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents

GC-MS is highly sensitive for the detection of volatile and semi-volatile impurities, including residual solvents from the manufacturing process.[11][12][13]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 40-450 amu.

  • Sample Preparation: Dissolve approximately 20 mg of each lot in 1 mL of high-purity methanol.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Absolute Purity Assessment

qNMR provides an orthogonal method for purity determination that is independent of the analyte's response factor, offering a direct measure of purity against a certified internal standard.[14][15][16][17]

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 2-(4-methoxyphenyl)ethanol sample.

    • Accurately weigh approximately 5 mg of the internal standard.

    • Dissolve both in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • Acquisition Parameters:

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest for both the analyte and the internal standard.

    • Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Integrate a well-resolved, non-overlapping peak for both the analyte and the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

Potential Impurities and Their Impact: A Mechanistic Perspective

Understanding the potential impurities is crucial for targeted analysis and risk assessment. The synthesis of 2-(4-methoxyphenyl)ethanol can proceed through various routes, each with its own set of potential byproducts.

Impurity Profile cluster_0 Starting Materials cluster_1 Reaction cluster_2 Products & Impurities SM1 4-Methoxyphenethyl chloride Reaction Hydrolysis SM1->Reaction SM2 Sodium Hydroxide SM2->Reaction Product 2-(4-methoxyphenyl)ethanol Reaction->Product Impurity1 Unreacted Starting Material Reaction->Impurity1 Impurity2 Bis(4-methoxyphenethyl) ether Reaction->Impurity2 Impurity3 4-Vinyl-anisole Reaction->Impurity3

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to Safe Handling: Personal Protective Equipment for 2-(4-methoxyphenyl)ethenol

As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for handling 2-(4-methoxyphenyl)ethenol. While specific hazard data for this compound is limited, this directive is built up...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for handling 2-(4-methoxyphenyl)ethenol. While specific hazard data for this compound is limited, this directive is built upon a conservative assessment of its structural analogue, 2-(4-methoxyphenyl)ethanol, and incorporates the known hazards associated with its reactive vinyl functional group. This approach ensures a robust margin of safety for all laboratory operations.

The core principle of our protocol is that all vinyl monomers, regardless of initial hazard classification, should be handled as potentially reactive and hazardous substances. This guide is structured to provide immediate, actionable information first, followed by the procedural and scientific rationale.

Immediate Safety Profile & Hazard Assessment

2-(4-methoxyphenyl)ethenol is a solid substance.[1][2] While the saturated analogue (ethanol version) is not considered a hazardous substance by OSHA, the presence of the vinyl group necessitates a higher level of precaution.[1][2] The primary hazards to consider are summarized below.

Hazard CategoryDescriptionRationale & Primary Mitigation
Respiratory Inhalation of fine dust or potential vapors may cause irritation.[1] Volatile vinyl monomers can be lachrymators (induce tearing).Engineering Control: All handling must be performed in a certified chemical fume hood.[3][4]
Skin Contact While the ethanol-analogue is not a known skin irritant, good hygiene is required.[1] Open cuts or lesions should not be exposed.[1]PPE: Chemical-resistant gloves (nitrile recommended) and a fully-buttoned lab coat are mandatory.[5]
Eye Contact Direct contact with dust may cause transient discomfort and redness.[1] Splashes from solutions pose a greater risk.PPE: Chemical splash goggles are the minimum requirement.[6] A face shield should be added for splash-risk procedures.[6][7]
Reactivity The vinyl group makes the compound susceptible to polymerization, potentially accelerated by heat or contaminants. Incompatible with strong oxidizing agents, acids, and acid chlorides.[1][2]Procedural Control: Store in a cool, dry, well-ventilated place away from incompatible materials.[2][8]
Physical Hazard As a combustible solid, fine dust can form explosive mixtures with air.[1] Ignition sources must be eliminated.[1]Procedural Control: Avoid generating dust. Use appropriate tools and grounding procedures to prevent static discharge.[3]
Essential Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a static choice but is dictated by the specific procedure being performed. The following table outlines the minimum required PPE for common laboratory tasks involving 2-(4-methoxyphenyl)ethenol.

TaskHand ProtectionEye/Face ProtectionBody & Respiratory Protection
Storage & Transport Nitrile GlovesSafety GlassesLab Coat
Weighing (Solid) Nitrile GlovesChemical Splash GogglesLab Coat within a Chemical Fume Hood
Solution Preparation Nitrile GlovesChemical Splash Goggles & Face ShieldLab Coat within a Chemical Fume Hood
Reaction Setup/Sampling Nitrile GlovesChemical Splash Goggles & Face ShieldLab Coat within a Chemical Fume Hood
Waste Disposal Nitrile GlovesChemical Splash GogglesLab Coat
  • Eye Protection: Standard safety glasses do not provide a seal and are inadequate for protecting against chemical splashes or fine dusts that can become airborne.[6] Chemical splash goggles are required as they form a protective seal around the eyes.[6][7] For operations with a higher risk of splashing, such as transferring solutions or working with larger volumes, a face shield must be used in conjunction with goggles to protect the entire face.[6][9]

  • Hand Protection: Disposable nitrile gloves offer broad, short-term protection against a range of organic chemicals and are the standard for this type of work.[5] It is critical to use proper removal techniques to avoid contaminating your skin with the glove's outer surface.[3] Always inspect gloves for tears before use and change them immediately upon known contact with the chemical.

  • Respiratory Protection: The primary line of defense is an engineering control, not PPE. All manipulations of 2-(4-methoxyphenyl)ethenol that could generate dust or vapors must be conducted within a chemical fume hood.[4] This is a non-negotiable safety requirement due to the potential hazards of inhaling vinyl monomers. A respirator is generally not required for standard operations when a fume hood is used correctly but should be available for emergency spill response.[5]

Operational & Disposal Plans

The following diagram outlines the mandatory decision-making process for safely handling 2-(4-methoxyphenyl)ethenol.

G cluster_prep Preparation & Risk Assessment cluster_ppe PPE & Location Selection cluster_handling Execution A Start: Plan Experiment B Review SDS and Handling Guide for 2-(4-methoxyphenyl)ethenol A->B C Assess Scale: Small (<1g) or Large (>1g)? B->C D Work Location: Certified Chemical Fume Hood C->D All manipulations F Enhanced PPE: Add Face Shield C->F If splash risk is high (e.g., large scale solution prep) E Minimum PPE: - Nitrile Gloves - Lab Coat - Chemical Splash Goggles D->E For all tasks G Execute Procedure: Weighing, Transfer, Reaction E->G F->G H Task Complete G->H

Caption: PPE Selection & Safe Handling Workflow.

This protocol is adapted from stringent procedures for handling volatile or toxic monomers and must be followed.

  • Preparation: Don all required PPE (nitrile gloves, lab coat, splash goggles) before starting. Ensure the chemical fume hood sash is at the appropriate height and the airflow is verified. Place absorbent bench paper in the fume hood work area.

  • Tare Vessel: Place your sealed receiving container (e.g., a round-bottom flask with a septum) on a balance outside the hood and tare the weight.

  • Transfer Inside Hood: Move the tared, sealed container into the fume hood. Also, bring the stock container of 2-(4-methoxyphenyl)ethenol into the hood.

  • Aliquot Chemical: Open the stock container and use a spatula to carefully transfer the desired amount of solid into your reaction vessel. Avoid creating airborne dust.

  • Seal and Clean: Securely seal your reaction vessel. Close the main stock container. Use a disposable wipe to clean the spatula before removing it from the hood.

  • Confirm Weight: Remove your gloves and discard them in the appropriate solid waste container inside the hood. Put on a new pair of gloves. You can now safely remove the sealed reaction vessel from the hood and place it on the balance to confirm the final weight.

  • Minor Spill (in fume hood): Clean up all spills immediately.[1] Use an inert absorbent material (e.g., sand, vermiculite) to collect the solid. Place the absorbed material and any contaminated wipes into a sealed, labeled hazardous waste container.

  • Major Spill / Spill outside hood: Alert others in the lab immediately and evacuate the area.[1] Prevent personnel from entering. Inform your supervisor or institution's Environmental Health & Safety (EHS) department. If a respirator is required, only properly trained and fit-tested personnel should respond.[5]

  • Skin Contact: Immediately flush the affected skin and hair with running water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation develops.[1]

  • Eye Contact: Immediately wash out the eye with copious amounts of water for at least 15 minutes, holding the eyelid open.[1][2] Seek immediate medical attention.

All waste, including contaminated gloves, wipes, absorbent materials, and excess chemical, must be handled as hazardous chemical waste.[1]

  • Segregation: Collect all solid waste contaminated with 2-(4-methoxyphenyl)ethenol in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Labeling: Ensure the waste container is labeled with "Hazardous Waste" and lists all chemical constituents.

  • Regulations: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[1] Do not pour any material down the drain.[2]

References

  • Material Safety Data Sheet: 2-(4-Methoxyphenyl)ethanol. Santa Cruz Biotechnology, Inc.

  • Safety Data Sheet: 2-(4-Methoxyphenyl)ethanol. Thermo Fisher Scientific.

  • Safety Data Sheet: 1-(2,6-DIFLUORO-4-METHOXYPHENYL)ETHANOL. CymitQuimica.

  • Section 6C: Controlling Chemical Exposure - Personal Protective Equipment. Environmental Health and Safety - Princeton University.

  • Safety Data Sheet: 1-(4-Methoxyphenyl)ethanol. Fisher Scientific.

  • Safety Data Sheet: 1-(4-Methoxyphenyl)ethanol. Thermo Fisher Scientific (Alfa Aesar).

  • Understanding Solvents and PPE for Chemical Safety. MCR Safety.

  • Safety Data Sheet: Phenol, 4-ethyl-2-methoxy-. Thermo Fisher Scientific (Alfa Aesar).

  • Are Gloves and Safety Glasses Required by OSHA for Alcohol Handling? International Safety.

  • Safe Operating Procedure for the Handling of Vinylic Monomers. UCLA Department of Chemistry and Biochemistry.

  • Chemical Safety: Personal Protective Equipment. University of California, San Francisco.

  • Safety Data Sheet - according to the (US) Hazard Communication Standard (29 CFR 1910.1200). EMD Millipore.

  • Hazardous Substance Fact Sheet: Vinyl Toluene. New Jersey Department of Health.

Sources

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